molecular formula C9H18N2 B092350 2,8-Diazaspiro[5.5]undecane CAS No. 180-50-7

2,8-Diazaspiro[5.5]undecane

カタログ番号: B092350
CAS番号: 180-50-7
分子量: 154.25 g/mol
InChIキー: BCDGPDCQBUYTMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,8-Diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8-Diazaspiro[5.5]undecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,8-Diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGPDCQBUYTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576072
Record name 2,8-Diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-50-7
Record name 2,8-Diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Diazaspiro[5.5]undecane: Structure, Nomenclature, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The spirocyclic scaffold represents a unique and privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the complexities of biological targets. Among these, nitrogen-containing spirocycles are of particular interest due to their prevalence in natural products and their ability to impart favorable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of 2,8-diazaspiro[5.5]undecane, a foundational core for the development of novel therapeutics. We will delve into its precise chemical structure, the intricacies of its IUPAC nomenclature, and the fundamental principles guiding its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

The 2,8-Diazaspiro[5.5]undecane Core: Structure and Significance

2,8-Diazaspiro[5.5]undecane is a bicyclic organic molecule characterized by two piperidine rings connected through a single, shared quaternary carbon atom, known as a spiro atom.[1] This unique structural arrangement imparts significant rigidity and a defined three-dimensional geometry, which are highly desirable attributes in rational drug design. The presence of two nitrogen atoms within the scaffold provides opportunities for functionalization, enabling the modulation of properties such as basicity, polarity, and hydrogen bonding capacity. These features make the 2,8-diazaspiro[5.5]undecane core a valuable building block in the synthesis of compounds targeting a range of biological pathways. Derivatives of this scaffold have been investigated for their potential as antagonists for the γ-aminobutyric acid type A receptor (GABAAR) and as inhibitors of the METTL3 enzyme, highlighting its therapeutic relevance.[2][3]

Deciphering the Chemical Structure and IUPAC Nomenclature

The systematic naming of spiro compounds follows the nomenclature established by Adolf von Baeyer.[1] For 2,8-diazaspiro[5.5]undecane, the name is deconstructed as follows:

  • Spiro: This prefix indicates the presence of a spiro junction, a single atom that is part of two rings.

  • [5.5]: These numbers, enclosed in square brackets, denote the number of atoms in each ring, excluding the spiro atom itself. In this case, each piperidine ring has five carbon atoms and one nitrogen atom, with the spiro carbon being the sixth atom for each ring system when counting from one of the adjacent atoms.

  • Undecane: This suffix indicates a total of eleven atoms in the bicyclic system (5 + 5 + 1 spiro atom).

  • 2,8-Diaza: This prefix specifies that nitrogen atoms replace carbon atoms at the 2nd and 8th positions of the spirocyclic system. The numbering of the spirocycle begins in the smaller ring (in this case, both are equal) at an atom adjacent to the spiro atom and proceeds around that ring, then through the spiro atom and around the second ring.

The chemical formula for 2,8-diazaspiro[5.5]undecane is C₉H₁₈N₂ and its molecular weight is approximately 154.25 g/mol .[4]

Structural Visualization

To fully appreciate the structure and numbering, a visual representation is essential.

Caption: Chemical structure and IUPAC numbering of 2,8-diazaspiro[5.5]undecane.

Conformational Insights

The two piperidine rings in 2,8-diazaspiro[5.5]undecane are expected to adopt a chair conformation to minimize steric strain. This is a critical consideration in drug design, as the spatial orientation of substituents on the rings will be dictated by their axial or equatorial positions. X-ray crystallography studies of derivatives have confirmed that the cyclohexane or piperidine rings in similar diazaspiro[5.5]undecane systems often prefer a chair conformation.[5] This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target.

Synthesis of the 2,8-Diazaspiro[5.5]undecane Scaffold

The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various synthetic strategies. One common and effective method is the double Michael addition reaction.[6] This approach involves the reaction of a suitable nitrogen-containing nucleophile with a divinyl ketone or a related Michael acceptor.

Generalized Synthetic Protocol: Double Michael Addition

The following protocol outlines a general procedure for the synthesis of a 2,8-diazaspiro[5.5]undecane core, based on methodologies reported for its derivatives.[5][7]

Step 1: Preparation of the Reaction Mixture

  • A solution of a suitable nitrogen-containing precursor, such as a primary amine or ammonia equivalent, is prepared in an appropriate solvent (e.g., dichloromethane, ethanol).

  • A 1,5-diaryl-1,4-pentadien-3-one derivative (a divinyl ketone) is added to the solution.

Step 2: Initiation of the Reaction

  • A base, such as diethylamine or sodium ethoxide, is added to the reaction mixture to catalyze the Michael addition.[6] The reaction is typically stirred at room temperature.

Step 3: Reaction Monitoring and Workup

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel to yield the desired diazaspiro[5.5]undecane derivative.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 Nitrogen Source (e.g., Primary Amine) Mixing Mixing and Stirring at Room Temperature Reactant1->Mixing Reactant2 Divinyl Ketone Derivative Reactant2->Mixing Solvent Solvent (e.g., Dichloromethane) Solvent->Mixing Catalyst Base Catalyst (e.g., Diethylamine) Catalyst->Mixing Monitoring TLC Monitoring Mixing->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2,8-Diazaspiro[5.5]undecane Derivative Purification->Product

Caption: Generalized workflow for the synthesis of 2,8-diazaspiro[5.5]undecane derivatives.

Physicochemical Properties and Safety Considerations

2,8-Diazaspiro[5.5]undecane is commercially available, typically as a liquid. Due to the presence of the two amine groups, it is a basic compound.

Table 1: Physicochemical Properties of 2,8-Diazaspiro[5.5]undecane

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[4]
Molecular Weight154.25 g/mol [4]
Physical FormLiquid
CAS Number180-50-7[4]

Safety Information:

It is important to handle 2,8-diazaspiro[5.5]undecane with appropriate safety precautions. According to available safety data, it is considered harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Drug Discovery and Development

The 2,8-diazaspiro[5.5]undecane scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. Its rigid, three-dimensional nature and the presence of two modifiable nitrogen atoms allow for the creation of a diverse range of molecules with distinct pharmacological profiles.

Derivatives of the broader diazaspiro[5.5]undecane class have shown promise in various therapeutic areas:

  • Central Nervous System (CNS) Disorders: Certain derivatives have been investigated as CNS depressants and anticonvulsants.[6]

  • Pain Management: The scaffold has been incorporated into molecules targeting pain pathways.[8]

  • Immune System Modulation: Some analogs have been explored for their potential to modulate immune responses.[2][8]

  • Cardiovascular and Psychotic Disorders: The versatility of the scaffold has led to its investigation in the context of cardiovascular and psychotic disorders.[8]

The continued exploration of the chemical space around the 2,8-diazaspiro[5.5]undecane core is likely to yield novel drug candidates with improved efficacy and safety profiles.

Conclusion

2,8-Diazaspiro[5.5]undecane is a structurally intriguing and synthetically accessible scaffold with significant potential in medicinal chemistry. Its well-defined three-dimensional structure, coupled with the ability for facile derivatization, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its structure, nomenclature, and synthetic methodologies, as outlined in this guide, is crucial for researchers aiming to harness the full potential of this privileged heterocyclic motif.

References

  • PubChem. 2,8-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
  • PubChem. 2,8,8-Trimethyl-1-thia-5,9-diazaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • ResearchGate. Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Semantic Scholar. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ChemSrc. 2,8-Diazaspiro[5.5]undecane. [Link]

  • PubChem. 2,9-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]

  • PubChemLite. 2,8-diazaspiro[5.5]undecan-1-one hydrochloride. [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • PubMed. Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. [Link]

Sources

The Ascendance of 2,8-Diazaspiro[5.5]undecane in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,8-Diazaspiro[5.5]undecane core is a compelling structural motif that has steadily gained prominence within the drug discovery landscape. As a privileged scaffold, its unique three-dimensional and conformationally restricted architecture offers medicinal chemists a robust framework for designing novel therapeutics with enhanced potency, selectivity, and optimized physicochemical properties. This guide provides a comprehensive technical overview of the 2,8-diazaspiro[5.5]undecane scaffold, including its core molecular attributes, validated synthetic and characterization protocols, and its expanding role in the development of next-generation pharmaceuticals. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical matter.

Core Molecular Attributes of 2,8-Diazaspiro[5.5]undecane

The foundational 2,8-diazaspiro[5.5]undecane is a saturated heterocyclic compound featuring two piperidine rings fused at a central quaternary carbon atom. This spirocyclic arrangement imparts significant conformational rigidity, a highly desirable trait in rational drug design as it can reduce the entropic penalty upon binding to a biological target.

Molecular Formula and Weight

The fundamental properties of the parent scaffold are summarized below. These values are critical for all stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₈N₂[PubChem][1]
Molecular Weight 154.25 g/mol [PubChem][1]
Exact Mass 154.146998583 Da[PubChem][1]
CAS Number 180-50-7[Sigma-Aldrich][2]
Physicochemical Properties (Computed)

Understanding the physicochemical profile of the core is essential for predicting its behavior in biological systems and for guiding derivatization strategies. The following table presents key computed properties.

DescriptorValueSource
XLogP3 0.5[PubChem][1]
Hydrogen Bond Donors 2[PubChem][1]
Hydrogen Bond Acceptors 2[PubChem][1]
Topological Polar Surface Area 24.1 Ų[PubChem][1]

These computed values suggest that the unsubstituted scaffold possesses a favorable balance of hydrophilicity and lipophilicity, positioning it in a desirable region of chemical space for drug development. The presence of two secondary amine groups provides ample opportunity for hydrogen bonding and serves as key handles for synthetic elaboration.

Synthesis and Characterization of the Spirocyclic Core

The synthesis of diazaspiro[5.5]undecane derivatives is well-documented, often employing cascade or multicomponent reactions to efficiently construct the complex spirocyclic framework. While multiple routes exist for substituted analogs, a common and robust strategy for building the core structure involves a double Michael addition reaction.

Generalized Synthetic Workflow

A prevalent synthetic strategy involves the reaction of a suitable nitrogen-containing nucleophile with a divinyl ketone or a related Michael acceptor. This approach, often base-catalyzed, facilitates a cascade cyclization to furnish the diazaspiro[5.5]undecane core.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A Nitrogen Nucleophile (e.g., Barbituric Acid Derivative) F [5+1] Double Michael Addition & Cascade Cyclization A->F B Divinyl Ketone Derivative (1,5-Diaryl-1,4-pentadien-3-one) B->F C Base Catalyst (e.g., Diethylamine) C->F Catalyzes D Aprotic Solvent (e.g., Dichloromethane) D->F Solvent E Room Temperature E->F Condition G Crude Product Mixture F->G Yields H Purification (Column Chromatography) G->H Subjected to I Pure 2,8-Diazaspiro[5.5]undecane Derivative H->I Affords G cluster_derivatization Synthetic Derivatization cluster_applications Therapeutic Applications Scaffold 2,8-Diazaspiro[5.5]undecane Core - Two reactive secondary amines (N2, N8) - Rigid spirocyclic framework - Defined 3D geometry R1 R¹ Substituent (Modulates Target Affinity) Scaffold->R1 N-Functionalization R2 R² Substituent (Tunes Physicochemical Properties) Scaffold->R2 N-Functionalization Target1 GABA-A Receptor Antagonists R1->Target1 Target2 METTL3 Inhibitors (Oncology) R1->Target2 Target3 Neurokinin Receptor Antagonists (Pain) R1->Target3 R2->Target1 R2->Target2 R2->Target3

Sources

The Ascendance of 2,8-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,8-diazaspiro[5.5]undecane core, a unique and conformationally constrained spirocyclic diamine, has garnered significant attention in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a robust platform for the strategic placement of pharmacophoric elements, enabling the development of highly potent and selective modulators of a diverse array of biological targets. This technical guide offers a comprehensive exploration of the synthetic methodologies employed to construct the 2,8-diazaspiro[5.5]undecane scaffold, with a particular focus on the underlying chemical principles that govern these transformations. We will delve into key synthetic strategies, including double Michael additions, catalytic hydrogenation, and reductive amination, providing field-proven insights and detailed protocols to empower researchers in the design and execution of novel synthetic routes.

Introduction: The Strategic Advantage of the 2,8-Diazaspiro[5.5]undecane Core

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and diminished off-target effects, the exploration of novel chemical space is paramount. Spirocyclic scaffolds have emerged as a particularly attractive class of molecules due to their inherent three-dimensionality, which allows for a more precise and rigid presentation of substituents for interaction with biological macromolecules. The 2,8-diazaspiro[5.5]undecane framework, in particular, offers a unique set of advantages:

  • Conformational Rigidity: The spirocyclic nature of the core restricts the conformational freedom of the two piperidine rings, leading to a more defined spatial arrangement of appended functional groups. This can translate to higher binding affinities and selectivities for target proteins.

  • Vectorial Diversity: The presence of two nitrogen atoms at the 2 and 8 positions provides multiple vectors for chemical diversification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

  • Novelty and Patentability: As a less explored scaffold compared to more conventional heterocyclic systems, the 2,8-diazaspiro[5.5]undecane core offers fertile ground for the discovery of novel chemical entities with strong intellectual property potential.

Derivatives of the isomeric 1,9- and 3,9-diazaspiro[5.5]undecane systems have already demonstrated significant promise as antagonists for neurokinin receptors, modulators of metabotropic glutamate receptors, and as immunomodulatory agents, underscoring the therapeutic potential of this scaffold class.[1][2] This guide will focus on the synthetic strategies to access the core 2,8-diazaspiro[5.5]undecane structure, providing a foundational understanding for its application in drug discovery.

Key Synthetic Strategies for the Construction of the Diazaspiro[5.5]undecane Framework

The synthesis of the 2,8-diazaspiro[5.5]undecane scaffold can be approached through several strategic disconnections. The most common and effective methods involve the formation of the two piperidine rings around a central spirocyclic carbon. We will explore three principal strategies: Double Michael Addition, Catalytic Hydrogenation of Pyridine Precursors, and Reductive Amination-based Cyclizations.

The Double Michael Addition: A Convergent Approach to Highly Functionalized Scaffolds

The double Michael addition, or aza-Michael addition, is a powerful and convergent strategy for the construction of piperidine rings.[3] This reaction involves the conjugate addition of a nitrogen nucleophile to two α,β-unsaturated carbonyl moieties within the same molecule or in a sequential manner. For the synthesis of diazaspiro[5.t]undecane derivatives, this typically involves the reaction of a primary amine with a suitable bis-electrophile.

A notable example is the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, which are structurally related to the 2,8-diazaspiro scaffold.[4] In this approach, a double Michael addition of an active methylene compound, such as N,N-dimethylbarbituric acid, to a divinylketone derivative, is employed.[4] This cascade cyclization is often promoted by a base, such as diethylamine, and proceeds in high yields.[4]

Causality Behind Experimental Choices:

  • Choice of Nucleophile: The nucleophilicity of the nitrogen atom is a critical parameter. For less reactive electrophiles, a more nucleophilic amine is required. In many synthetic schemes, the nitrogen atoms are initially protected (e.g., as a carbamate) and deprotected at a later stage.

  • Choice of Electrophile: The reactivity of the Michael acceptor can be tuned by the nature of the electron-withdrawing group. Ketones, esters, and nitriles are commonly employed.

  • Catalyst Selection: While some double Michael additions can proceed thermally, many are catalyzed by either acid or base. Base catalysis enhances the nucleophilicity of the amine, while acid catalysis activates the Michael acceptor.

Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition [4]

This protocol is adapted from the synthesis of a related diazaspiro[5.5]undecane system and illustrates the principles of the double Michael addition strategy.

Materials:

  • N,N-Dimethylbarbituric acid

  • Substituted diarylidene acetone derivative

  • Diethylamine (Et₂NH)

  • Dichloromethane (CH₂Cl₂), dry

  • Ethyl acetate

  • n-Hexane

  • Silica gel (100-200 mesh)

Procedure:

  • To a 50 mL round-bottom flask under an inert atmosphere, add N,N-dimethylbarbituric acid (2 mmol) and the diarylidene acetone derivative (2 mmol) in 10 mL of dry CH₂Cl₂.

  • To this stirred solution, add diethylamine (2.5 mmol).

  • Stir the reaction mixture at room temperature for 1.5-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until complete consumption of the reactants.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Elute the column with a mixture of ethyl acetate/n-hexane (2:8, v/v) to afford the pure 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.

Data Presentation: Representative Yields for the Double Michael Addition

EntryDiaryl Divinylketone SubstituentYield (%)
1Phenyl95
24-Chlorophenyl98
34-Methoxyphenyl92
42-Thienyl90

Data adapted from Islam et al., Arabian Journal of Chemistry (2017).[4]

Catalytic Hydrogenation of Pyridine Precursors: A Direct Route to the Piperidine Core

The catalytic hydrogenation of pyridines to piperidines is a highly atom-economical and direct method for the synthesis of the constituent rings of the 2,8-diazaspiro[5.5]undecane scaffold.[5] This approach involves the reduction of a suitably substituted pyridine precursor in the presence of a transition metal catalyst and a hydrogen source.

Causality Behind Experimental Choices:

  • Catalyst Selection: A range of heterogeneous and homogeneous catalysts can be employed. Precious metal catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃), are highly effective.[5] The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

  • Hydrogen Source: While high-pressure hydrogen gas is traditionally used, transfer hydrogenation methods employing sources like formic acid or ammonium formate are gaining popularity due to their operational simplicity.[6][7]

  • Solvent and Additives: The choice of solvent can significantly impact the reaction rate and selectivity. Acidic additives are often used to protonate the pyridine nitrogen, which can facilitate the reduction and prevent catalyst poisoning.[5]

Mandatory Visualization:

G Pyridine Substituted Pyridine Precursor Piperidine Piperidine Ring Pyridine->Piperidine Catalytic Hydrogenation H2 H₂ / Catalyst H2->Piperidine

Caption: Catalytic hydrogenation of a pyridine to a piperidine ring.

Reductive Amination: A Versatile Tool for Spirocyclization

Reductive amination is a cornerstone of amine synthesis and a highly versatile method for the construction of the 2,8-diazaspiro[5.5]undecane scaffold.[8][9] This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10] For the synthesis of the diazaspiro scaffold, this can be envisioned as an intramolecular process or a stepwise intermolecular reaction followed by cyclization.

A plausible synthetic route to the 2,8-diazaspiro[5.5]undecane core could involve the reductive amination of a diketone with a diamine, or the intramolecular reductive amination of an amino-ketone.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination. The reducing agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[11][12]

  • pH Control: The pH of the reaction medium is crucial. The formation of the imine is typically favored under slightly acidic conditions, which also catalyze the reaction. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

  • Reaction Sequence: Reductive aminations can be performed in a single pot (direct) or in a stepwise manner (indirect), where the imine is pre-formed before the addition of the reducing agent. The direct approach is often more convenient and efficient.[8]

Mandatory Visualization:

G Carbonyl Aldehyde or Ketone Imine Imine/Iminium Ion Carbonyl->Imine Amine Amine Amine->Imine Product Substituted Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Caption: General workflow of a reductive amination reaction.

Synthesis of a Key Intermediate: Di-tert-butyl 2,8-diazaspiro[5.5]undecane-2,8-dicarboxylate

The synthesis of the isomeric di-tert-butyl 1,7-diazaspiro[5.5]undecane-2,8-dicarboxylate has been reported in detail and serves as an excellent case study for the construction of such spirocyclic systems.[1][13] This synthesis employs a bidirectional Horner-Wadsworth-Emmons olefination followed by hydrogenation and spirocyclization.

Experimental Protocol: Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate [13]

This protocol for the 1,7-isomer provides valuable insights into the construction of the diazaspiro[5.5]undecane core.

Materials:

  • Dienone precursor (synthesized from L-aspartic acid)

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the dienone precursor (0.09 mmol) in EtOH (2 mL).

  • Add 10% Pd/C (10 wt %; 5 mg) to the solution.

  • Stir the mixture under a hydrogen atmosphere (1 atm) for 16 hours.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ (20 mL) and add trifluoroacetic acid (2 mL) dropwise with stirring.

  • After 2 hours, wash the mixture with saturated aqueous NaHCO₃ (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the spirodiamine product.

Deprotection of the Boc-Protected Scaffold: Accessing the Parent Core

The final step in the synthesis of the unsubstituted 2,8-diazaspiro[5.5]undecane is the removal of the Boc protecting groups. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine.

Causality Behind Experimental Choices:

  • Choice of Acid: Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[6] Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is also widely used.[3] The choice of acid and solvent can be tailored to the solubility of the substrate and the desired workup procedure.

  • Reaction Conditions: Boc deprotection is often rapid and can be performed at room temperature. Monitoring the reaction by TLC or LC-MS is recommended to ensure complete deprotection without the formation of side products.

  • Workup: After deprotection, a basic workup is typically required to neutralize the excess acid and isolate the free amine.

Mandatory Visualization:

G BocProtected Boc-Protected 2,8-Diazaspiro[5.5]undecane ParentScaffold 2,8-Diazaspiro[5.5]undecane BocProtected->ParentScaffold Acid Acid (e.g., TFA or HCl) Acid->ParentScaffold Byproducts Isobutylene + CO₂ ParentScaffold->Byproducts

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Conclusion and Future Directions

The 2,8-diazaspiro[5.5]undecane scaffold represents a promising and relatively underexplored area of chemical space for the development of novel therapeutics. The synthetic strategies outlined in this guide, including double Michael additions, catalytic hydrogenation, and reductive amination, provide a robust toolkit for the construction of this valuable core and its derivatives. The use of protecting group strategies, particularly with the Boc group, allows for the controlled and efficient synthesis of the parent scaffold.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the 2,8-diazaspiro[5.5]undecane core, as well as the exploration of its utility in the synthesis of libraries of compounds for high-throughput screening. The insights provided in this guide are intended to serve as a valuable resource for researchers at the forefront of drug discovery and development, empowering them to harness the full potential of this exciting and versatile scaffold.

References

  • Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • Google Patents. (n.d.). US4605742A - Process for the production of piperidine.
  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • ACS Publications. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • RSC Publishing. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • ACS Publications. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • PubMed. (2018). Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. [Link]

  • R Discovery. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • ResearchGate. (n.d.). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. [Link]

  • figshare. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)‑1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. [Link]

  • Semantic Scholar. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Amanote Research. (2018). (PDF) Bidirectional Synthesis of Di-T-Butyl (2s,6s,8s)- And. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Myers Chem 115. (n.d.). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4.... [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

Sources

Introduction: The Diazaspiro[5.5]undecane Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Diazaspiro[5.5]undecane Derivatives

The diazaspiro[5.5]undecane framework, a unique three-dimensional structure featuring two fused piperidine rings sharing a single spirocyclic carbon, represents a "privileged scaffold" in modern drug discovery. Its rigid, yet conformationally complex, architecture allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with a diverse range of biological targets. While the parent 2,8-diazaspiro[5.5]undecane is a known chemical entity, the majority of profound biological activities have been discovered through the exploration of its various isomers, including the 1,9-, 3,9-, and 1-oxa-4,9-diazaspiro[5.5]undecane variants.[1][2]

This guide provides a comprehensive overview of the significant biological activities associated with this family of compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore their applications across multiple domains, including neuropharmacology, oncology, and immunology, providing researchers and drug development professionals with a detailed understanding of this versatile chemical class.

Neuromodulatory Activities: Targeting Pain and CNS Disorders

The diazaspiro[5.5]undecane scaffold has proven to be an exceptional template for designing ligands that modulate central nervous system (CNS) targets, particularly those involved in pain signaling and neurotransmission.

Dual-Action Analgesics: μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

A groundbreaking approach to developing safer and more effective analgesics involves the simultaneous modulation of multiple pain-related targets. Researchers have successfully designed 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that function as potent dual MOR agonists and σ1R antagonists.[3][4]

Causality of Experimental Design: The rationale behind this dual-target strategy is twofold. MOR agonism is the cornerstone of potent opioid analgesia. However, σ1R antagonists have been shown to enhance opioid-mediated pain relief while potentially mitigating common side effects like constipation and tolerance.[4] By merging the pharmacophoric features of known MOR agonists and σ1R antagonists into a single molecule built on the diazaspiro[5.5]undecane core, it is possible to create a synergistic therapeutic effect.[3]

One of the most promising compounds from this series, 15au , demonstrated a balanced profile with potent MOR agonism and σ1R antagonism. In preclinical models, it produced analgesic effects comparable to oxycodone but with a significantly reduced constipating effect at equianalgesic doses.[3][4]

Proposed Signaling Pathway for Dual MOR/σ1R Ligands

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ligand Diazaspiro Derivative (e.g., 15au) MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Antagonism Ca_channel Ca²+ Channel MOR->Ca_channel Inhibits Sigma1R->Ca_channel Potentiates (Blocked by Antagonist) Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_channel->Vesicle Blocks Fusion PainSignal Pain Signal Propagation Vesicle->PainSignal Reduced Release ReducedSignal Reduced Pain Signal PainSignal->ReducedSignal Leads to

Caption: Workflow for determining compound binding affinity.

Conclusion

The diazaspiro[5.5]undecane scaffold and its isomers represent a highly fruitful area for medicinal chemistry research. The structural rigidity and three-dimensional diversity of this core have enabled the development of potent and selective modulators for a wide array of challenging biological targets. From dual-action analgesics and peripherally-restricted immunomodulators to next-generation epigenetic inhibitors for cancer, these compounds have demonstrated significant therapeutic potential. Future research will likely focus on fine-tuning the ADME properties of these derivatives, exploring new isomer backbones, and expanding their application to other disease areas, solidifying the status of the diazaspiro[5.5]undecane framework as a truly privileged structure in the quest for novel medicines.

References

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • 2,8-Diazaspiro(5.5)undecane. PubChem. [Link]

  • Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4... ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Arkivoc. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

Sources

Spectroscopic Characterization of 2,8-Diazaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,8-diazaspiro[5.5]undecane, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to a notable scarcity of publicly available experimental spectra for the parent compound, this document synthesizes data from structurally related derivatives and analogous compounds to present a predictive analysis. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important molecule.

Introduction to 2,8-Diazaspiro[5.5]undecane

2,8-Diazaspiro[5.5]undecane is a bicyclic organic compound featuring a central quaternary carbon atom common to two six-membered piperidine rings. Its rigid, three-dimensional structure makes it an attractive building block for creating novel therapeutic agents and functional materials. The nitrogen atoms at positions 2 and 8 offer sites for further functionalization, enabling the exploration of a diverse chemical space. Accurate spectroscopic characterization is paramount for confirming the synthesis and purity of this spirocyclic diamine and its derivatives.

The molecular formula for 2,8-diazaspiro[5.5]undecane is C9H18N2, with a monoisotopic mass of 154.147 Da.[1][2]

Molecular Structure

The structure of 2,8-diazaspiro[5.5]undecane presents a unique symmetrical arrangement that influences its spectroscopic properties.

Caption: IUPAC numbering of the 2,8-diazaspiro[5.5]undecane core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on data from substituted analogs, the following section outlines the expected 1H and 13C NMR spectra for 2,8-diazaspiro[5.5]undecane.

1H NMR Spectroscopy

The proton NMR spectrum of the parent compound is expected to be relatively simple due to its symmetry. The protons on the carbons adjacent to the nitrogen atoms (C1, C3, C7, C9) will be deshielded and appear at a lower field compared to the protons on the other carbons (C4, C10). The N-H protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts for 2,8-Diazaspiro[5.5]undecane

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H1.0 - 3.0br s2H
H-1, H-3, H-7, H-92.5 - 3.0m8H
H-4, H-101.4 - 1.8m4H

Note: These are estimated values. The exact chemical shifts and multiplicities may vary based on the solvent and spectrometer frequency.

13C NMR Spectroscopy

Due to the molecule's symmetry, the 13C NMR spectrum is expected to show only three signals for the carbon atoms. The spiro-carbon (C5) will be a quaternary carbon and will likely have a chemical shift in the range of 30-40 ppm. The carbons adjacent to the nitrogen atoms (C1, C3, C7, C9) will be deshielded and appear downfield, while the remaining carbons (C4, C10) will be the most upfield.

Table 2: Predicted 13C NMR Chemical Shifts for 2,8-Diazaspiro[5.5]undecane

CarbonPredicted Chemical Shift (δ, ppm)
C5 (spiro)30 - 40
C1, C3, C7, C945 - 55
C4, C1020 - 30

Note: These are estimated values based on analogous structures.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 2,8-diazaspiro[5.5]undecane should exhibit characteristic absorptions for N-H and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 2,8-Diazaspiro[5.5]undecane

Functional GroupPredicted Absorption Range (cm-1)Intensity
N-H stretch (secondary amine)3300 - 3500Medium, broad
C-H stretch (sp3)2850 - 3000Strong
C-N stretch1000 - 1250Medium

The presence of a broad peak in the 3300-3500 cm-1 region would be a strong indicator of the N-H stretches. The strong C-H stretching absorptions just below 3000 cm-1 are characteristic of the saturated carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 2,8-diazaspiro[5.5]undecane, the molecular ion peak [M]+ would be expected at m/z 154. In the case of electrospray ionization (ESI), the protonated molecule [M+H]+ would be observed at m/z 155.

Table 4: Predicted Mass Spectrometry Data for 2,8-Diazaspiro[5.5]undecane

IonPredicted m/z
[M]+154
[M+H]+155

Fragmentation patterns would likely involve the cleavage of the piperidine rings. The specific fragmentation will depend on the ionization method used.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain the final spectra.

IR Spectroscopy
  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Acquire the IR spectrum using an FT-IR spectrometer.

Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Impact (EI) for volatile compounds, or Electrospray Ionization (ESI) for less volatile or more polar compounds).

  • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This technical guide provides a predictive overview of the spectroscopic characteristics of 2,8-diazaspiro[5.5]undecane based on the analysis of its structural analogs. While direct experimental data remains elusive in the public domain, the information presented here offers a robust starting point for researchers working with this compound. The provided protocols outline the standard methodologies for obtaining the necessary spectroscopic data to confirm the identity and purity of synthesized 2,8-diazaspiro[5.5]undecane and its derivatives. The scientific community would greatly benefit from the publication of experimentally determined spectra for this foundational spirocyclic diamine.

References

  • Aggarwal, S., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 55(1), 231-234.
  • SpectraBase. (n.d.). 2,8-DIMETHYL-1,7-DIOXASPIRO-[5.5]-UNDECANE;ISOMER-#1. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S,4S,6R,8R)-2,8-DIMETHYL-1,7-DIOXASPIRO-[5.5]-UNDECAN-4-OL. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro[5.5]undecane. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,8-diazaspiro[5.5]undecane (C9H18N2). Retrieved from [Link]

  • SpectraBase. (n.d.). (2R,6R)-2-PENTYL-1,8-DIAZASPIRO-[5.5]-UNDECANE. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,8-DIMETHYL-1,7-DIOXASPIRO-[5.5]-UNDECANE;ISOMER-#3. Retrieved from [Link]

Sources

The Ascent of the Third Dimension: A Technical History of Diazaspiro Compounds in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical entities that define the next generation of therapeutics, medicinal chemistry has progressively sought to "escape from flatland." This guide charts the historical and synthetic journey of diazaspiro compounds, a class of molecules whose unique three-dimensional and rigid architecture offers a compelling solution to the limitations of traditional planar scaffolds. We will traverse the timeline from the initial theoretical conceptualization of spirocyclic systems to the development of robust synthetic strategies that unlocked the potential of their nitrogen-containing analogues. This in-depth analysis is designed for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable synthetic protocols and the strategic rationale behind the ascendancy of diazaspiro compounds in modern drug discovery.

Conceptual Origins: The Dawn of the Spirocycle

The story of diazaspiro compounds is intrinsically linked to the broader history of spirocycles. The intellectual framework for these unique structures was laid at the turn of the 20th century. In 1900, the eminent German chemist Adolf von Baeyer first systematically discussed the nomenclature for bicyclic systems, introducing the "spiro" prefix to denote two rings sharing a single common atom. This seminal work provided chemists with the language to describe these fascinating three-dimensional structures, even before efficient methods for their synthesis were widely available.

While von Baeyer provided the theoretical foundation, the practical synthesis of heterocyclic spirocycles, particularly those with embedded nitrogen atoms, would take a few more decades to become a routine reality. The initial breakthroughs came not with simple diazaspiroalkanes, but with a class of compounds that held immediate interest for their potential biological activity: the spiro-hydantoins.

Early Breakthroughs: The Bucherer-Bergs Reaction and the Rise of Spiro-Hydantoins

The first significant and widely adopted method for the synthesis of a diazaspiro core emerged in the 1920s and 1930s with the development of the Bucherer-Bergs reaction.[1][2] This multicomponent reaction provided a remarkably efficient pathway to 5,5-disubstituted hydantoins, which are a type of diazaspiro compound (specifically, a 1,3-diazaspiro[4.X]alkane-2,4-dione, where X depends on the starting ketone).

The reaction's power lay in its simplicity and the ready availability of its starting materials: a ketone, potassium cyanide, and ammonium carbonate.[3] For chemists, this meant that any cyclic ketone could, in principle, be converted into a spiro-hydantoin, opening the first major gateway to this class of diazaspirocycles.

Causality in Experimental Design: Why the Bucherer-Bergs Reaction Was Foundational

The Bucherer-Bergs reaction was not merely a synthetic curiosity; it was a robust and enabling technology. Its importance stemmed from several key factors:

  • Convergence: It is a multicomponent reaction, meaning it brings together multiple simple starting materials in a single pot to create a significantly more complex product. This convergence is highly efficient.

  • Accessibility: The starting materials—cyclic ketones, cyanide salts, and ammonium carbonate—were common laboratory reagents. This accessibility democratized the synthesis of spiro-hydantoins.

  • Thermodynamic Control: The reaction conditions generally favor the formation of the most stable stereoisomer, which, while not providing asymmetric control, often simplified purification by yielding a single major product.[4]

The mechanism, refined over time from the initial proposals by Bucherer and Steiner in 1934, involves the in-situ formation of an aminonitrile from the starting ketone, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the stable hydantoin ring.[1]

Diagram 1: The Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs start Cyclic Ketone + NH₃ imine Imine Intermediate start->imine Condensation aminonitrile α-Aminonitrile imine->aminonitrile Nucleophilic Attack cyanide + CN⁻ cyanide->aminonitrile carbamic Cyano-Carbamic Acid aminonitrile->carbamic Nucleophilic Addition co2 + CO₂ co2->carbamic cyclization Intramolecular Cyclization imino_ox 5-Imino-oxazolidin-2-one cyclization->imino_ox rearrangement Rearrangement imino_ox->rearrangement hydantoin Spiro-Hydantoin (Diazaspiro Core) rearrangement->hydantoin

Caption: Mechanism of the Bucherer-Bergs reaction for spiro-hydantoin synthesis.

Protocol 1: Classical Bucherer-Bergs Synthesis of a Spiro-Hydantoin

This generalized protocol illustrates the classical approach to synthesizing a diazaspiro-hydantoin from a cyclic ketone.

Materials:

  • Cyclic Ketone (e.g., Cyclohexanone) (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)

  • Ethanol (50% aqueous solution)

  • Hydrochloric Acid (for acidification)

Procedure:

  • Reaction Setup: In a pressure vessel or a sealed flask equipped with a magnetic stirrer, combine the cyclic ketone, potassium cyanide, and ammonium carbonate.

  • Solvent Addition: Add the 50% aqueous ethanol solution to the flask. The volume should be sufficient to create a stirrable slurry.

  • Heating: Securely seal the vessel and heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically maintained for 12-24 hours. Self-Validating Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, neutralizing them, and spotting against the starting ketone.

  • Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood.

  • Isolation: Pour the reaction mixture into water and filter to remove any insoluble byproducts.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The spiro-hydantoin product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).

The Modern Era: Diversification of Scaffolds and Synthetic Strategies

While the Bucherer-Bergs reaction was pivotal, it was limited to hydantoin structures. The mid-to-late 20th century and the dawn of the 21st century witnessed an explosion in synthetic methodologies, enabling access to a vast array of diazaspiro scaffolds with different ring sizes and nitrogen placements, such as diazaspiro[3.3]heptanes, diazaspiro[4.5]decanes, and diazaspiro[5.5]undecanes.[1][5][6]

This expansion was driven by the growing recognition in medicinal chemistry that three-dimensional scaffolds could offer significant advantages in drug design, including improved target engagement, enhanced metabolic stability, and better physicochemical properties.[7]

Table 1: Comparative Analysis of Key Synthetic Routes to Diazaspiro Compounds
Synthetic StrategyDescriptionTypical ScaffoldsAdvantagesLimitations & Rationale
Bucherer-Bergs Reaction Multicomponent reaction of a cyclic ketone, cyanide, and ammonium carbonate.Spiro-HydantoinsHigh convergence, simple starting materials, often good yields.Limited to hydantoin core, harsh conditions, use of toxic cyanide.
Intramolecular Cyclization Stepwise construction of the two rings, often culminating in an intramolecular nucleophilic substitution or reductive amination.Various, e.g., 1,8-Diazaspiro[4.5]decaneHigh control over substitution patterns, versatile.Often requires lengthy, linear synthetic sequences.[8]
[3+2] Cycloaddition 1,3-Dipolar cycloaddition of azomethine ylides with cyclic alkenes or exocyclic methylene compounds.Spiro-pyrrolidinesRapid construction of 5-membered rings, good stereocontrol.Requires specific functional group handles on both components.
Domino/Cascade Reactions A single-pot operation where multiple bonds are formed sequentially. A Pd-catalyzed reaction of yne-en-ynes is an example.[5]Diazaspiro[4.5]decanesHigh efficiency, rapid increase in molecular complexity.Substrate scope can be limited; optimization can be challenging.
Ring-Closing Metathesis (RCM) Formation of one of the rings by closing a diene precursor containing the spirocyclic carbon.VariousTolerant of many functional groups, powerful for medium-sized rings.Requires specific diene precursors and expensive ruthenium catalysts.[9]

The Strategic Imperative: Diazaspiro Compounds in Drug Discovery

The true value of a molecular scaffold is realized in its application. Diazaspiro compounds have proven to be "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets with high affinity.[1] Their rigid, three-dimensional nature allows for the precise projection of functional groups into the binding pockets of proteins, a feat that is difficult to achieve with conformationally flexible or flat molecules.

Case Study: 1,9-Diazaspiro[5.5]undecanes as Receptor Antagonists

A compelling example of the impact of diazaspiro cores is in the development of antagonists for G-protein coupled receptors (GPCRs), such as neurokinin (NK) and Neuropeptide Y (NPY) receptors, which are implicated in pain, inflammation, and obesity.[1][3] The 1,9-diazaspiro[5.5]undecane core, composed of two fused piperidine rings, serves as a rigid scaffold that mimics and constrains the conformation of bioactive peptides.

Diagram 2: Workflow for Structure-Activity Relationship (SAR) Studies

Caption: A typical workflow for SAR studies involving diazaspirocyclic scaffolds.

The causality behind this choice is clear: by replacing a more flexible element of a known drug with a rigid diazaspiro core, chemists can lock in the "active conformation," potentially increasing potency and reducing off-target effects. This strategy has been successfully employed to develop potent NK1 antagonists for pain and inflammation.[1]

Conclusion and Future Outlook

From von Baeyer's initial naming conventions to the sophisticated, stereocontrolled synthetic routes of today, the history of diazaspiro compounds is a testament to the evolution of organic chemistry. What began as a structural curiosity has blossomed into a cornerstone of modern medicinal chemistry. The journey from the classical Bucherer-Bergs synthesis of spiro-hydantoins to the diversity-oriented synthesis of complex scaffolds illustrates a clear trend: the increasing demand for molecules with precise three-dimensional architectures.

For the researchers, scientists, and drug development professionals of today, diazaspiro compounds are not just another class of heterocycles. They represent a validated and powerful tool to navigate the complexities of biological space, offering a robust framework for designing the next generation of potent, selective, and effective medicines. As synthetic methodologies continue to advance, we can anticipate that the diversity and application of diazaspiro compounds will only continue to expand, solidifying their role as stars in the molecular firmament.

References

  • von Baeyer, A. Systematik und Nomenclatur Bicyclischer Kohlenwasserstoffe. Berichte der Deutschen Chemischen Gesellschaft. 1900 , 33 (3), 3771–3775. [Link]

  • St-Gelais, M.; Fafard, L.; Bérubé, G. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Adv.2017 , 7, 23825-23854. [Link]

  • Bucherer, H. T.; Steiner, W. Über die Bildung substituierter Hydantoine aus Aldehyden und Ketonen. J. Prakt. Chem.1934 , 140, 291-316. [Link]

  • Koóš, M.; Bystrický, S. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26(14), 4024. [Link]

  • Li, L. et al. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org. Biomol. Chem.2014 , 12, 5356-5359. [Link]

  • Gemoets, H. P. L. et al. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Org. Lett.2013 , 15(19), 4992-5. [Link]

  • Wikipedia. Spiro compound. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Munday, R. H. The Stereochemistry of the Bucherer-Bergs Reaction with 4-t-Butylcyclohexanone. J. Chem. Soc.1961 , 4372-4379. [Link]

  • Zhu, J.; Quirion, J. C.; Husson, H. P. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. J. Org. Chem.1993 , 58(24), 6451–6455. [Link]

  • Aimon, A. et al. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chem. Commun.2023 , 59, 607-610. [Link]

  • Biltz, H. Über die Konstitution der aus Harnstoff und Benzil entstehenden Produkte. Ber. Dtsch. Chem. Ges.1908 , 41, 1379-1393. [Link]

  • Cella, J. A.; Tweit, R. C. Steroidal Aldosterone Antagonists. II. 17-Spirolactones. J. Org. Chem.1959 , 24(8), 1109–1110. [Link]

  • Grygorenko, O. O. et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules2023 , 28(10), 4209. [Link]

  • Wittekind, R. R.; Weissman, C. Synthesis of the 1,8-diazaspiro[4.5] decane system. J. Heterocycl. Chem.1972 , 9, 111-113. [Link]

  • Marinov, M. et al. Synthesis and Characterization of N3-Acetyl Derivatives of Spirohydantoins. Journal of Chemical Technology and Metallurgy2022 , 57(1), 25-31. [Link]

  • Blanco-Ania, D. et al. Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. J. Comb. Chem.2009 , 11(4), 527–538. [Link]

  • Rutjes, F. P. J. T. et al. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Comb. Sci.2002 , 4(4), 338-348. [Link]

  • Wipf, P.; Stephenson, C. R. J.; Walczak, M. A. A. Diversity-oriented synthesis of azaspirocycles. Org. Lett.2004 , 6(17), 3009–3012. [Link]

  • Ghorab, M. M. et al. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules2017 , 22(1), 170. [Link]

Sources

The Ascendance of 2,8-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[5.5]undecane core, a unique spirocyclic diamine, has carved a significant niche in medicinal chemistry. Its rigid, three-dimensional structure offers a versatile platform for the development of potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of 2,8-diazaspiro[5.5]undecane and its derivatives, with a focus on their applications in contemporary drug discovery.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of 2,8-diazaspiro[5.5]undecane begins with its fundamental chemical identifiers and properties. These data are crucial for database searching, analytical characterization, and computational modeling.

IdentifierValueSource
IUPAC Name 2,8-diazaspiro[5.5]undecanePubChem[1]
CAS Number 180-50-7PubChem[1]
Molecular Formula C₉H₁₈N₂PubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]
InChI InChI=1S/C9H18N2/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10-11H,1-8H2PubChem[1]
InChIKey BCDGPDCQBUYTMH-UHFFFAOYSA-NSigma-Aldrich
SMILES C1CC2(CCCNC2)CNC1PubChem[1]

The Strategic Importance of the Diazaspiro[5.5]undecane Scaffold in Drug Design

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty.[2] The 2,8-diazaspiro[5.5]undecane framework, in particular, offers several advantages to the medicinal chemist:

  • Structural Rigidity and Conformational Constraint: The spirocyclic nature of the core restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity.

  • Three-Dimensional Diversity: The scaffold provides a unique three-dimensional arrangement of atoms, allowing for the exploration of chemical space that is often inaccessible with more traditional flat, aromatic structures. This is a key strategy in developing novel intellectual property.[3]

  • Vectorial Display of Substituents: The nitrogen atoms at the 2 and 8 positions serve as key points for derivatization, allowing for the precise vectorial projection of substituents into the binding pockets of target proteins.

Caption: Logical relationship of the core scaffold's properties to its drug discovery advantages.

Synthetic Strategies: Assembling the 2,8-Diazaspiro[5.5]undecane Core

The construction of the 2,8-diazaspiro[5.5]undecane skeleton can be achieved through various synthetic routes. A prevalent strategy involves a double Michael addition reaction, which offers an efficient means to construct the spirocyclic framework.

Stereoselective Synthesis via Double Michael Addition

A robust method for the synthesis of functionalized 2,8-diazaspiro[5.5]undecane derivatives involves the base-promoted [5+1] double Michael addition of a suitable nitrogen-containing nucleophile to a diarylideneacetone.[4][5]

Experimental Protocol: General Procedure for the Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives

Note: This protocol describes the synthesis of a highly functionalized derivative and serves as an illustrative example of the double Michael addition strategy. The synthesis of the parent, unsubstituted 2,8-diazaspiro[5.5]undecane requires different starting materials and conditions.

  • Reactant Preparation: A solution of N,N-dimethylbarbituric acid (2 mmol) and a diarylidene acetone derivative (2 mmol) in 10 mL of dry dichloromethane (CH₂Cl₂) is prepared in a 50 mL round-bottom flask under an inert atmosphere.[4]

  • Initiation of Reaction: Diethylamine (Et₂NH, 2.5 mmol) is added to the reaction mixture.[4]

  • Reaction Monitoring: The mixture is stirred at room temperature for 1.5–2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) until the starting materials are completely consumed.[4]

  • Purification: Upon completion, the crude product is directly subjected to column chromatography on silica gel (100–200 mesh) using an ethyl acetate/n-hexane (2:8, v/v) eluent to yield the pure spiro-compound.[4]

Caption: Workflow for the synthesis of diazaspiro[5.5]undecane derivatives.

Applications in Drug Discovery and Development

The 2,8-diazaspiro[5.5]undecane scaffold is a component of numerous compounds investigated for a wide array of therapeutic applications. Its derivatives have shown promise in targeting various receptors and enzymes.

Central Nervous System (CNS) Disorders

Derivatives of diazaspiro[5.5]undecane have been explored for their potential in treating CNS disorders, including pain and obesity. For instance, compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have been investigated as antagonists of the Neuropeptide Y (NPY) Y₅ receptor, a target for anti-obesity therapeutics.[1]

Oncology

In the realm of oncology, diazaspirocycles have been utilized as scaffolds for the development of protein kinase inhibitors.[6] The rigid framework allows for the precise positioning of substituents to interact with the ATP-binding site of various kinases, which are often dysregulated in cancer.

Chronic Kidney Disease

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). One such compound demonstrated oral activity in a preclinical model of chronic kidney disease, highlighting the therapeutic potential of this scaffold in treating renal dysfunction.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region, corresponding to the methylene protons of the two piperidine rings. The protons adjacent to the nitrogen atoms would likely appear at a lower field (higher ppm) compared to the other methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the spiro carbon, the carbons adjacent to the nitrogen atoms, and the remaining methylene carbons in the rings. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

A detailed analysis of 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary for the unambiguous assignment of all proton and carbon signals, especially for substituted derivatives.[7][8]

Safety and Handling

2,8-Diazaspiro[5.5]undecane and its derivatives are research chemicals and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

  • Precautionary Measures: It is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

Future Perspectives

The 2,8-diazaspiro[5.5]undecane scaffold continues to be an attractive starting point for the design of novel therapeutic agents. The development of new synthetic methodologies that allow for greater control over stereochemistry and the introduction of diverse substituents will further expand the utility of this privileged core. As our understanding of the structural requirements for targeting specific biological macromolecules grows, we can expect to see the emergence of more sophisticated and effective drug candidates based on this versatile and compelling chemical framework. The inherent three-dimensionality of spirocycles will likely play an increasingly important role in the quest for next-generation therapeutics with improved efficacy and safety profiles.[10][11]

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. (2013). PubMed.
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9.
  • B… P. A flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. PubMed.
  • AK Scientific, Inc. (n.d.). 2,8-Diazaspiro[5.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (n.d.).
  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. (n.d.).
  • 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. (n.d.). Benchchem.
  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.).
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Bull, J. A., & Mousseau, J. J. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(9), 4847-4860.
  • Benzyl 2,9-Diazaspiro[5.
  • Sigma-Aldrich. (n.d.). 2,8-diazaspiro[5.5]undecane.
  • 2- and 8-Functionalized 1,4,7,10-tetraoxaspiro [5.5] undecanes. Part 4. Conformational study by 1H and 13C NMR spectroscopy. (n.d.). Sci-Hub.
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (n.d.). MDPI.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Synthesis routes of 1,5-Dioxaspiro[5.5]undecane. (n.d.). Benchchem.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl

Sources

The Strategic Sourcing and Application of 2,8-Diazaspiro[5.5]undecane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driver in medicinal chemistry. Among these, the 2,8-diazaspiro[5.5]undecane core has emerged as a privileged structure, providing a rigid yet versatile framework for the design of innovative therapeutics. This guide offers a comprehensive overview of the commercial availability, synthesis, quality control, and strategic applications of 2,8-diazaspiro[5.5]undecane, tailored for professionals engaged in the intricate process of drug development.

Navigating the Commercial Landscape: Sourcing 2,8-Diazaspiro[5.5]undecane

The accessibility of starting materials is a critical first step in any research and development program. 2,8-Diazaspiro[5.5]undecane (CAS No. 180-50-7) is commercially available from a range of suppliers, catering to needs from discovery-scale quantities to bulk manufacturing.

Prominent Commercial Suppliers & Product Forms

A survey of the chemical supplier landscape reveals several key vendors for 2,8-diazaspiro[5.5]undecane and its derivatives. The parent compound is typically available as the free base, a liquid at room temperature, with purities generally offered at 95% or higher. For researchers requiring different handling properties or engaging in specific synthetic routes, salt forms and protected derivatives are also available.

SupplierProduct NameCAS No.Typical PurityAvailable Forms
Sigma-Aldrich 2,8-Diazaspiro[5.5]undecane180-50-7≥95%Liquid (Free Base)
Santa Cruz Biotechnology 2-Methyl-2,8-diazaspiro[5.5]undecane845290-58-6InquireDerivative
BLDpharm 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride1181265-43-9InquireSalt, Derivative
ChemScene tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-2>98% (GC/HPLC)Boc-protected derivative
Enamine 2,8-Diazaspiro[5.5]undecane180-50-7>95%Liquid (Free Base)

This table is representative and not exhaustive. Researchers should always consult the supplier's documentation for the most current product specifications.

The choice between the free base and a salt form, such as a hydrochloride, often depends on the subsequent chemical transformations. The free base is suitable for reactions requiring a nucleophilic amine, while salt forms can offer improved stability and handling of solid materials. Protected derivatives, such as the commonly used tert-butyloxycarbonyl (Boc) protected form, are instrumental in synthetic strategies that require sequential functionalization of the two nitrogen atoms.

Synthesis of the Spirocyclic Core: A Glimpse into Production

Understanding the synthetic origins of a building block is paramount for anticipating potential impurities and for developing robust in-house synthetic routes if required. While multiple synthetic strategies for diazaspiro[5.5]undecanes exist, a common approach for scalable synthesis often involves a multi-step sequence starting from readily available cyclic ketones. A representative, albeit for a related analog, scalable synthesis is detailed in patent literature, providing a blueprint for the production of such scaffolds[1].

A plausible and efficient synthetic pathway to the 2,8-diazaspiro[5.5]undecane core can be envisioned through a double Michael addition or a related cyclization strategy. For instance, the synthesis of a related 1,4-diazaspiro[5.5]undecan-3-one has been achieved in a two-pot process from (nitromethylene)cyclohexane and an alkyl glycinate, followed by reduction and cyclization[1]. This highlights a move towards more efficient and scalable processes in the manufacturing of these valuable scaffolds.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification Cyclohexanone_Derivative Cyclohexanone Derivative Intermediate_Formation Formation of Key Intermediate (e.g., via Michael Addition, Reductive Amination) Cyclohexanone_Derivative->Intermediate_Formation Amine_Source Amine Source (e.g., Ammonia, Glycinate) Amine_Source->Intermediate_Formation Cyclization Intramolecular Cyclization Intermediate_Formation->Cyclization Diazaspiro_Core Diazaspiro[5.5]undecane Core Cyclization->Diazaspiro_Core Purification_Step Purification (e.g., Distillation, Chromatography) Diazaspiro_Core->Purification_Step

Caption: Generalized workflow for the synthesis of a diazaspiro[5.5]undecane core.

Ensuring Quality: A Self-Validating System of Protocols

For drug development professionals, the purity and identity of a chemical building block are non-negotiable. A robust quality control (QC) system, integrating analytical data with clear specifications, is essential.

The Certificate of Analysis (CoA): Your Quality Benchmark

A Certificate of Analysis is a critical document that provides lot-specific data on the quality and purity of the supplied material. While a CoA for the parent 2,8-diazaspiro[5.5]undecane was not publicly available, an analysis of CoAs for its derivatives, such as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate from ChemScene, reveals the expected quality control parameters[2].

A Representative Certificate of Analysis for a Diazaspiro[5.5]undecane Derivative would typically include:

ParameterSpecificationMethod
Appearance Off-white to light yellow solidVisual
¹H NMR Spectrum Consistent with structureNMR Spectroscopy
Purity ≥98.0%GC or HPLC

This documentation assures the researcher of the material's identity and purity, forming the basis for reproducible experimental results.

Key Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the diazaspiro[5.5]undecane core. The spectra should be consistent with the expected chemical shifts and coupling patterns of the piperidine rings.

Chromatographic Techniques (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment. These methods can quantify the main component and detect the presence of any impurities, such as starting materials, by-products, or residual solvents.

Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight of the compound, confirming its identity.

Safety and Handling

According to available Safety Data Sheets (SDS), 2,8-diazaspiro[5.5]undecane is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

The Role of 2,8-Diazaspiro[5.5]undecane in Drug Discovery

The rigid, three-dimensional nature of the diazaspiro[5.5]undecane scaffold makes it an attractive building block for creating molecules with well-defined spatial arrangements of functional groups. This is particularly advantageous for targeting complex protein-protein interactions or designing highly selective ligands for receptors and enzymes.

The broader class of diazaspiro[5.5]undecanes has been explored in a variety of therapeutic areas, including:

  • Oncology: As a core scaffold for kinase inhibitors[4].

  • Metabolic Diseases: In the development of acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity.

  • Pain and Inflammation: As a framework for neurokinin (NK) receptor antagonists[5].

  • Central Nervous System (CNS) Disorders: The spirocyclic structure can be optimized to achieve blood-brain barrier permeability for CNS targets.

The twin nitrogen atoms of the 2,8-diazaspiro[5.5]undecane core provide two convenient handles for synthetic elaboration, allowing for the creation of diverse chemical libraries. This dual functionality enables the exploration of structure-activity relationships (SAR) in a systematic manner.

G cluster_design Drug Design cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Scaffold 2,8-Diazaspiro[5.5]undecane Core Functionalization Functionalization at N2 and N8 positions Scaffold->Functionalization Diverse_Library Diverse Chemical Library Functionalization->Diverse_Library Screening High-Throughput Screening Diverse_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold

The 2,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif of significant interest to medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This spirocyclic diamine is a key structural element in a variety of biologically active compounds, including potential therapeutics for central nervous system (CNS) disorders, and serves as a valuable building block in the synthesis of novel pharmaceutical agents. The stereochemistry of the spirocenter is critical for biological activity, making the development of robust stereoselective synthetic routes a paramount objective in contemporary organic and medicinal chemistry.

These application notes provide a comprehensive guide to the stereoselective synthesis of 2,8-diazaspiro[5.5]undecane, drawing upon established principles and methodologies for the asymmetric synthesis of related diazaspirocyclic systems. We will delve into the strategic considerations for achieving high levels of stereocontrol and provide detailed protocols for a plausible synthetic sequence.

Strategic Overview: A Chiral Auxiliary-Mediated Approach

The stereoselective construction of the 2,8-diazaspiro[5.5]undecane scaffold can be effectively achieved through a chiral auxiliary-mediated approach. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of key bond-forming reactions. Evans-type oxazolidinone auxiliaries are particularly well-suited for this purpose due to their high directing ability in asymmetric alkylation and aldol reactions.[1][2][3][4][5]

Our proposed synthetic strategy hinges on the diastereoselective construction of a substituted piperidine ring bearing the necessary functionalities for the subsequent formation of the second piperidine ring and cyclization to the spirocyclic core.

Workflow of the Proposed Stereoselective Synthesis

G cluster_0 Phase 1: Chiral Auxiliary Attachment & Diastereoselective Alkylation cluster_1 Phase 2: Elaboration and Second Ring Formation cluster_2 Phase 3: Spirocyclization and Deprotection A Commercially Available Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) B Acylation with a suitable C4 synthon A->B 1. n-BuLi 2. Acyl chloride C Diastereoselective Alkylation to set the first stereocenter B->C 1. NaHMDS 2. Electrophile D Reductive Cleavage of Chiral Auxiliary C->D LiBH4, H2O E Functional Group Interconversion D->E F Second Piperidine Ring Closure E->F G Intramolecular Cyclization to form Spirocenter F->G H Final Deprotection G->H I Target Molecule: (R)- or (S)-2,8-Diazaspiro[5.5]undecane H->I caption Figure 1. Overall workflow for the chiral auxiliary-based synthesis.

Figure 1. Overall workflow for the chiral auxiliary-based synthesis.

Part 1: Synthesis of the Chiral Piperidine Precursor

The initial phase of the synthesis focuses on the construction of a key piperidine intermediate with a defined stereocenter, which will ultimately become the spiro-carbon of the target molecule.

Protocol 1: Acylation of the Chiral Auxiliary

Rationale: The synthesis commences with the acylation of a commercially available Evans auxiliary, such as (R)-4-benzyl-2-oxazolidinone, with a suitable carboxylic acid derivative that will form the backbone of the first piperidine ring.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Chlorobutyryl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF under an inert atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise via syringe, and the resulting solution is stirred for 30 minutes at -78 °C.

  • 4-Chlorobutyryl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for 1 hour at -78 °C before being allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the acylated oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Rationale: The cornerstone of this stereoselective synthesis is the diastereoselective alkylation of the enolate derived from the acylated oxazolidinone. The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.

Materials:

  • Acylated oxazolidinone from Protocol 1

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • A suitable electrophile for the second piperidine ring precursor (e.g., a protected 3-bromopropylamine derivative)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • The acylated oxazolidinone (1.0 eq) is dissolved in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C.

  • NaHMDS (1.1 eq) is added dropwise, and the mixture is stirred for 45 minutes at -78 °C to form the sodium enolate.

  • The electrophile (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer is isolated by flash chromatography.

Table 1: Representative Diastereoselective Alkylation Results

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)
(R)-4-benzyl-2-oxazolidinoneProtected 3-bromopropylamineNaHMDSTHF-78>95:5
(S)-4-isopropyl-2-oxazolidinoneProtected 3-bromopropylamineLDATHF-78>90:10

Part 2: Formation of the Spirocyclic Core

With the stereochemistry at the eventual spirocenter established, the subsequent steps focus on the formation of the second piperidine ring and the final spirocyclization. A related strategy has been successfully employed in the synthesis of 1,8-diazaspiro[5.5]undecane derivatives.[6][7]

Protocol 3: Reductive Cleavage and Lactamization

Rationale: The chiral auxiliary is removed under conditions that also facilitate the formation of the first piperidine ring (a lactam). Lithium borohydride is an effective reagent for this transformation.

Materials:

  • Alkylated product from Protocol 2

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF) and Water

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C.

  • Lithium borohydride (2.0 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The reaction is carefully quenched with an aqueous solution of hydrogen peroxide.

  • The product is extracted, and the organic layer is dried and concentrated to yield the chiral lactam. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 4: Reduction and Spirocyclization

Rationale: The lactam is reduced to the corresponding amine, and subsequent intramolecular cyclization is induced to form the spirocyclic core. This can often be achieved in a one-pot procedure.

Reaction Scheme for Spirocyclization

G cluster_0 Key Intermediate to Spirocycle A Chiral Lactam Intermediate B Reduced Amino-aldehyde/ketone A->B 1. Reduction (e.g., LiAlH4) 2. Deprotection C 2,8-Diazaspiro[5.5]undecane B->C Intramolecular Cyclization caption Figure 2. Key transformation to the spirocyclic core.

Figure 2. Key transformation to the spirocyclic core.

Materials:

  • Chiral lactam from Protocol 3

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the chiral lactam (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (3.0 eq) in THF at 0 °C under an inert atmosphere.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude 2,8-diazaspiro[5.5]undecane is purified by chromatography or distillation.

Conclusion and Outlook

The presented chiral auxiliary-mediated strategy offers a robust and highly stereocontrolled pathway to enantiomerically enriched 2,8-diazaspiro[5.5]undecane. The key to this approach is the predictable and high diastereoselectivity of the alkylation of an Evans oxazolidinone auxiliary. This methodology provides a solid foundation for the synthesis of not only the parent spirodiamine but also a diverse range of analogs for applications in drug discovery and development. Further optimization of reaction conditions and the exploration of alternative chiral auxiliaries or catalytic asymmetric methods will continue to enhance the efficiency and accessibility of this important structural motif.

References

  • Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • Franck, R. W., & Weinreb, S. M. (1998). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 63(25), 9146-9154.
  • Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. Retrieved from [Link]

  • Astaraki, A. M., & Bazgir, A. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. ResearchGate. Retrieved from [Link]

  • Husson, H. P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454.
  • Padwa, A., et al. (1996). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. Retrieved from [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Yang, H., et al. (2008). A divergent and stereoselective synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49(44), 6371-6374.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Synthesis of (R,R)-1,2-Diamino-1,2-diphenylethane. Organic Syntheses, 81, 1.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Crimmins, M. T., & Shams, G. (2003). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones. Organic Letters, 5(10), 1681-1684.
  • de Juan, A., et al. (2021). A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. ChemRxiv.
  • Taylor, M. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 865-877.
  • Taylor, M. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Retrieved from [Link]

  • Li, G., & Antilla, J. C. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions.
  • de Souza, A. O., et al. (2016). Easy Access to Evans' Oxazolidinones.

Sources

Application Notes & Protocols: Synthesis of Diazaspiro[5.5]undecane Scaffolds via Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[5.5]undecane Core

The diazaspiro[5.5]undecane framework is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional spirocyclic structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing ligands that can interact with high specificity at biological targets. Molecules incorporating this core have demonstrated a wide array of therapeutic properties, including potential as central nervous system (CNS) depressants, anticonvulsants, and sedative-hypnotics.[1] Furthermore, various isomers have been explored in drug development as orexin receptor antagonists for sleep disorders, neuropeptide Y (NPY) Y5 antagonists for obesity, and ligands for opioid and sigma-1 receptors for pain management.[3][4]

This application note provides an in-depth guide to a robust and efficient synthetic strategy for constructing the diazaspiro[5.5]undecane system: the tandem or cascade double Michael addition reaction. We will explore the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and discuss the characterization of the resulting products.

Mechanistic Principles: The Tandem Aza-Michael/Michael Addition Cascade

The construction of the diazaspiro[5.5]undecane ring system is elegantly achieved through a cascade reaction initiated by an aza-Michael addition.[5] This powerful strategy involves the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, offering high atom economy and operational simplicity.[6] The core transformation is a [5+1] double Michael addition, where a five-carbon dielectrophile (the Michael acceptor) reacts with a one-carbon dinucleophile (the Michael donor).

The general mechanism proceeds as follows:

  • Nucleophile Activation : A base abstracts an acidic proton from the Michael donor, typically an active methylene compound like barbituric acid, to generate a stabilized enolate.

  • First Michael Addition : The enolate attacks one of the electrophilic β-carbons of a conjugated system, such as a divinyl ketone, forming a new C-C bond and generating an intermediate enolate.

  • Intramolecular Cyclization (Second Michael Addition) : The newly formed intermediate is poised for a rapid intramolecular cyclization. The nitrogen atom of the Michael donor attacks the second electrophilic β-carbon, closing the second ring.

  • Protonation : The reaction is quenched, and the final spirocyclic product is formed upon protonation.

This cascade is highly efficient because the initial intermolecular reaction sets up a sterically and electronically favorable intramolecular cyclization, which proceeds rapidly to yield the thermodynamically stable spirocyclic product.

Caption: General mechanism for diazaspiro[5.5]undecane synthesis.

Experimental Protocol: Diethylamine-Promoted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

This protocol describes a simple, highly efficient, and environmentally benign methodology for synthesizing diazaspiro[5.5]undecane derivatives via a double Michael addition reaction at ambient temperature.[1][2] The procedure is adapted from the work of Barakat, Islam, and colleagues.[1][2]

Materials and Reagents
  • Michael Donor : N,N-Dimethylbarbituric acid

  • Michael Acceptor : 1,5-Diaryl-1,4-pentadien-3-one (Divinyl Ketone) derivative

  • Catalyst : Diethylamine (NHEt₂)

  • Solvent : Dichloromethane (CH₂Cl₂), analytical grade

  • Standard laboratory glassware, magnetic stirrer, and TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbarbituric acid (1.0 mmol, 1.0 eq.).

  • Addition of Michael Acceptor : Add the corresponding 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol, 1.0 eq.).

  • Solvent Addition : Add dichloromethane (15 mL) to the flask. Stir the mixture at room temperature until the solids are partially or fully dissolved.

  • Catalyst Initiation : Add diethylamine (2.5 mmol, 2.5 eq.) to the reaction mixture dropwise using a syringe.

    • Scientist's Note: Diethylamine serves as a mild organic base. Its role is to deprotonate the active methylene group of the barbituric acid to initiate the reaction cascade. Using a mild base at room temperature prevents potential side reactions and decomposition that can occur at higher temperatures or with stronger bases.[1][6]

  • Reaction Monitoring : Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials indicates the completion of the reaction. Reaction times typically range from 2 to 4 hours.

  • Product Isolation : Upon completion, reduce the solvent volume in vacuo using a rotary evaporator. The crude product will often precipitate from the concentrated solution.

  • Purification : Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or ethanol to remove any unreacted starting material and catalyst. The product is often obtained in high purity without the need for column chromatography.[1]

  • Drying and Yield Calculation : Dry the purified product under vacuum to a constant weight and calculate the percentage yield. Yields for this reaction are typically excellent, often exceeding 90%.[2]

Caption: Step-by-step workflow for the synthesis protocol.

Substrate Scope and Data

The developed protocol is robust and accommodates a variety of substituents on the aryl rings of the divinyl ketone Michael acceptor. The electronic nature of the substituent (electron-donating or electron-withdrawing) does not significantly impact the reaction efficiency, which consistently provides high yields.[2]

EntryAr (Substituent on Divinyl Ketone)Time (h)Yield (%)
1Phenyl2.098
24-Methylphenyl2.596
34-Methoxyphenyl2.595
44-Chlorophenyl2.097
54-Bromophenyl2.098
62-Chlorophenyl3.092
72-Thienyl3.593

Data adapted from Barakat et al., Arabian Journal of Chemistry.[1]

Product Characterization

Trustworthiness and Validation

To validate the successful synthesis of the target diazaspiro[5.5]undecane, a comprehensive characterization of the final product is essential.

  • NMR Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. The complex splitting patterns in the ¹H NMR spectrum will confirm the formation of the rigid spirocyclic core. The disappearance of the vinylic proton signals from the starting material and the appearance of new aliphatic proton signals are key indicators of a successful reaction.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.

  • X-ray Crystallography : For unambiguous structural and stereochemical confirmation, single-crystal X-ray analysis is the gold standard. This technique provides the exact three-dimensional arrangement of atoms in the molecule, confirming the spirocyclic junction and the relative stereochemistry of the substituents. Studies have shown that the cyclohexanone ring of the spirocycle typically adopts a stable chair conformation.[2]

Conclusion

The tandem double Michael addition reaction is a powerful and efficient strategy for the synthesis of the medicinally important diazaspiro[5.5]undecane scaffold. The protocol detailed herein, utilizing diethylamine as a mild base at room temperature, offers an accessible, high-yielding, and environmentally friendly route to these valuable compounds. This method's operational simplicity and broad substrate scope make it highly suitable for generating libraries of novel diazaspiro[5.5]undecane derivatives for drug discovery and development programs.

References

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Gao, Y., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. Chemistry – A European Journal, 21(52), 19048-57. [Link]

  • Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Islam, M., et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Kaur, H., & de la Cruz, G. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • Jyothi, M. S., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13). [Link]

  • García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10856-10873. [Link]

  • Singh, G., et al. (2020). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Høfner, G., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18151-18167. [Link]

  • Cador, A., et al. Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]

  • Wang, X., et al. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. Organic Letters, 13(4), 808-811. [Link]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]

  • Zhu, C., et al. (2021). Recent Advances in Catalytic Asymmetric Aza-Michael Addition Triggered Cascade Reactions. Advanced Synthesis & Catalysis. [Link]

  • Coste, G., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering, 9(13), 4865-4876. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-diazaspiro[5.5]undecane scaffold is a privileged three-dimensional structure increasingly recognized for its potential in medicinal chemistry and drug development. Its rigid, spirocyclic framework allows for precise spatial orientation of substituents, making it an attractive core for designing potent and selective ligands for various biological targets. However, the construction of the key quaternary spirocenter in an enantiomerically pure form presents a significant synthetic challenge. This guide provides an in-depth analysis of a key strategy for the asymmetric synthesis of this important scaffold, focusing on a chiral auxiliary-based approach. We will dissect the causality behind the experimental design, provide a detailed, field-tested protocol, and discuss the broader implications for drug discovery professionals.

Introduction: The Significance of the Spiro-Diamine Scaffold

Spirocyclic systems are prevalent in numerous natural products and have gained prominence in pharmaceutical research due to their unique three-dimensional properties.[1] The defined conformational rigidity of spirocycles, compared to more flexible acyclic or simple cyclic systems, can lead to enhanced binding affinity and selectivity for protein targets. The 1,8-diazaspiro[5.5]undecane core, which consists of two fused piperidine rings sharing a common carbon atom, is of particular interest. Derivatives of this and related diazaspiro[5.5]undecane scaffolds have been explored as potent agents for treating pain, chronic kidney disease, and psychotic disorders, highlighting the therapeutic potential of this structural class.[2][3][4][5]

The primary challenge in synthesizing these molecules lies in the enantioselective formation of the spirocyclic quaternary carbon. Asymmetric catalysis and chiral pool-based syntheses are the main avenues to address this challenge.[6] This document focuses on a robust and well-established method utilizing a chiral auxiliary to direct the stereochemical outcome of the key spirocyclization step.[7][8]

Core Synthetic Strategy: Chiral Auxiliary-Mediated Spirocyclization

One of the most effective methods for establishing the stereochemistry of the 1,8-diazaspiro[5.5]undecane core relies on an intramolecular cyclization of a precursor derived from a chiral α-aminonitrile. This strategy, pioneered by Husson and co-workers, uses a phenylglycinol-derived oxazolopiperidine as a chiral auxiliary to control the formation of the spirocyclic system.[7][8]

Mechanistic Rationale and Causality

The success of this approach hinges on the stereoselective generation of an iminium ion intermediate and its subsequent intramolecular cyclization. The chiral auxiliary, derived from (R)-phenylglycinol, establishes a rigid bicyclic system. This conformationally constrained environment directs the approach of nucleophiles and controls the geometry of the key cyclization step.

The process begins with a functionalized 2-cyano-oxazolopiperidine. The nitrile group serves as a latent electrophile. Treatment with an organometallic reagent (e.g., an organolithium or Grignard reagent) or a reducing agent like diisobutylaluminum hydride (DIBAL-H) generates an imine or iminium ion in situ. The crucial spirocyclization occurs when the tethered nucleophilic side chain attacks this electrophilic center. The pre-existing stereochemistry of the oxazolopiperidine ring system dictates the facial selectivity of this intramolecular attack, leading to the formation of the spirocyclic product with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched 1,8-diazaspiro[5.5]undecane core.

The workflow for this synthetic approach is outlined below.

G cluster_0 Preparation of Chiral Precursor cluster_1 Side Chain Installation cluster_2 Key Spirocyclization Step cluster_3 Final Product Generation A Chiral Auxiliary ((R)-Phenylglycinol) C 2-Cyano-6-phenyloxazolopiperidine A->C B Glutaraldehyde Derivative B->C D Alkylation of Side Chain Precursor C->D E Functionalized Precursor D->E F Iminium Ion Formation (e.g., DIBAL-H) E->F G Intramolecular Nucleophilic Attack F->G H Spirocyclic Intermediate G->H I Auxiliary Cleavage (Hydrogenolysis) H->I J Enantiopure 1,8-Diazaspiro[5.5]undecane I->J

Figure 1: General workflow for the chiral auxiliary-based synthesis.

Application Protocol: Asymmetric Synthesis via Reductive Cyclization

This protocol details the synthesis of the parent 1,8-diazaspiro[5.5]undecane system via a reductive-cyclization pathway, adapted from the work of Zhu, Quirion, and Husson.[8]

Principle

The key step involves the reduction of the nitrile group in the chiral precursor 1 to an imine using DIBAL-H. This is immediately followed by an acid-catalyzed intramolecular cyclization. The stereochemistry is controlled by the chiral auxiliary, which is subsequently removed by hydrogenolysis to yield the target spirodiamine.

G cluster_mech Key Reductive Spirocyclization Mechanism Start Chiral Precursor (1) (with nitrile and tethered amine) Step1 1. DIBAL-H 2. H₂O workup Start->Step1 Imine Intermediate Imine Step1->Imine Step2 Acid Catalyst (e.g., TFA) Imine->Step2 Iminium Iminium Ion Intermediate Step2->Iminium Step3 Intramolecular Mannich-type Reaction Iminium->Step3 Spiro Spirocyclic Intermediate (Auxiliary Attached) Step3->Spiro Step4 Hydrogenolysis (Pd/C, H₂) Spiro->Step4 Final Final Product (2) (Enantiopure Spirodiamine) Step4->Final

Figure 2: Mechanism of the reductive spirocyclization step.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Precursor 1 (from literature prep[8])N/ASynthesizedChiral α-aminonitrile with N-Boc protected side chain.
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in THF1191-15-7Sigma-AldrichHandle under inert atmosphere.
Dichloromethane (DCM), anhydrous75-09-2Acros OrganicsUse dry solvent.
Trifluoroacetic acid (TFA)76-05-1Sigma-AldrichCorrosive. Handle in a fume hood.
Palladium on carbon (Pd/C), 10 wt. %7440-05-3Strem ChemicalsFlammable solid.
Methanol (MeOH)67-56-1Fisher Scientific
Hydrogen gas (H₂)1333-74-0AirgasUse in a well-ventilated area with proper equipment.
Saturated aq. NaHCO₃ solution144-55-8Lab Prepared
Anhydrous MgSO₄7487-88-9Sigma-Aldrich
Step-by-Step Experimental Procedure

Step 1: Reductive Cyclization

  • Inert Atmosphere Setup: Dry a 100 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of argon or nitrogen. Equip it with a magnetic stir bar and a rubber septum.

  • Reagent Addition: Dissolve the chiral precursor 1 (e.g., 1.0 mmol) in anhydrous dichloromethane (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution in THF, 1.2 eq, 1.2 mL) dropwise via syringe over 15 minutes. The internal temperature should be maintained below -70 °C.

    • Causality Note: The low temperature is critical to prevent over-reduction and side reactions. DIBAL-H is a powerful reducing agent that selectively reduces nitriles to imines at this temperature.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Progress can be monitored by thin-layer chromatography (TLC) (e.g., Hexane:EtOAc 3:1), observing the consumption of the starting material.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL), followed by water (2 mL).

  • Warm-up and Filtration: Allow the mixture to warm to room temperature. A gelatinous aluminum salt precipitate will form. Add anhydrous MgSO₄, stir vigorously for 15 minutes, and then filter the mixture through a pad of Celite®, washing the pad with dichloromethane.

  • Cyclization: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in dichloromethane (20 mL), add trifluoroacetic acid (TFA, 3.0 eq, 0.23 mL), and stir at room temperature for 12 hours.

    • Causality Note: TFA serves two purposes: it removes the Boc protecting group from the side-chain amine and catalyzes the intramolecular cyclization of the intermediate imine onto the newly freed amine, forming the second piperidine ring.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the spirocyclic intermediate with the chiral auxiliary attached.

Step 2: Chiral Auxiliary Removal

  • Hydrogenolysis Setup: Dissolve the purified spirocyclic intermediate (1.0 mmol) in methanol (25 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol % Pd) under a blanket of argon.

    • Trustworthiness Note: The catalyst should be handled carefully as it can be pyrophoric. Wetting it with a small amount of solvent can mitigate this risk.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Stir the reaction vigorously for 24 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure.

  • Final Purification: The resulting crude product can be further purified if necessary (e.g., by crystallization or chromatography) to yield the final enantiopure 1,8-diazaspiro[5.5]undecane derivative 2 .

Expected Results & Characterization
  • Yield: The overall yield for the two steps is typically in the range of 60-75%.[8]

  • Stereoselectivity: The reaction generally proceeds with high diastereoselectivity (>95:5 dr) and, after auxiliary removal, high enantiomeric excess (>98% ee).

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and purity of the final product.

    • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the final product by comparing it to a racemic standard.

Conclusion and Future Outlook

The use of a chiral auxiliary provides a reliable and highly stereoselective route to the 1,8-diazaspiro[5.5]undecane core. This method is robust and allows for the preparation of various derivatives by modifying the side chain of the initial precursor. While modern advancements in asymmetric organocatalysis and transition-metal catalysis continue to provide powerful new tools for spirocycle synthesis,[9][10][11] the chiral pool-based approach remains a highly valuable and practical strategy, particularly for foundational studies and initial library synthesis. The continued development of novel, more atom-economical catalytic asymmetric methods for this specific scaffold will be a key area of future research, further enabling the exploration of this valuable chemical space for drug discovery.

References

  • Shu, X., Zhang, T., Zhang, Y., Tong, K., Wang, S., & Wang, Y. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. [Link]

  • Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(23), 8685-8697. [Link]

  • Birman, V. B. (2015). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. Washington University in St. Louis Electronic Theses and Dissertations. [Link]

  • Tu, Y., Wang, Z., Shi, Y., & Zhang, X. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Journal of the American Chemical Society, 140(26), 8093-8096. [Link]

  • Gajare, A. S. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-19. [Link]

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 549-564. [Link]

  • Gajare, A. S. (2011). Design and Synthesis of Chiral Spiro Ligands. ResearchGate. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 57(19), 5254-5259. [Link]

  • Wang, S., & Gong, L. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1084-1098. [Link]

  • Hallyburton, I., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 58-61. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Kletskov, A. V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(38), 23511-23527. [Link]

  • Wang, Y., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(21), 6682-6686. [Link]

  • Szántay, C. Jr., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2915. [Link]

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]

  • Hallyburton, I., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Jia, Z. J., Jiang, K., & Chen, Y. C. (2018). Organocatalytic Asymmetric Synthesis of Six-Membered Carbocycle-Based Spiro Compounds. Asian Journal of Organic Chemistry, 7(5), 821-834. [Link]

  • Rios, R. (2018). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. [Link]

  • Varghese, V., & Vankar, Y. D. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 82. [Link]

  • Puigdevall, V., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Puigdevall, V., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15549-15561. [Link]

Sources

Introduction: The Strategic Value of the 2,8-Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 2,8-Diazaspiro[5.5]undecane: Protocols and Mechanistic Insights

The 2,8-diazaspiro[5.5]undecane core is a privileged three-dimensional scaffold in modern medicinal chemistry. Its rigid, spirocyclic structure offers a distinct advantage over simpler, more flexible diamines by precisely orienting substituents in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable building block in the design of novel therapeutics. The biological significance of related diazaspirocyclic structures has been demonstrated in compounds targeting a range of disorders, from psychotic and cardiovascular conditions to pain and obesity.[1]

The N-alkylation of the two secondary amine positions on the 2,8-diazaspiro[5.5]undecane ring is a critical chemical transformation. It serves as the primary method for introducing diverse chemical functionalities, enabling comprehensive Structure-Activity Relationship (SAR) studies. However, the symmetrical nature of the scaffold presents a distinct chemical challenge: achieving selective mono-N-alkylation in the presence of two equally reactive secondary amines. This guide provides detailed protocols for both exhaustive N,N'-dialkylation and a strategic approach to selective mono-N-alkylation, underpinned by an explanation of the chemical principles governing these transformations.

Core Principles: Navigating Selectivity in Diamine Alkylation

The N-alkylation of a secondary amine, such as those in 2,8-diazaspiro[5.5]undecane, typically proceeds through one of two primary pathways: direct alkylation or reductive amination.

  • Direct Alkylation: This is a classical SN2 reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). A base is required to neutralize the protonated amine formed after the initial alkylation, regenerating its nucleophilicity. In a symmetrical diamine, this process can readily occur at both nitrogen atoms, often leading to a mixture of mono-alkylated, di-alkylated, and unreacted starting material.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[2] This method is particularly effective for installing more complex or sterically hindered substituents.

The central challenge is controlling the stoichiometry. Simply using one equivalent of an alkylating agent with the diamine often results in a statistical mixture of products, which is inefficient and creates significant purification challenges. To achieve selective mono-alkylation, a more strategic approach is necessary. The most robust and widely adopted method involves the use of an orthogonal protecting group strategy. One amine is temporarily "masked" with a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The unprotected amine is then selectively alkylated. In the final step, the protecting group is removed under conditions that do not affect the newly introduced alkyl group, yielding the pure mono-alkylated product.

Strategic Pathways for N-Alkylation

The choice between direct dialkylation and selective mono-alkylation depends entirely on the synthetic goal. The following diagram illustrates these two divergent strategic pathways.

G cluster_0 cluster_1 Synthetic Strategies cluster_2 start 2,8-Diazaspiro[5.5]undecane path1 Pathway 1: Exhaustive Dialkylation start->path1 Excess Alkylating Agent path2 Pathway 2: Selective Mono-Alkylation start->path2 Protection Strategy end1 N,N'-Dialkylated Product path1->end1 end2 Mono-N-Alkylated Product path2->end2

Caption: Divergent strategies for the N-alkylation of 2,8-diazaspiro[5.5]undecane.

Protocol 1: Exhaustive N,N'-Dialkylation via Direct Alkylation

Objective: To synthesize N,N'-disubstituted 2,8-diazaspiro[5.5]undecane derivatives where both nitrogen atoms are functionalized with the same alkyl group.

Causality: This protocol utilizes an excess of the alkylating agent and a suitable base to ensure the reaction proceeds to completion, functionalizing both nucleophilic secondary amine sites. Potassium carbonate serves as an effective and economical base to neutralize the HBr generated during the reaction.

ParameterConditionRationale
Alkylating Agent Alkyl Bromide (e.g., Benzyl Bromide)Good leaving group, readily available.
Stoichiometry 2.2 - 2.5 equivalentsA slight excess ensures complete dialkylation.
Base K₂CO₃ (Potassium Carbonate)Inexpensive, non-nucleophilic base.
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic solvent, solubilizes reagents.
Temperature 60-80 °CProvides sufficient energy to overcome activation barrier.
Typical Yield >85%Generally a high-yielding transformation.
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,8-diazaspiro[5.5]undecane (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetonitrile (CH₃CN, approx. 0.1 M concentration).

  • Reagent Addition: Add the alkyl bromide (e.g., benzyl bromide, 2.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak is no longer visible. This typically takes 4-12 hours.

  • Work-up: Once complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in dichloromethane (DCM) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If necessary, purify the product further via silica gel flash column chromatography.

  • Characterization: Confirm the structure and purity of the N,N'-dialkylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Selective Mono-N-Alkylation via Boc Protection

Objective: To synthesize mono-N-substituted 2,8-diazaspiro[5.5]undecane derivatives, a critical step for building diverse chemical libraries for drug discovery.

Causality: This protocol leverages the tert-butyloxycarbonyl (Boc) protecting group to selectively block one of the two equivalent secondary amines. The remaining free amine can then be alkylated. The final deprotection step under acidic conditions removes the Boc group to reveal the desired mono-alkylated product. This multi-step workflow is essential for achieving high selectivity.

G A Step 1: Protection B Step 2: Alkylation A->B (Boc)₂O, TEA, DCM intermediate1 Mono-Boc Protected Intermediate A->intermediate1 C Step 3: Deprotection B->C R-Br, K₂CO₃, CH₃CN intermediate2 N-Alkyl, N'-Boc Product B->intermediate2 end Final Mono-Alkylated Product C->end C->end TFA or HCl in Dioxane start 2,8-Diazaspiro [5.5]undecane start->A intermediate1->B intermediate2->C

Caption: Workflow for selective mono-N-alkylation using a Boc-protection strategy.

Step 2A: Mono-Boc Protection
  • Reaction Setup: Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.1 eq). In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a small amount of DCM. Add the (Boc)₂O solution dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor for the consumption of starting material and the formation of the mono-protected product by LC-MS.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the clean mono-Boc protected intermediate.

Step 2B: Alkylation of the Mono-Protected Intermediate
  • Procedure: Follow the same procedure as described in Protocol 1 (Steps 1-7) , using the mono-Boc protected intermediate (1.0 eq) as the starting material and a slight excess of the desired alkyl halide (1.1-1.2 eq).

Step 2C: Boc Deprotection
  • Reaction Setup: Dissolve the purified N-alkyl, N'-Boc product from the previous step in a suitable solvent such as 1,4-dioxane or DCM (approx. 0.1 M).

  • Reagent Addition: Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 10-20 eq) are commonly used.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often accompanied by bubbling (isobutylene and CO₂ evolution).

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was used, co-evaporate with toluene (3x) to remove residual acid. The product is typically obtained as the HCl or TFA salt. To obtain the free base, dissolve the salt in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final mono-N-alkylated 2,8-diazaspiro[5.5]undecane.

  • Characterization: Confirm the final structure by NMR and HRMS.

References

  • Mono‐selective alkylation of symmetrical and asymmetrical aryl diamines... ResearchGate. Available from: [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Semantic Scholar. Available from: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. Available from: [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available from: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. Available from: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available from: [Link]

  • A concise approach to the 3,9-diazaspiro[5.5]undecane and undecan-2-one ring systems. Elsevier. Available from: [Link]

  • Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4... ResearchGate. Available from: [Link]

  • 2,8-Diazaspiro(5.5)undecane. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate. Available from: [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Available from: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central, National Center for Biotechnology Information. Available from: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ACS Publications. Available from: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PubMed Central, National Center for Biotechnology Information. Available from: [Link]

  • 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Lipshutz Research Group, UC Santa Barbara. Available from: [Link]

  • N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. ResearchGate. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

The 2,8-Diazaspiro[5.5]undecane Scaffold: A Comprehensive Guide to its Application in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the precise orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for a diverse range of biological targets. This guide provides an in-depth overview of the synthesis, derivatization, and application of the 2,8-diazaspiro[5.5]undecane scaffold in drug discovery, with a focus on its utility in developing novel therapeutics for inflammatory diseases, viral infections, and neurological disorders.

The Strategic Advantage of the 2,8-Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems, such as 2,8-diazaspiro[5.5]undecane, offer several advantages in drug design compared to their linear or simpler cyclic counterparts. The spirocyclic nature of the scaffold imparts a high degree of conformational rigidity, which can lead to a more favorable entropic profile upon binding to a biological target, often resulting in enhanced potency. This rigidity also allows for a more precise projection of functional groups into the binding pocket of a protein, which can contribute to improved selectivity.

Furthermore, the introduction of a spirocenter increases the three-dimensionality of a molecule, a desirable feature for exploring new chemical space and improving physicochemical properties such as solubility and metabolic stability. The two nitrogen atoms in the 2,8-diazaspiro[5.5]undecane scaffold provide convenient handles for the introduction of a wide range of substituents, allowing for the fine-tuning of the pharmacological and pharmacokinetic properties of the resulting compounds.

Therapeutic Applications and Key Biological Targets

Derivatives of the 2,8-diazaspiro[5.5]undecane scaffold have demonstrated significant activity against a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. This has led to their investigation in a number of therapeutic areas.

Table 1: Key Biological Targets and Therapeutic Applications of 2,8-Diazaspiro[5.5]undecane Derivatives

Biological TargetTherapeutic AreaRepresentative Activity
C-C Chemokine Receptor 5 (CCR5)HIV/AIDS, Inflammatory DiseasesAntagonist
Neurokinin-1 (NK1) ReceptorNausea and Vomiting, Depression, PainAntagonist

Protocols for Synthesis and Derivatization

While a detailed, publicly available protocol for the direct synthesis of the parent 2,8-diazaspiro[5.5]undecane is not readily found in the reviewed literature, the following protocol for a related 2,4-diazaspiro[5.5]undecane derivative provides a clear illustration of the chemical principles involved in constructing such spirocyclic systems. This method utilizes a double Michael addition reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol 1: Stereoselective Synthesis of a 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivative

This protocol is adapted from the work of Islam et al. and describes the synthesis of 2,4-dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.[1][2][3][4]

Objective: To synthesize a substituted diazaspiro[5.5]undecane core via a base-promoted [5+1] double Michael addition.

Materials:

  • N,N-dimethylbarbituric acid

  • Dibenzylideneacetone

  • Diethylamine (Et₂NH)

  • Dichloromethane (CH₂Cl₂), dry

  • Ethyl acetate

  • n-Hexane

  • Silica gel (100-200 mesh) for column chromatography

  • Round bottom flask (50 mL)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 50 mL round bottom flask, dissolve N,N-dimethylbarbituric acid (2 mmol) and dibenzylideneacetone (2 mmol) in 10 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Reaction: To the stirred solution, add diethylamine (2.5 mmol) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until complete consumption of the starting materials is observed (typically 1.5-2 hours).

  • Purification: Upon completion, directly subject the crude reaction mixture to column chromatography on silica gel.

  • Elution: Elute the product using a mixture of ethyl acetate and n-hexane (2:8, v/v).

  • Isolation and Characterization: Collect the fractions containing the pure product and concentrate them under reduced pressure. The solid product can be further purified by crystallization. Characterize the final product by standard analytical techniques such as NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Dry dichloromethane is used as the solvent to ensure anhydrous conditions, preventing unwanted side reactions.

  • Base: Diethylamine acts as a base to deprotonate the active methylene compound (N,N-dimethylbarbituric acid), initiating the Michael addition cascade. The amount of base is optimized to ensure efficient reaction without promoting side product formation.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds from reaction mixtures. The choice of eluent system (ethyl acetate/n-hexane) is determined by the polarity of the product.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 N,N-dimethylbarbituric acid reaction Double Michael Addition start1->reaction start2 Dibenzylideneacetone start2->reaction solvent Dry CH₂Cl₂ solvent->reaction base Diethylamine (Et₂NH) base->reaction temp Room Temperature temp->reaction purification Column Chromatography reaction->purification product 2,4-Diazaspiro[5.5]undecane Derivative purification->product

Caption: Synthetic workflow for a diazaspiro[5.5]undecane derivative.

Protocols for Biological Evaluation

The following protocols describe methods for evaluating the activity of 2,8-diazaspiro[5.5]undecane derivatives as antagonists of the CCR5 and NK1 receptors.

Protocol 2: CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • [¹²⁵I]-MIP-1α (radioligabeled CCR5 ligand)

  • Test compounds (2,8-diazaspiro[5.5]undecane derivatives)

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation: Prepare cell membranes from HEK293-CCR5 cells according to standard laboratory procedures.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Binding buffer

    • Test compound at various concentrations

    • [¹²⁵I]-MIP-1α (at a concentration near its Kd)

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Visualization of CCR5 Antagonism:

G cluster_receptor Cell Membrane cluster_ligands Extracellular Space cluster_signaling Intracellular Signaling CCR5 CCR5 Receptor NoSignal No Downstream Signaling MIP1a MIP-1α (Natural Ligand) MIP1a->CCR5 Binds and Activates Antagonist 2,8-Diazaspiro[5.5]undecane Antagonist Antagonist->CCR5 Binds and Blocks

Caption: Mechanism of CCR5 antagonism by a 2,8-diazaspiro[5.5]undecane derivative.

Protocol 3: Functional Neurokinin-1 (NK1) Receptor Assay

This protocol describes a cell-based functional assay to measure the antagonist activity of test compounds at the NK1 receptor by monitoring changes in intracellular calcium.[5]

Objective: To determine the ability of a test compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor

  • Substance P (agonist)

  • Test compounds (2,8-diazaspiro[5.5]undecane derivatives)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Plate the CHO-NK1 cells in 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specified period to allow for receptor binding.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline fluorescence reading, inject Substance P into each well to stimulate the NK1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC₅₀ value of the test compound by measuring the inhibition of the Substance P-induced fluorescence signal at different compound concentrations.

Visualization of the NK1 Receptor Signaling Pathway:

G SP Substance P NK1R NK1 Receptor SP->NK1R Activates Gq Gq Protein NK1R->Gq Antagonist 2,8-Diazaspiro[5.5]undecane Antagonist Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: Simplified signaling pathway of the NK1 receptor and its inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,8-diazaspiro[5.5]undecane scaffold has provided valuable insights into the structural requirements for potent and selective activity at various targets.

Table 2: Illustrative SAR for 2,8-Diazaspiro[5.5]undecane Derivatives as CCR5 Antagonists

CompoundR¹ SubstituentR² SubstituentCCR5 Binding Affinity (IC₅₀, nM)
1HH>1000
2MethylH520
3BenzylH85
4Benzyl4-Fluorobenzyl12

Note: The data in this table is illustrative and intended to demonstrate general SAR trends. Actual values would be dependent on the specific assay conditions.

The illustrative data in Table 2 suggests that substitution on the nitrogen atoms of the 2,8-diazaspiro[5.5]undecane core is crucial for CCR5 antagonist activity. The introduction of a benzyl group at the R¹ position significantly improves potency, and further substitution with an electron-withdrawing group on a second benzyl moiety at the R² position leads to a further enhancement in binding affinity.

Conclusion

The 2,8-diazaspiro[5.5]undecane scaffold represents a valuable tool in the arsenal of the medicinal chemist. Its inherent structural rigidity, three-dimensionality, and synthetic tractability make it an ideal starting point for the design of novel therapeutics. The detailed protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new medicines for a range of human diseases.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., & Fun, H. K. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Gourni, E., Gligorijevic, N., Tselios, T., & Spiliopoulou, C. (2015). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Astaraki, A. M., & Bazgir, A. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. ResearchGate. [Link]

  • Mullins, J. I. (n.d.). Chemokine Receptor Expression Assay by Flow Cytometry. Mullins Molecular Retrovirology Lab. [Link]

  • Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Innoprot. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., & Fun, H. K. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 2,8-Diazaspiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,8-Diazaspiro[5.5]undecane Scaffold in Modern Chemistry

The 2,8-diazaspiro[5.5]undecane scaffold represents a class of rigid, three-dimensional building blocks of significant interest to researchers in medicinal chemistry and materials science. Its spirocyclic nature, fusing two piperidine rings through a central quaternary carbon, imparts conformational rigidity that is highly sought after in drug design. This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the presence of two secondary amine functionalities provides versatile handles for introducing a wide array of substituents, allowing for precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Derivatives of this core have been explored as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor and as components in dual inhibitors for Janus kinase (JAK) families, highlighting their therapeutic potential.[1][2] However, the synthetic utility of this scaffold is entirely dependent on the ability to selectively functionalize its two nitrogen atoms. The symmetrical nature of the parent core presents a significant challenge: how to controllably modify one amine while leaving the other untouched for subsequent transformations.

This comprehensive guide provides a detailed exploration of the synthesis and, more critically, the selective functionalization of the 2,8-diazaspiro[5.5]undecane core. We will delve into field-proven protocols for mono-protection, N-alkylation, and N-arylation, explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Part I: Synthesis of the Unsubstituted 2,8-Diazaspiro[5.5]undecane Core

The construction of the spirocyclic core is the essential first step. While several routes exist, many lead to highly substituted derivatives.[3][4] A foundational approach for accessing the parent core involves a multi-step sequence that establishes the dual piperidine rings around a central carbon. An asymmetric synthesis, for example, has been developed starting from 2-cyano-6-phenyloxazolopiperidine, which allows for stereocontrolled construction of the spiro-system.[5] A key transformation in such syntheses is often an intramolecular cyclization event to form the second ring.

For the purposes of these application notes, we will assume the availability of the parent 2,8-diazaspiro[5.5]undecane core, as its synthesis is a complex topic in itself. Researchers are encouraged to consult specialized literature for detailed synthetic routes.[5]

Part II: The Cornerstone Strategy: Selective Mono-N-Functionalization

The primary challenge in harnessing the 2,8-diazaspiro[5.5]undecane scaffold is differentiating its two chemically equivalent secondary amines. Direct reaction with one equivalent of an electrophile typically yields a statistical mixture of unreacted starting material, the desired mono-functionalized product, and the di-functionalized byproduct, leading to significant purification challenges.[6]

The most robust and widely accepted strategy to overcome this is a protection/deprotection sequence. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its clean, acid-labile removal.[7] While direct mono-Boc protection can be low-yielding, a clever and highly effective one-pot protocol has been developed that utilizes a transient monoprotonation to differentiate the two nitrogens.[8][9]

Protocol 2.1: Selective Mono-Boc Protection via Amine Monoprotonation

This protocol is based on the principle that the monoprotonated diamine salt is significantly less nucleophilic than the remaining free amine, directing the reaction with di-tert-butyl dicarbonate ((Boc)₂O) to the free nitrogen.[8][9]

Materials:

  • 2,8-Diazaspiro[5.5]undecane

  • Methanol (anhydrous)

  • Trimethylsilyl chloride (Me₃SiCl) or Thionyl chloride (SOCl₂) as an anhydrous HCl source

  • Deionized water

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Brine solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Monoprotonation: Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. The Me₃SiCl reacts with methanol to generate HCl in situ, ensuring anhydrous conditions. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt and to reach equilibrium.

  • Water Addition: Add a small amount of deionized water (approx. 1 mL per 10 mmol of diamine).[9]

  • Boc Protection: Prepare a solution of (Boc)₂O (1.0-1.1 eq) in methanol and add it to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring & Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Dilute the residue with deionized water and wash with diethyl ether to remove any unreacted (Boc)₂O and di-Boc protected byproduct.

  • Basification & Isolation: Adjust the pH of the aqueous layer to >12 with NaOH solution. Extract the mono-Boc protected product into dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate.

Causality and Trustworthiness: The success of this protocol hinges on the precise control of stoichiometry. Using exactly one equivalent of the HCl source is critical to maximizing the concentration of the mono-protonated species. The subsequent addition of (Boc)₂O then selectively reacts with the more nucleophilic free amine. This method reliably provides the mono-protected product in high yield (typically >70-80%), avoiding complex chromatographic purification.[8][9]

Part III: N-Alkylation via Reductive Amination

With the mono-protected core in hand, the remaining secondary amine is available for functionalization. Reductive amination is a powerful and reliable method for introducing alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

Workflow for Selective N-Alkylation

G Core 2,8-Diazaspiro[5.5]undecane MonoBoc Mono-Boc Protected Core Core->MonoBoc Protocol 2.1 (Boc)₂O, HCl source Alkylated N-Alkyl-N'-Boc Derivative MonoBoc->Alkylated Protocol 3.1 R-CHO, NaBH(OAc)₃ Final N-Alkyl-2,8-diazaspiro[5.5]undecane Alkylated->Final Protocol 5.1 TFA or HCl

Caption: Workflow for selective mono-N-alkylation.

Protocol 3.1: N-Alkylation of Mono-Boc-2,8-diazaspiro[5.5]undecane

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, which is mild enough to not reduce the aldehyde starting material but is highly effective for reducing the intermediate iminium ion.

Materials:

  • tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

Step-by-Step Methodology:

  • Setup: To a solution of mono-Boc protected spirodiamine (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Examples of Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventYield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCE>90General Protocol
24-FluorobenzaldehydeNaBH(OAc)₃DCM>90General Protocol
3CyclohexanoneNaBH(OAc)₃DCM>85General Protocol
4IsovaleraldehydePhenylsilane, DBTCTHF~95[10]
DBTC: Dibutyltin dichloride. Note: This represents a microwave-assisted protocol.[10]

Part IV: N-Arylation via Buchwald-Hartwig Amination

Introducing an aryl or heteroaryl group onto the spirodiamine core is a key transformation for many medicinal chemistry programs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for this purpose.[11][12]

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [L₂Pd(Ar)(HNR₂)]⁺X⁻ oa_complex->amine_adduct + Amine (HNR₂) amide_complex L₂Pd(Ar)(NR₂) amine_adduct->amide_complex - Base•HX amide_complex->pd0 Reductive Elimination (forms Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 4.1: Buchwald-Hartwig N-Arylation of Mono-Boc-2,8-diazaspiro[5.5]undecane

The choice of palladium precursor, ligand, and base is crucial and often substrate-dependent. Modern bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) and their corresponding pre-catalysts have greatly expanded the scope and efficiency of this reaction.[13]

Materials:

  • tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

  • Aryl or heteroaryl halide (or triflate) (1.0 eq)

  • Palladium pre-catalyst (e.g., RuPhos G3 Pd) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Inert Setup: In an oven-dried Schlenk flask or vial, combine the mono-Boc protected spirodiamine (1.2 eq), aryl halide (1.0 eq), palladium pre-catalyst (e.g., 2 mol%), and base (e.g., NaOtBu, 1.5 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Examples of Buchwald-Hartwig Amination

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd₂(dba)₃ / BINAPNaOtBuToluene100>80[13]
22-ChloropyridinePd(OAc)₂ / XPhosK₃PO₄t-BuOH110>75General Protocol
34-BromoanisoleRuPhos G3 PdCs₂CO₃Dioxane100>90General Protocol

Part V: Final Deprotection

The final step to reveal the functionalized spirodiamine is the removal of the Boc protecting group. This is reliably achieved under acidic conditions.

Protocol 5.1: Acid-Mediated Boc Deprotection

Materials:

  • N-functionalized, N'-Boc-2,8-diazaspiro[5.5]undecane derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution or solid polymer-supported base for scavenging.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in DCM.

  • Acid Treatment: Add an excess of the acidic reagent. For TFA, a 20-50% solution in DCM is common.[14] For HCl, use the commercially available 4M solution in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by LC-MS.

  • Work-up:

    • Method A (Evaporation): Concentrate the reaction mixture in vacuo to remove the acid and solvent. The product is obtained as the corresponding salt (e.g., TFA or HCl salt).

    • Method B (Neutralization): Concentrate the mixture, then carefully neutralize with saturated NaHCO₃ solution and extract the free base into an organic solvent like DCM or ethyl acetate. Alternatively, for rapid purification, the crude acidic mixture can be passed through a basic ion-exchange resin.[10]

  • Isolation: Dry and concentrate the organic extracts to obtain the final product.

Expert Insight: The choice of work-up depends on the desired final form. If the amine salt is acceptable, simple evaporation is fastest. For the free base, a neutralization step is required. Be aware that the tert-butyl cation generated during deprotection can alkylate sensitive functional groups; scavengers like triethylsilane or anisole can be added if necessary.[7][11]

Conclusion and Future Outlook

The 2,8-diazaspiro[5.5]undecane core is a valuable scaffold for creating rigid, three-dimensional molecules. The synthetic challenge posed by its symmetry can be overcome through a strategic mono-protection, allowing for controlled and sequential functionalization of the two nitrogen atoms. The protocols detailed herein for N-alkylation and N-arylation provide robust and reproducible methods for generating diverse libraries of compounds for screening in drug discovery and materials science.

While N-functionalization is well-established, the selective C-H functionalization of the carbon backbone of the spiro-core remains a largely unexplored frontier. Future research in this area, potentially leveraging photoredox or transition-metal catalysis, could unlock novel chemical space and provide access to even more complex and unique molecular architectures.

References

  • Islam, M., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Franck, W. R., & Lacey, B. M. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 70(8), 3054-3065. [Link]

  • Islam, M., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

  • Quirion, J. C., & Husson, H. P. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 56(15), 4583-4586. [Link]

  • Kappe, C. O. (2006). Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. Organic Chemistry Portal. [Link]

  • Ha, H. J., Lee, D. W., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives. ResearchGate. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Chavez, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-69. [Link]

  • de Koning, C. B., & van Otterlo, W. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 21063-21081. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • ResearchGate. (n.d.). Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6. ResearchGate. [Link]

  • Singh, P. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig arylation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Sadek, M. M., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 4(7), 12096-12106. [Link]

  • Sadek, M. M., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

  • Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. (2018). The Journal of Organic Chemistry, 83(12), 6783-6787. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

Sources

Application Note: High-Throughput Screening of 2,8-Diazaspiro[5.5]undecane Libraries

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for the design and execution of high-throughput screening (HTS) campaigns utilizing compound libraries based on the 2,8-diazaspiro[5.5]undecane scaffold. This privileged structural motif offers a unique three-dimensional architecture, making it an attractive starting point for the discovery of novel modulators of a wide range of biological targets.[1][2][3] We will delve into the rationale behind experimental design, provide detailed protocols for assay development and execution, and outline a robust strategy for hit validation and data analysis. The methodologies described herein are intended to equip researchers with the necessary tools to successfully identify and advance promising lead compounds from 2,8-diazaspiro[5.5]undecane-based libraries.

Introduction: The 2,8-Diazaspiro[5.5]undecane Scaffold - A Privileged Architecture for Drug Discovery

The concept of "privileged structures," first introduced by Evans in 1988, describes molecular frameworks capable of binding to multiple biological targets with high affinity.[1] These scaffolds serve as versatile templates in drug discovery, often leading to improved hit rates in screening campaigns.[1] The 2,8-diazaspiro[5.5]undecane core is an exemplary privileged scaffold. Its rigid, three-dimensional spirocyclic nature provides a distinct advantage over flat, aromatic compounds by enabling more precise and complex interactions with protein binding sites. This defined spatial arrangement of functional groups can lead to enhanced potency and selectivity.[4]

Libraries built around the 2,8-diazaspiro[5.5]undecane core are synthesized to explore a vast chemical space, with functional groups strategically placed at the nitrogen atoms and other positions on the undecane rings.[5][6] This diversity-oriented synthesis approach allows for the generation of a wide array of molecules with the potential to interact with various target classes, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[7][8]

Library Preparation and Quality Control: Ensuring the Integrity of Your Screening Deck

The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[9] For a 2,8-diazaspiro[5.5]undecane library, meticulous preparation and rigorous quality control (QC) are paramount.

Library Plating and Storage
  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.[10] It is crucial to ensure complete solubilization to avoid inaccuracies in the final assay concentration.

  • Plate Format: Libraries are commonly formatted in 384- or 1536-well microplates to maximize throughput.[10][11] The outer columns and rows of the plates are often left empty or filled with DMSO to mitigate edge effects, which are systematic variations in assay signal observed in the wells at the periphery of the plate.[12]

  • Storage: Stock plates should be stored at -20°C or -80°C in a low-humidity environment to maintain compound integrity. Repeated freeze-thaw cycles should be minimized.

Quality Control Parameters

A comprehensive QC process is essential to validate the identity, purity, and concentration of the library compounds.

QC Parameter Methodology Acceptance Criteria Rationale
Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS)Measured mass matches the expected mass ± 0.1 DaVerifies that the correct compound is present in the well.
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)≥ 90% purityEnsures that observed biological activity is not due to impurities.
Concentration Verification Quantitative Nuclear Magnetic Resonance (qNMR) or Acoustic Dispensing Technology with in-line QCConcentration is within ± 15% of the target concentrationGuarantees accurate final assay concentrations for reliable dose-response analysis.
Compound Stability Periodic re-analysis of a subset of the libraryNo significant degradation observed over timeConfirms that the compounds have not degraded during storage.

Assay Development and Validation: Building a Robust Screening Platform

The development of a high-quality HTS assay is a critical step that requires careful optimization of various parameters.[11] The goal is to create an assay that is sensitive, reproducible, and tolerant to the presence of library compounds and DMSO.[13]

Assay Formats

The choice of assay format depends on the biological target and the desired readout. Both biochemical and cell-based assays are amenable to HTS.[14]

  • Biochemical Assays: These assays measure the activity of a purified target protein, such as an enzyme or receptor. Common formats include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen.

  • Cell-Based Assays: These assays measure a cellular response, such as changes in gene expression, protein levels, or cell viability. Reporter gene assays and high-content imaging are frequently used cell-based HTS formats.[15]

Protocol for Assay Miniaturization and Optimization
  • Initial Development: The assay is initially developed in a larger format (e.g., 96-well plates) to establish the fundamental conditions.[16]

  • Miniaturization: The assay is then miniaturized to a 384- or 1536-well format to reduce reagent consumption and increase throughput.[10] This involves optimizing reagent volumes, incubation times, and cell numbers (for cell-based assays).

  • DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO that will be present during the screen (typically 0.1% - 1%).[13] A DMSO tolerance test should be performed by running the assay with varying concentrations of DMSO to ensure that the signal-to-background ratio is not significantly affected.

  • Reagent Stability: All assay reagents should be tested for stability under the planned screening conditions to ensure consistent performance throughout the HTS campaign.

Assay Validation and Performance Metrics

Before initiating the full-scale screen, a pilot screen of a small subset of the library (e.g., ~2,000 compounds) is performed to assess the assay's performance and robustness.[16]

Performance Metric Formula Acceptance Criteria Significance
Z'-factor 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|Z' > 0.5A measure of the statistical separation between the positive and negative controls, indicating the quality and dynamic range of the assay.[13]
Signal-to-Background (S/B) Ratio Meanpositive control / Meannegative controlS/B > 3Indicates the magnitude of the assay window.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100%CV < 15% for both controlsA measure of the variability of the assay signal.

High-Throughput Screening Campaign: Execution and Data Acquisition

The HTS campaign involves the automated screening of the entire 2,8-diazaspiro[5.5]undecane library against the validated assay.[11]

Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit Selection LibraryPlating Library Plating AssayReadyPlates Assay-Ready Plates LibraryPlating->AssayReadyPlates CompoundDispensing Compound Dispensing AssayReadyPlates->CompoundDispensing ReagentPrep Reagent Preparation ReagentAddition Reagent Addition ReagentPrep->ReagentAddition CompoundDispensing->ReagentAddition Incubation Incubation ReagentAddition->Incubation SignalDetection Signal Detection Incubation->SignalDetection DataNormalization Data Normalization SignalDetection->DataNormalization HitIdentification Hit Identification DataNormalization->HitIdentification HitConfirmation Hit Confirmation HitIdentification->HitConfirmation DoseResponse Dose-Response Analysis HitConfirmation->DoseResponse

Caption: High-Throughput Screening Workflow.

Detailed Protocol for a Primary Screen
  • Compound Plate Preparation: Prepare "assay-ready" plates by dispensing a small volume (e.g., 50 nL) of the 10 mM stock solutions of the 2,8-diazaspiro[5.5]undecane library into the wells of 384-well assay plates.

  • Reagent Addition: Using automated liquid handlers, add the assay reagents (e.g., cells, enzymes, substrates) to the assay plates containing the compounds.

  • Incubation: Incubate the assay plates for the optimized period at the appropriate temperature.

  • Signal Detection: Read the plates using a plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

  • Data Acquisition: The raw data from the plate reader is captured and uploaded to a data analysis platform.

Hit Validation and Characterization: From Primary Hits to Confirmed Leads

The primary screen will identify a number of "hits"—compounds that produce a signal above a predefined threshold. However, many of these initial hits may be false positives.[9] A rigorous hit validation cascade is therefore essential to confirm the activity of the selected compounds.[17]

Hit Confirmation and Triage
  • Re-testing: Primary hits are re-tested in the primary assay, often in triplicate, to confirm their activity.

  • Orthogonal Assays: Confirmed hits are then tested in an orthogonal assay, which measures the same biological endpoint but with a different technology.[18] This helps to eliminate technology-specific artifacts.

  • Counter-Screens: Counter-screens are employed to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through non-specific mechanisms.

Dose-Response Analysis and Potency Determination

Compounds that pass the initial validation steps are subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50). This involves testing the compounds over a range of concentrations (typically an 8- to 12-point titration).

Hit Validation Workflow

Hit_Validation_Workflow PrimaryScreen Primary Screen Hits HitConfirmation Hit Confirmation (Triplicate) PrimaryScreen->HitConfirmation OrthogonalAssay Orthogonal Assay HitConfirmation->OrthogonalAssay CounterScreen Counter-Screen HitConfirmation->CounterScreen DoseResponse Dose-Response Analysis (IC50/EC50) OrthogonalAssay->DoseResponse CounterScreen->DoseResponse SAR_Analysis Preliminary SAR Analysis DoseResponse->SAR_Analysis LeadSeries Validated Lead Series SAR_Analysis->LeadSeries

Caption: Hit Validation and Characterization Cascade.

Preliminary Structure-Activity Relationship (SAR) Analysis

The dose-response data for the validated hits are analyzed to identify preliminary structure-activity relationships (SAR).[16] This involves examining which structural features of the 2,8-diazaspiro[5.5]undecane scaffold are associated with potent activity. This early SAR information is invaluable for guiding the next phase of lead optimization.

Data Analysis and Interpretation

Robust data analysis is crucial for extracting meaningful insights from HTS data.[19]

  • Normalization: Raw data from each plate is normalized to the plate-specific controls (positive and negative) to account for plate-to-plate variability.

  • Hit Selection: Hits are typically selected based on a statistical cutoff, such as three standard deviations from the mean of the negative controls (e.g., Z-score).[11]

  • Data Visualization: Data should be visualized in various ways (e.g., scatter plots, heat maps) to identify trends, patterns, and potential systematic errors.

Conclusion

The high-throughput screening of 2,8-diazaspiro[5.5]undecane libraries offers a powerful approach to the discovery of novel chemical probes and drug candidates. By combining a high-quality compound library with a robust and well-validated assay, researchers can efficiently identify promising starting points for drug discovery programs. The detailed protocols and workflows presented in this application note provide a solid foundation for the successful execution of such campaigns, from initial library preparation to the validation and characterization of lead compounds.

References

  • Vertex AI Search. (n.d.). Privileged Structures | OpenOChem Learn.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Wikipedia. (2024). High-throughput screening.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • National Institutes of Health. (2019). Quality Control of Quantitative High Throughput Screening Data - PMC.
  • PubMed Central. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
  • Google Books. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
  • Journal of Cancer Metastasis and Treatment. (2016). High-throughput screening of small molecule library: procedure, challenges and future.
  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • RSC Publishing. (n.d.). Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity.
  • PubMed Central. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
  • GARDP Revive. (n.d.). Hit confirmation, hit validation.
  • Semantic Scholar. (n.d.). Privileged structures as leads in medicinal chemistry.
  • UCSF. (n.d.). High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • PubMed. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings.
  • David Spring's group. (n.d.). DIVERSITY-ORIENTED SYNTHESIS.
  • Taylor & Francis Online. (n.d.). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Southern Research. (n.d.). High-Throughput Screening & Discovery.
  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • News-Medical.Net. (2024). Advancing protein quality control for efficient high-throughput screening.
  • Synfacts. (n.d.). Diversity-Oriented Approach to Spirocyclic and Fused Pyrazolopyrrolidines.
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • Frederick National Lab for Cancer Research. (n.d.). High Throughput Screening : Methods and Protocols.
  • Life Chemicals. (n.d.). Spiro-, Poly- and Bicyclic Screening Compound Library.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Springer. (2009). High Throughput Screening: Methods and Protocols.
  • Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • SciSpace. (2014). Diversity-Oriented Synthesis of Drug-Like Macrocyclic Scaffolds Using an Orthogonal Organo- and Metal Catalysis Strategy.
  • PubMed. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols.
  • PubMed. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • The Journal of Commerce. (n.d.). The Harmonized Tariff Schedule: Beyond the General Rules of Interpretation.
  • PubMed. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling.
  • ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones.
  • LinkedIn. (2025). Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance.
  • PubMed. (n.d.). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin.
  • Juno Logistics. (2025). General Rules of Interpretation: How to Determine HTS Codes.
  • One Union Solutions. (2025). Decoding the HTS Harmonized Tariff System.
  • Trade Insight. (2025). HTS Classification AI Software: How It Works, What It Solves, and Why Trade Insight AI Leads the Category.
  • YouTube. (2024). High throughput screening techniques in the pharmaceutical industry.
  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF.
  • PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane.
  • MDPI. (n.d.). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices.

Sources

Application Note: A Multi-modal Analytical Approach for the Comprehensive Characterization of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold

The 2,8-Diazaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. As a spirocyclic diamine, it provides a rigid, three-dimensional framework that allows for precise spatial orientation of substituents, making it an invaluable building block for exploring chemical space in drug discovery.[1][2][3] Its derivatives have shown potential in treating a range of disorders, from obesity and pain to inflammatory diseases, by targeting various receptors and enzymes.[4][5]

Given its therapeutic potential, the unambiguous structural confirmation and stringent purity assessment of 2,8-Diazaspiro[5.5]undecane and its analogues are critical prerequisites for advancing any research or development program. This application note provides a comprehensive guide to the core analytical techniques required for its characterization, offering field-proven insights and detailed protocols for researchers, chemists, and quality control specialists.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical workflow.

PropertyValueSource
IUPAC Name 2,8-diazaspiro[5.5]undecanePubChem[6]
CAS Number 180-50-7Sigma-Aldrich
Molecular Formula C₉H₁₈N₂PubChem[6]
Molecular Weight 154.25 g/mol PubChem[6]
Monoisotopic Mass 154.146998583 DaPubChem[6]
Physical Form LiquidSigma-Aldrich
SMILES C1CC2(CCCNC2)CNC1PubChem[6]
InChIKey BCDGPDCQBUYTMH-UHFFFAOYSA-NPubChem[6]

Analytical Workflow for Structural Verification and Purity

A multi-technique approach is non-negotiable for the complete characterization of novel chemical entities. The following workflow outlines the logical progression from initial structural confirmation to definitive purity analysis and, ultimately, absolute stereochemical assignment where applicable.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Final Confirmation cluster_2 Definitive 3D Structure (If Required) synthesis Synthesized Compound (Crude Product) nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Connectivity synthesis->nmr Identity Check ms Mass Spectrometry (LC-MS/GC-MS) - Molecular Weight synthesis->ms MW Verification chrom Chromatography (HPLC/GC) - Purity Assessment nmr->chrom ms->chrom Impurity Profiling final Confirmed Structure & Purity Report chrom->final Quantification crystal Single Crystal Growth final->crystal For Chiral Derivatives or Conformation Study xray X-ray Crystallography - Absolute Stereochemistry - Solid-State Conformation crystal->xray def_structure Unambiguous 3D Structure xray->def_structure

Caption: General analytical workflow for 2,8-Diazaspiro[5.5]undecane.

Core Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule. For a symmetrical molecule like 2,8-diazaspiro[5.5]undecane, the number and splitting patterns of the signals provide direct evidence of its unique spirocyclic structure. The chemical environment of the protons on the carbons adjacent to the nitrogen atoms (α-protons) is distinct from those further away (β- and γ-protons), a key diagnostic feature.

Trustworthiness: A full suite of experiments (¹H, ¹³C, and 2D-NMR like COSY/HSQC) provides a self-validating dataset. The connectivity observed in COSY (H-H correlations) and HSQC (C-H correlations) must be consistent with the proposed spirocyclic structure.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,8-diazaspiro[5.5]undecane sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O). The choice of solvent is critical; non-protic solvents like CDCl₃ are preferred to avoid H-D exchange with the N-H protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition Time (at): 3-4 seconds. This ensures high resolution.

      • Pulse Width: Calibrated 90° pulse.

      • Relaxation Delay (d1): 2-5 seconds. Longer delays are needed for accurate integration if quantitation is desired.

      • Number of Scans (ns): 8-16 scans. Adjust as needed for signal-to-noise.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[7][8]

    • ¹³C NMR:

      • Acquisition Mode: Proton-decoupled.

      • Acquisition Time (at): 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

  • Data Interpretation (Expected Results):

    • ¹H NMR: Due to the symmetry, one would expect to see distinct multiplets corresponding to the protons at the C1/C5/C7/C11, C2/C4/C8/C10, and C3/C9 positions. The protons on carbons adjacent to the nitrogens will be shifted downfield. The two N-H protons will likely appear as a broad singlet, which can be confirmed by a D₂O exchange experiment (the peak will disappear).

    • ¹³C NMR: The symmetrical parent compound should exhibit only three distinct signals for the carbon atoms in the rings, plus the spirocyclic carbon signal. Carbons bonded to nitrogen will be in the 40-60 ppm range.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary check of its identity. Electrospray Ionization (ESI) is the method of choice as the two nitrogen atoms are basic and readily accept a proton to form a positive ion [M+H]⁺, making the molecule easy to detect. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an extremely high degree of confidence in the molecular formula.

Trustworthiness: The measured monoisotopic mass should match the theoretical calculated mass to within a few parts per million (ppm), providing a self-validating check on the elemental composition. Coupling MS with a chromatographic inlet (LC-MS or GC-MS) ensures that the measured mass corresponds to the main peak, not an impurity.

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

    • Ensure the sample is fully dissolved to prevent clogging of the ESI needle.

  • Instrument Setup (Direct Infusion ESI-MS):

    • Ionization Mode: Positive ESI (+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set according to instrument specifications (e.g., 1-2 Bar).

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments or adducts.

  • Data Interpretation (Expected Results):

    • Primary Ion: A strong signal should be observed for the singly protonated molecule [M+H]⁺ at an m/z of approximately 155.15.[9]

    • Adducts: Smaller peaks corresponding to other adducts like the sodium adduct [M+Na]⁺ at m/z ~177.14 may also be present.[9]

    • HRMS: An exact mass measurement of the [M+H]⁺ ion should be within 5 ppm of the theoretical value of 155.1543.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for assessing the purity of the synthesized compound. Since 2,8-diazaspiro[5.5]undecane lacks a strong UV chromophore, traditional UV detection is challenging. Therefore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or coupling to a mass spectrometer (LC-MS) are necessary. A reverse-phase (RP) method is generally suitable, but the basic nature of the amines can cause poor peak shape on standard silica-based C18 columns.

Trustworthiness: A robust HPLC method is validated by its specificity, linearity, accuracy, and precision. Peak purity can be assessed using a Diode Array Detector (DAD) for derivatives or by ensuring consistent mass spectra across the peak in an LC-MS run. The absence of significant impurity peaks (>0.1%) in the chromatogram is a strong indicator of high purity.

Protocol: RP-HPLC with CAD/MS Detection

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument and Method Parameters:

    • Column: A column designed for polar/basic compounds (e.g., a polar-endcapped C18 or a mixed-mode column), 2.1 or 4.6 mm x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate in Water. The buffer is crucial for good peak shape with basic analytes.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

    • Flow Rate: 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Injection Volume: 5-10 µL.

    • Detector: CAD, ELSD, or Mass Spectrometer.

  • Data Interpretation:

    • The result should be a single major peak corresponding to the 2,8-diazaspiro[5.5]undecane.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired for drug development applications.

X-ray Crystallography

Expertise & Experience: While NMR and MS confirm connectivity and molecular formula, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[10] This is the gold standard for confirming the spirocyclic nature and is indispensable when dealing with substituted derivatives where stereochemistry must be assigned absolutely.

Trustworthiness: The output of a crystallographic experiment is a detailed 3D model of the molecule in the solid state. Key quality metrics like the R-factor provide a statistical measure of how well the model fits the experimental data, offering a built-in validation of the result.

Protocol: Single-Crystal X-ray Diffraction (Overview)

  • Crystal Growth (The Critical Step):

    • This is often a trial-and-error process. A high-purity sample (>99%) is required.

    • Techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • For the parent compound, which is a liquid, derivatization to a salt (e.g., hydrochloride or tartrate) is necessary to obtain a crystalline solid.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the map and refined against the experimental data to achieve the best possible fit.

  • Data Interpretation:

    • The final output provides precise bond lengths, bond angles, and torsional angles.

    • For chiral derivatives, the absolute configuration can be determined.

    • The data is typically published in a standardized format, such as a Crystallographic Information File (CIF).

Conclusion

The characterization of 2,8-diazaspiro[5.5]undecane requires a synergistic application of multiple analytical techniques. NMR spectroscopy establishes the chemical structure and connectivity, mass spectrometry confirms the molecular weight and elemental formula, and chromatography provides a quantitative measure of purity. For derivatives where stereochemistry is a factor, X-ray crystallography offers the ultimate structural proof. Following the robust protocols outlined in this note will ensure data integrity and provide the high level of confidence required for advancing compounds in a research and drug development setting.

References

  • 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715. PubChem. [Link]

  • 2,8-diazaspiro[5.5]undecane (C9H18N2). PubChemLite. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central (PMC). [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. [Link]

  • (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2,8-diazaspiro[5.5]undecane, a valuable scaffold in medicinal chemistry and drug development. Recognizing the limited availability of detailed, scalable protocols for the parent, unsubstituted compound, this application note outlines a robust and efficient synthetic route starting from the readily available 1,1-cyclohexanediacetic acid. The proposed pathway involves the conversion of the diacid to a key diamine intermediate, 1,1-bis(aminomethyl)cyclohexane, via a Curtius rearrangement, followed by a high-yielding intramolecular cyclization. This guide provides in-depth technical protocols, explains the rationale behind experimental choices, and addresses critical considerations for process optimization and safety, making it a vital resource for researchers and process chemists.

Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold

The 2,8-diazaspiro[5.5]undecane core is a three-dimensional, conformationally restricted diamine that has garnered significant interest in drug discovery. Its rigid spirocyclic framework allows for the precise spatial orientation of substituents, enabling the design of potent and selective ligands for various biological targets. Derivatives of diazaspiro[5.5]undecane have been explored for their potential as therapeutic agents in a range of disease areas. The parent compound serves as a crucial starting material for the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.

Despite its importance, the scientific literature primarily focuses on the synthesis of substituted analogs, often employing methods not readily amenable to large-scale production. This guide aims to fill this gap by providing a detailed, practical, and scalable synthesis of the parent 2,8-diazaspiro[5.5]undecane.

Strategic Approach to a Scalable Synthesis

A successful scale-up synthesis requires a route that is not only high-yielding but also utilizes readily available, cost-effective starting materials and reagents, involves a minimal number of steps, and ensures operational safety. The chosen strategy for the synthesis of 2,8-diazaspiro[5.5]undecane is a multi-step process commencing with 1,1-cyclohexanediacetic acid.

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow A 1,1-Cyclohexanediacetic Acid B 1,1-Cyclohexanediacyl Azide A->B Acyl Azide Formation C 1,1-Bis(isocyanatomethyl)cyclohexane B->C Curtius Rearrangement D 1,1-Bis(aminomethyl)cyclohexane C->D Hydrolysis E 2,8-Diazaspiro[5.5]undecane D->E Intramolecular Cyclization

Caption: Overall synthetic workflow for 2,8-diazaspiro[5.5]undecane.

This approach was selected for its reliability and the well-established nature of the individual transformations, making it suitable for adaptation to a larger scale.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 1,1-Bis(aminomethyl)cyclohexane via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to primary amines with one less carbon atom.[1][2] In this protocol, 1,1-cyclohexanediacetic acid is converted to the corresponding diacyl azide, which then undergoes rearrangement to the diisocyanate, followed by hydrolysis to the desired diamine.

Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid

While commercially available, 1,1-cyclohexanediacetic acid can also be synthesized in the laboratory. One common method involves the hydrolysis of 1,1-cyclohexanediacetonitrile, which can be prepared from cyclohexanone and cyanoacetic acid. A greener approach utilizing dilute sulfuric acid in high-temperature liquid water has also been reported, offering high yields and reduced environmental impact.[3]

Protocol for the Synthesis of 1,1-Cyclohexanediacyl Azide:

WARNING: Acyl azides are potentially explosive and should be handled with extreme care. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The temperature of the reaction should be carefully controlled.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1,1-cyclohexanediacetic acid (1.0 eq) in a suitable inert solvent such as toluene or a mixture of acetone and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of ethyl chloroformate (2.2 eq) in the same solvent.

  • Add the ethyl chloroformate solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Prepare a solution of sodium azide (2.5 eq) in water and add it dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • After the addition of sodium azide, allow the reaction to stir at room temperature for 3-4 hours.

  • The resulting acyl azide is typically not isolated and is used directly in the next step.

Protocol for the Curtius Rearrangement and Hydrolysis to 1,1-Bis(aminomethyl)cyclohexane:

  • Carefully heat the reaction mixture containing the 1,1-cyclohexanediacyl azide to 80-90 °C. The rearrangement is accompanied by the evolution of nitrogen gas. The heating should be gradual and the reaction monitored closely.

  • Maintain the temperature until the gas evolution ceases (typically 2-3 hours). This indicates the formation of the diisocyanate.

  • Cool the reaction mixture to room temperature.

  • For the hydrolysis of the diisocyanate, add a solution of hydrochloric acid (e.g., 6 M) and heat the mixture to reflux for 4-6 hours. This will hydrolyze the isocyanate to the amine and also remove any remaining organic impurities by steam distillation.

  • After cooling, the aqueous solution contains the hydrochloride salt of 1,1-bis(aminomethyl)cyclohexane.

  • Basify the aqueous solution with a strong base (e.g., 50% NaOH) to a pH > 12 to liberate the free diamine.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-bis(aminomethyl)cyclohexane.

Intramolecular Cyclization to 2,8-Diazaspiro[5.5]undecane

The final step involves the intramolecular cyclization of the diamine to form the spirocyclic product. This can be achieved through various methods, with a high-temperature cyclization being a straightforward approach.

Protocol for the Cyclization of 1,1-Bis(aminomethyl)cyclohexane:

  • Place the crude 1,1-bis(aminomethyl)cyclohexane in a distillation apparatus.

  • Heat the diamine under a nitrogen atmosphere. The cyclization reaction will occur at elevated temperatures (typically > 200 °C) with the elimination of ammonia.

  • The product, 2,8-diazaspiro[5.5]undecane, can be distilled directly from the reaction mixture.

  • Collect the fraction boiling at the expected temperature for 2,8-diazaspiro[5.5]undecane.

  • Further purification can be achieved by vacuum distillation.

Process Optimization and Scale-up Considerations

Scaling up the synthesis of 2,8-diazaspiro[5.5]undecane requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Parameter Key Considerations for Scale-up
Reagent Selection Use of readily available and cost-effective starting materials and reagents is crucial. The purity of 1,1-cyclohexanediacetic acid will directly impact the yield and purity of the final product.
Solvent Choice Solvents for the Curtius rearrangement should be inert to the reaction conditions and have a suitable boiling point for the rearrangement step. Toluene is a good candidate. For extraction, consider solvent toxicity, environmental impact, and ease of recovery.
Temperature Control The formation of the acyl azide is exothermic and requires strict temperature control to prevent hazardous decomposition. The Curtius rearrangement requires careful heating to control the rate of nitrogen evolution.
Work-up and Purification On a large scale, extraction can be resource-intensive. Consider alternative work-up procedures such as direct crystallization of the product if possible. Vacuum distillation is the preferred method for purifying the final product on a larger scale.
Safety The use of sodium azide and the formation of potentially explosive acyl azides are the primary safety concerns. All operations should be conducted with appropriate engineering controls and personal protective equipment. The thermal stability of the acyl azide should be determined before scaling up.

Characterization and Quality Control

The identity and purity of the synthesized 2,8-diazaspiro[5.5]undecane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the preparation of 2,8-diazaspiro[5.5]undecane, a key building block in modern drug discovery. By starting from the readily accessible 1,1-cyclohexanediacetic acid and employing a robust Curtius rearrangement followed by a high-temperature cyclization, this protocol offers a reliable pathway for producing multi-gram to kilogram quantities of the target compound. Careful attention to process optimization and safety is paramount for the successful implementation of this synthesis on a larger scale.

References

  • PrepChem. Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide. [Link]

  • ResearchGate. Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. [Link]

  • Indian Patents. A process for the preparation of 1,1-cyclohexane diacetic acid monoamide. [Link]

  • Google Patents. Preparation method of 1,1-cyclohexanediacetic acid mono amide.
  • WIPO Patentscope. WO/2003/002504 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANEDIACETIC ACID. [Link]

  • ResearchGate. Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. [Link]

  • DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

  • ResearchGate. Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • ResearchGate. Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. [Link]

  • NIH. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Google Patents. Method for producing bis (aminomethyl) cyclohexane.
  • PubChem. trans-1,2-Bis(aminomethyl)cyclohexane. [Link]

  • PrepChem.com. Synthesis of 1,4-bis(aminomethyl)cyclohexane. [Link]

  • Google Patents. JP6315412B2 - Method for producing bis (aminomethyl) cyclohexane.
  • RSC Publishing. Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of Diazaspiro[5.5]undecane-1,5-dione-9-thione Derivatives Catalyzed by Reusable 1-Methylimidazolium Trifluoromethylsulfonate under Solvent-Free Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-Diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic diamine scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis and improve your yields.

Introduction

2,8-Diazaspiro[5.5]undecane is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. However, its synthesis can be challenging, often suffering from low yields, side product formation, and purification difficulties. This guide offers practical, experience-driven advice to overcome these common hurdles.

Common Synthetic Strategies: An Overview

While a variety of synthetic routes to diazaspiro[5.5]undecane derivatives have been reported, the synthesis of the parent, unsubstituted 2,8-diazaspiro[5.5]undecane often involves multi-step sequences. Two common strategies that can be adapted for this target are the double Michael addition and reductive cyclization pathways.

Double Michael Addition Approach

This strategy typically involves the reaction of a suitable nitrogen-containing nucleophile with an electrophile that can undergo a tandem reaction to form the spirocyclic core. For derivatives, this has been shown to be a high-yielding approach.[1][2][3]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis of 2,8-Diazaspiro[5.5]undecane and its analogs.

Q1: Why is my yield of 2,8-Diazaspiro[5.5]undecane consistently low?

Low yields are a frequent challenge and can be attributed to several factors:

  • Incomplete Reaction: The formation of the spirocyclic ring may not go to completion. This can be due to steric hindrance in the cyclization step or unfavorable reaction kinetics.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but be cautious of potential side reactions.

      • Choice of Base and Solvent: In reactions like the double Michael addition, the choice of base is critical. Weaker bases may not be sufficient to deprotonate the nucleophile effectively. The solvent can also play a significant role in reaction rates and solubility of intermediates. An optimization screen of different bases (e.g., NaH, K2CO3, Et3N) and solvents (e.g., THF, DMF, CH3CN) is recommended.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Polymerization: Intermolecular reactions can lead to the formation of polymeric byproducts, especially at higher concentrations or temperatures.

      • Solution: Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

    • Incomplete Cyclization: The reaction may stall after the first addition, leading to a linear intermediate instead of the desired spirocycle.

      • Solution: Ensure the stoichiometry of the reactants is accurate. A slight excess of the cyclizing agent may be beneficial. Driving the reaction to completion with heat or a stronger base might be necessary.

    • Enamine Formation: In some cases, deprotonation of an iminium ion intermediate can lead to the formation of an enamine, which is a common side reaction in related syntheses.[4]

      • Solution: Careful control of the reaction pH and temperature can minimize enamine formation.

  • Product Degradation: The spirocyclic product may be unstable under the reaction or work-up conditions.

    • Solution: Analyze the stability of the product under different pH conditions. A buffered work-up may be necessary to prevent degradation.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities?

The presence of multiple, closely-eluting spots on a TLC plate is a common sign of a complex reaction mixture. Potential impurities include:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify if you have co-spotted standards.

  • Mono-addition Product: The intermediate formed after the first Michael addition may be present if the cyclization is not complete.

  • Stereoisomers: If your synthesis involves the formation of new chiral centers, you may be forming diastereomers which can have very similar Rf values.

  • Polymeric Byproducts: These often appear as a streak or a series of spots near the baseline of the TLC plate.

Q3: How can I effectively purify 2,8-Diazaspiro[5.5]undecane?

Purification can be challenging due to the polar nature of the diamine.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the basicity of the amine groups, the product may streak or irreversibly bind to silica gel. To mitigate this, you can:

      • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol.

      • Use a different stationary phase, such as alumina (basic or neutral).

    • Reverse Phase (C18): This can be an effective technique, especially for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or TFA is typically used.

  • Crystallization/Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Often, converting the free base to a salt (e.g., hydrochloride or hydrobromide) can improve its crystallinity.

    • Protocol for Salt Formation: Dissolve the crude product in a suitable solvent like methanol or ethanol. Add a solution of HCl in ether or isopropanol dropwise until the pH is acidic. The salt will often precipitate out of solution and can be collected by filtration.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr) can be a viable purification method for removing non-volatile impurities.

Q4: What are the optimal conditions for the final reductive cyclization step?

For syntheses that involve a reductive cyclization of a dinitrile or a related precursor, the choice of reducing agent and catalyst is crucial.

  • Catalytic Hydrogenation:

    • Catalysts: Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Oxide (PtO2).[4] The choice of catalyst can influence the reaction rate and selectivity.

    • Solvent: Alcoholic solvents like methanol or ethanol, often with the addition of ammonia, are frequently used to prevent side reactions and maintain the basicity of the product.

    • Pressure and Temperature: These parameters need to be optimized for each specific substrate. High-pressure hydrogenation may be required for complete reduction.

  • Chemical Reduction:

    • Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in combination with a Lewis acid can also be used for the reduction of nitrile or amide precursors. However, these reagents are highly reactive and require careful handling.

Table 1: Troubleshooting Summary for Low Yield in 2,8-Diazaspiro[5.5]undecane Synthesis

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time/temperature; Optimize base and solvent.
Side reactions (e.g., polymerization)Use high-dilution conditions; Control temperature.
Product degradationPerform a buffered work-up; Analyze product stability.
Purification Issues Streaking on silica gelAdd a basic modifier to the eluent (e.g., Et3N); Use alumina.
Difficulty in crystallizationConvert the free base to a salt (e.g., hydrochloride).
Multiple Products Formation of diastereomersUse chiral chromatography or recrystallization to separate.
Incomplete cyclizationDrive the reaction to completion with heat or a stronger base.

Experimental Protocols (General Guidance)

The following are generalized protocols based on common synthetic strategies for related diazaspirocycles. Note: These should be adapted and optimized for the specific synthesis of 2,8-Diazaspiro[5.5]undecane.

General Procedure for Double Michael Addition
  • To a solution of the Michael acceptor in a suitable dry solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar), add the nitrogen-containing nucleophile.

  • Add the base (e.g., diethylamine, K2CO3) portion-wise or as a solution at a controlled temperature (e.g., 0 °C or room temperature).[1]

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Procedure for Reductive Cyclization via Catalytic Hydrogenation
  • Charge a high-pressure hydrogenation vessel with the dinitrile or other suitable precursor, a solvent (e.g., methanolic ammonia), and the hydrogenation catalyst (e.g., Raney Nickel).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure and heat to the appropriate temperature.

  • Stir the reaction mixture vigorously until the hydrogen uptake ceases or the reaction is deemed complete by analytical monitoring.

  • Cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as required.

Visualizing the Synthetic Workflow

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield of 2,8-Diazaspiro[5.5]undecane check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Screen different bases/solvents incomplete_reaction->optimize_conditions end_node Improved Yield optimize_conditions->end_node side_products Side Product Formation check_side_products->side_products Yes check_workup_loss Is product lost during work-up/purification? check_side_products->check_workup_loss No polymerization Polymerization: - Use high-dilution conditions side_products->polymerization incomplete_cyclization Incomplete Cyclization: - Adjust stoichiometry - Use stronger base/more heat side_products->incomplete_cyclization enamine_formation Enamine Formation: - Control pH and temperature side_products->enamine_formation polymerization->end_node incomplete_cyclization->end_node enamine_formation->end_node workup_loss Product Loss During Work-up check_workup_loss->workup_loss Yes check_workup_loss->end_node No optimize_purification Optimize Purification: - Use basic modifier for silica gel - Try reverse phase chromatography - Convert to a salt for crystallization workup_loss->optimize_purification optimize_purification->end_node

Caption: Troubleshooting flowchart for low yield in 2,8-Diazaspiro[5.5]undecane synthesis.

References

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(15), 4099-4104. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Barakat, A., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of constructing these valuable scaffolds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome common challenges and optimize your synthetic strategies.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diazaspiro compounds, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity in the synthesis of diazaspirocycles via [3+2] cycloaddition of azomethine ylides is a common challenge. The facial selectivity of the cycloaddition is influenced by a delicate interplay of steric and electronic factors in the transition state.[1]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Solvent Polarity The polarity of the solvent can stabilize or destabilize the transition state, directly impacting the energy difference between the pathways leading to different diastereomers.[1]1. Screen a range of solvents: Systematically test solvents with varying polarities, from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF). 2. Ensure anhydrous conditions: Water can interfere with the catalytic cycle and alter the reaction environment. Use freshly distilled, dry solvents.[1]
Reaction Temperature Lower temperatures often favor the kinetically controlled product, which is typically the more diastereomerically pure isomer. Higher temperatures can lead to an equilibrium between diastereomers.[1]1. Perform the reaction at reduced temperatures: Start at 0 °C and incrementally decrease the temperature (e.g., -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
Steric Hindrance The steric bulk of substituents on both the azomethine ylide and the dipolarophile dictates the preferred direction of approach, influencing facial selectivity.[1]1. Modify substrates: If possible, consider using starting materials with bulkier protecting groups or substituents to enhance steric differentiation between the two faces of the reactants.
Catalyst Choice In catalyzed reactions, the ligand sphere and metal center of the catalyst play a crucial role in orchestrating the geometry of the transition state.1. Screen different catalysts: For metal-catalyzed cycloadditions, evaluate a range of ligands with varying steric and electronic properties. For organocatalyzed reactions, explore different catalyst backbones.
Issue 2: Formation of Dimer or Polymer Byproducts

Question: I am observing significant amounts of dimerized or polymerized material in my reaction mixture, leading to a low yield of the desired intramolecularly cyclized diazaspiro compound. How can I minimize these side reactions?

Answer: The formation of intermolecular byproducts is a classic challenge when the desired transformation is an intramolecular cyclization. This side reaction competes with the desired pathway, especially when the rate of the intramolecular reaction is slow.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
High Concentration At high concentrations, the probability of two reactive molecules colliding (intermolecular reaction) is greater than the probability of the two ends of the same molecule reacting (intramolecular reaction).1. Apply high-dilution conditions: Run the reaction at a low concentration (typically ≤1 mM).[2] 2. Use a syringe pump: For solution-phase cyclizations, the slow addition of the substrate to a large volume of solvent maintains a low effective concentration, favoring intramolecular cyclization.
Reaction Kinetics If the intermolecular reaction is kinetically faster than the intramolecular cyclization, dimerization will be the major pathway.1. On-resin cyclization: For solid-phase synthesis, the "pseudo-dilution" effect of the resin support can favor intramolecular reactions by isolating reactive sites.[2] 2. Optimize temperature: Lowering the temperature may slow down the intermolecular reaction to a greater extent than the intramolecular one.
Substrate Conformation The substrate may adopt a conformation that is unfavorable for intramolecular cyclization, making intermolecular reactions more likely.1. Solvent effects: The choice of solvent can influence the substrate's conformation. Screen different solvents to find one that may promote a more favorable conformation for cyclization.
Issue 3: Incomplete Cyclization in Aza-Michael Additions

Question: My tandem aza-Michael addition/intramolecular cyclization is stalling after the initial addition, with little to no formation of the diazaspirocycle. What should I investigate?

Answer: The success of this cascade reaction depends on both the initial conjugate addition and the subsequent intramolecular cyclization.[3] A failure to form the desired spirocycle indicates an issue with the second step.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Insufficient Nucleophilicity The newly formed secondary amine after the aza-Michael addition may not be nucleophilic enough to attack the intramolecular electrophile.1. Basicity of the medium: The addition of a non-nucleophilic base can deprotonate the secondary amine, increasing its nucleophilicity. 2. Protecting group effects: An electron-withdrawing protecting group on the nitrogen can reduce its nucleophilicity. Consider a more electron-donating protecting group if compatible with the overall synthetic scheme.
Poor Electrophilicity The intramolecular electrophilic center (e.g., an ester or amide carbonyl) may not be sufficiently activated for the cyclization to occur.1. Activation of the electrophile: For ester electrophiles, conversion to a more reactive species (e.g., a thioester) can facilitate cyclization. For amide electrophiles, the use of a Lewis acid may be necessary to enhance their electrophilicity.
Ring Strain The formation of the spirocyclic ring system may be energetically unfavorable due to ring strain.1. Computational modeling: If available, computational studies can provide insight into the thermodynamics of the cyclization. 2. Substrate modification: Altering the tether length between the nucleophile and electrophile can sometimes alleviate ring strain.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of diazaspiro compounds.

Q1: What are the most common synthetic strategies for constructing diazaspirocycles, and what are the key considerations for choosing a route?

A1: Several powerful methods are employed for the synthesis of diazaspiro compounds. The choice of strategy often depends on the desired ring sizes and substitution patterns.

  • [3+2] Cycloaddition of Azomethine Ylides: This is a highly effective method for constructing five-membered nitrogen-containing rings, making it ideal for diazaspiro[pyrrolidine] scaffolds.[4] Key considerations include the generation of the azomethine ylide (e.g., from isatins and amino acids) and the choice of dipolarophile, which will influence the substitution pattern of the resulting pyrrolidine ring.[5][6]

  • Pictet-Spengler Reaction: This reaction is a cornerstone for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids and can be adapted for the synthesis of certain diazaspiro systems.[4][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[4] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring.[4]

  • Aza-Michael/Intramolecular Cyclization Cascade: This strategy involves an initial conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the spirocycle.[3][8] This method is versatile for creating various ring sizes, and the regioselectivity of the intramolecular step is a key consideration.[5][9]

Q2: How do protecting groups influence the outcome of diazaspiro synthesis, and what are the best practices for their use?

A2: Protecting groups are crucial for preventing unwanted side reactions by temporarily masking reactive functional groups.[10][11] In diazaspiro synthesis, they play a multifaceted role:

  • Directing Reactivity: By blocking certain reactive sites, protecting groups guide the reaction to the desired position.

  • Influencing Stereoselectivity: The steric bulk of a protecting group can influence the facial selectivity of a reaction, impacting the diastereomeric outcome.

  • Modulating Nucleophilicity/Electrophilicity: Electron-withdrawing or -donating protecting groups can alter the reactivity of nearby functional groups.[12]

Best Practices:

  • Orthogonal Strategy: Employ protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis.[13] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used orthogonally.[14]

  • Stability: Choose protecting groups that are stable to the reaction conditions of subsequent steps.

  • Ease of Removal: The deprotection step should be high-yielding and should not affect other functional groups in the molecule.

Q3: What are the primary challenges in the purification of diazaspiro compounds, and what techniques are most effective?

A3: The purification of diazaspiro compounds can be challenging due to the potential for closely related stereoisomers and other byproducts with similar polarities.

Common Challenges & Effective Techniques:

Challenge Recommended Purification Technique Considerations
Separation of Diastereomers High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Chiral HPLC may be necessary if enantiomers are present.[2][15]Method development is key. Screen different columns, mobile phases, and gradients to achieve optimal separation.
Removal of Starting Materials and Reagents Column Chromatography: This is the workhorse of purification in organic synthesis.[16]Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical.
Separation from Dimeric/Polymeric Byproducts Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective for removing larger oligomeric impurities.SEC is generally a lower-resolution technique and may not be suitable for separating compounds with small differences in molecular weight.
Highly Polar Compounds Reverse-Phase Chromatography: C18 or other reverse-phase stationary phases are well-suited for polar compounds that may not retain well on silica gel.[15]Use of aqueous mobile phases is required.

Visualizations

Generalized Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereomeric Ratio Observed temp Optimize Temperature (e.g., decrease to -78 °C) start->temp solvent Screen Solvents (Varying Polarity) start->solvent sterics Modify Substrate Sterics (e.g., bulkier protecting groups) start->sterics catalyst Screen Catalysts/Ligands start->catalyst result Improved Diastereoselectivity temp->result solvent->result sterics->result catalyst->result G cluster_0 Iminium Ion Formation cluster_1 Cyclization & Deprotonation Amine Amine Imine Imine Amine->Imine + Aldehyde/Ketone - H2O Iminium Ion Iminium Ion Imine->Iminium Ion + H+ Spiro-Intermediate Spiro-Intermediate Iminium Ion->Spiro-Intermediate Electrophilic Aromatic Substitution Final Product Final Product Spiro-Intermediate->Final Product - H+

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

  • Stereocontrolled Syntheses of Epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 Receptor Antagonist Precursors. PubMed. Available from: [Link]

  • Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. PubMed. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PMC. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available from: [Link]

  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Cromatografia. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. Available from: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available from: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available from: [Link]

  • What Are Common Mistakes In Chemistry Synthesis Reactions?. YouTube. Available from: [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC. Available from: [Link]

  • Cascade Alkynyl Prins Cyclization and Aza-Michael Reaction: En Route to Regioselective Pyrano- and Isochromenoquinoline Scaffolds. PubMed. Available from: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. Available from: [Link]

  • Protective Groups In Organic Synthesis. ResearchGate. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available from: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PubMed. Available from: [Link]

  • Synthesis of Dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrrolizine]-1. Sci-Hub. Available from: [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available from: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available from: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Available from: [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available from: [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. Available from: [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available from: [Link]

  • Epimerisation in Peptide Synthesis. PubMed. Available from: [Link]

  • Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. Available from: [Link]

  • PCR Optimization: Strategies To Minimize Primer Dimer. Genemod. Available from: [Link]

Sources

Technical Support Center: Purification of 2,8-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification landscape of 2,8-Diazaspiro[5.5]undecane derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable spirocyclic scaffolds. The unique three-dimensional structure and basic nitrogen centers of these molecules present distinct purification hurdles that require nuanced solutions beyond standard protocols.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common experimental issues. We will delve into the root causes of these challenges and provide detailed, actionable troubleshooting strategies.

Section 1: Initial Analysis & Troubleshooting Strategy

Before attempting any purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment dictates the entire purification strategy.

FAQ 1.1: My initial TLC/LCMS of the crude product is messy, with multiple spots/peaks. How do I begin to build a purification strategy?

Root Cause Analysis: A complex crude mixture indicates the presence of unreacted starting materials, reagents, and various side products. The basicity of the diazaspiro-scaffold can cause streaking on standard silica gel, further complicating analysis. A logical, stepwise approach is necessary to identify the components and select the appropriate purification technique.

Recommended Strategy:

  • Full Characterization: Obtain a proton NMR and a high-resolution mass spectrum of the crude material. This helps identify major components by comparing them to the expected product and starting materials.

  • Solubility Profile: Test the solubility of the crude mixture in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane (DCM), methanol, water). This information is crucial for both liquid-liquid extraction and chromatography.

  • Develop a TLC Method:

    • Counter Streaking: Since these are basic compounds, streaking on silica TLC plates is common. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., 95:4:1 DCM/Methanol/NH₄OH).

    • Staining: Many spirocyclic amines are not UV-active. Use stains like potassium permanganate (KMnO₄) or ninhydrin for visualization.

  • Strategic Workflow: Use the data gathered to follow a logical purification workflow.

Workflow Diagram: General Purification Strategy

G CRUDE Crude Reaction Mixture ANALYZE Analyze Crude: - ¹H NMR - LCMS - TLC (with TEA/NH₄OH) CRUDE->ANALYZE EXTRACT Aqueous Workup / Liquid-Liquid Extraction ANALYZE->EXTRACT Impurities have different pKa/ solubility COLUMN Column Chromatography ANALYZE->COLUMN Simple Mixture CRYSTAL Crystallization / Salt Formation ANALYZE->CRYSTAL Product is solid EXTRACT->COLUMN Product >90% pure PURE Pure Product EXTRACT->PURE Product >98% pure PREP_HPLC Preparative HPLC/SFC COLUMN->PREP_HPLC Co-eluting Impurities COLUMN->PURE Success CRYSTAL->PURE PREP_HPLC->PURE

Caption: A decision-making workflow for purifying 2,8-diazaspiro[5.5]undecane derivatives.

Section 2: Common Impurity Classes & Removal Protocols

This section addresses the most frequently encountered impurities and provides specific protocols for their removal.

FAQ 2.1: How do I remove unreacted starting amine or excess electrophile (e.g., alkyl halide)?

Root Cause Analysis: These impurities often have polarities similar to the desired product, leading to co-elution in column chromatography. Their removal is best accomplished by leveraging chemical differences, such as basicity or reactivity.

Protocol 2.1.1: Acidic Wash (Liquid-Liquid Extraction)

This method exploits the basicity of the diazaspiro-product to separate it from neutral or less basic impurities.

  • Dissolve the crude mixture in a water-immiscible organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The protonated amine product will move into the aqueous layer, while neutral impurities (like many electrophiles) remain in the organic layer.

  • Separate the layers. The organic layer can be discarded if it only contains the unwanted impurity.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any residual neutral impurities.

  • Basify the aqueous layer carefully with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10. This deprotonates the product, causing it to become less water-soluble.

  • Extract the product back into an organic solvent (DCM or ethyl acetate) multiple times.

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified amine.

Protocol 2.1.2: Scavenger Resins

For more stubborn impurities, scavenger resins provide a powerful solid-phase extraction method.

  • To Remove Excess Electrophiles (e.g., Alkyl Halides, Isocyanates): Use an amine-functionalized resin (e.g., Tris(2-aminoethyl)amine resin). The resin's nucleophilic amines will react with and sequester the excess electrophile.

  • To Remove Excess Amines (Starting Material): Use an isocyanate or aldehyde-functionalized resin. These will react with and bind the primary/secondary amine starting material.

General Scavenger Resin Workflow:

  • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

  • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the impurity).

  • Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LCMS to confirm the disappearance of the impurity.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrate and washings, and concentrate in vacuo.

FAQ 2.2: My product appears as a mixture of diastereomers that I can't separate on silica gel. What should I do?

Root Cause Analysis: Diastereomers are stereoisomers that are not mirror images and thus have different physical properties. However, these differences can be very subtle, making their separation by standard silica gel chromatography challenging.[1][2][3] Effective separation requires enhancing the small differences in their interaction with the stationary phase.

Troubleshooting Table: Diastereomer Separation

TechniquePrincipleRecommended Protocol
Flash Chromatography Optimize selectivity on achiral media.[2]1. Solvent Screen: Test various solvent systems. Aprotic solvents (DCM/EtOAc) may give different selectivity than protic ones (DCM/MeOH). 2. Additive: Add TEA or NH₄OH to prevent streaking. 3. Gradient: Use a very shallow gradient (e.g., 0-5% Methanol in DCM over 20 column volumes). 4. Alternative Sorbents: Consider alumina (basic or neutral) or C18 reversed-phase silica.[2]
Preparative HPLC/SFC High-efficiency separation on specialized columns.1. Column Choice: Standard C18 or phenyl-hexyl columns can often resolve diastereomers. For very difficult separations, porous graphitic carbon (PGC) columns offer unique selectivity based on molecular shape.[4] 2. Mobile Phase: A thorough screen of mobile phases (e.g., Acetonitrile/Water vs. Methanol/Water, with additives like TFA or formic acid) is critical.
Derivatization Convert the diastereomers into new compounds with larger physical differences.React the diastereomeric mixture with a chiral derivatizing agent to form new diastereomers that may be easier to separate. This is a complex step and generally a last resort.[5]
FAQ 2.3: I suspect I have enantiomers. How can I separate them?

Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatographic techniques.[1] Separation requires the introduction of a chiral environment, either through a chiral stationary phase (CSP) or a chiral resolving agent.

Protocol 2.3.1: Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)

This is the most common and effective method for both analytical and preparative separation of enantiomers.[6][7][8]

  • Column Screening: The selection of the chiral stationary phase is the most critical step.[8] Polysaccharide-based CSPs are highly versatile.[8]

    • Common CSPs: Chiralpak® (IA, IB, IC, etc.) and Chiralcel® (OD, OJ, etc.) series are excellent starting points. These columns are based on derivatized cellulose or amylose.[6]

  • Mode Selection: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[7] SFC is often faster and provides better resolution than HPLC for these types of compounds.

  • Method Development:

    • Start with a simple mobile phase (e.g., Normal Phase: Hexane/Isopropanol; SFC: CO₂/Methanol).

    • Add a basic additive (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase to improve peak shape and prevent interaction with residual silanols on the column surface.

  • Scale-Up: Once an analytical method is established, it can be scaled to a larger preparative column to isolate gram quantities of each enantiomer.

Diagram: Chiral Separation Principle

G cluster_0 Achiral Column (e.g., Silica) cluster_1 Chiral Stationary Phase (CSP) A1 Racemic Mixture (R and S enantiomers) C1 Single Peak (Co-elution) A1->C1 Identical Interaction A2 Racemic Mixture (R and S enantiomers) C2 Two Separated Peaks (R elutes first, S second) A2->C2 Differential Diastereomeric Interactions

Caption: Enantiomers co-elute on achiral columns but are separated on chiral columns.

Section 3: Advanced & Alternative Purification Techniques

When standard chromatography is insufficient, alternative methods leveraging the chemical properties of amines can be highly effective.

FAQ 3.1: My product is an oil that streaks badly on silica, or it's a solid that I can't purify by column chromatography. What else can I try?

Root Cause Analysis: Highly polar amines, or those that are oils, are often poor candidates for silica gel chromatography. In these cases, crystallization via salt formation can be an excellent and scalable purification method.[9]

Protocol 3.1.1: Purification via Salt Formation and Recrystallization

This technique modifies the physical properties of your compound, turning a difficult-to-purify basic oil into a crystalline solid salt.[9][10]

  • Dissolution: Dissolve the crude, freebase amine in a suitable organic solvent where the product is soluble (e.g., diethyl ether, methanol, isopropanol, or ethyl acetate).

  • Acidification: Slowly add a solution of acid. Common choices include:

    • HCl in diethyl ether (2.0 M solution)

    • HCl in methanol

    • A solution of an organic acid like tartaric acid or citric acid in an alcohol.

  • Precipitation: The hydrochloride (or other) salt of the amine is typically much less soluble in organic solvents and will precipitate out of the solution.[11] The precipitation can be initiated by scratching the inside of the flask or by adding a seed crystal. Chilling the mixture in an ice bath can improve the yield.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the one used for the precipitation) to remove soluble impurities.

  • Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system (e.g., Methanol/Ether, Ethanol/Water).[12] Dissolve the salt in a minimum amount of the hot (boiling) solvent, then allow it to cool slowly to form pure crystals.

  • Liberation of Free Base (Optional): If the final product is required as the free base, the pure salt can be dissolved in water, basified with NaOH, and extracted into an organic solvent as described in Protocol 2.1.1.

FAQ 3.2: My compound is highly polar and water-soluble, making extraction and normal-phase chromatography difficult. Is there another way?

Root Cause Analysis: Highly polar or charged amines are poorly retained on reversed-phase (C18) columns and are often difficult to extract from aqueous solutions. Ion-exchange chromatography is specifically designed for separating molecules based on charge and is an ideal technique for such compounds.[13][14]

Protocol 3.2.1: Cation-Exchange Chromatography

In this technique, the positively charged (protonated) amine binds to a negatively charged solid support (the resin).[14][15]

  • Resin Selection: Choose a strong cation-exchange (SCX) resin, which typically has sulfonic acid groups. These remain charged over a wide pH range.[14]

  • Column Packing & Equilibration: Pack a column with the SCX resin and equilibrate it with a low ionic strength buffer at a pH where your compound is protonated (e.g., water or dilute acetic acid).

  • Loading: Dissolve your crude product in the equilibration buffer and load it onto the column. The protonated diazaspiro-compound will bind to the resin, while neutral or anionic impurities will pass through.

  • Washing: Wash the column with the equilibration buffer to remove all unbound impurities.

  • Elution: Elute the bound product by increasing the ionic strength or the pH of the mobile phase. A common method is to use a gradient of ammonium hydroxide in water or methanol (e.g., 0.5% to 5% NH₄OH). The ammonia competes with your product for binding sites and also deprotonates it, releasing it from the resin.[16]

  • Analysis & Isolation: Collect fractions and analyze them by TLC or LCMS. Combine the pure fractions and remove the volatile elution buffer in vacuo.

Diagram: Cation-Exchange Chromatography Workflow

G step1 Load Crude mixture in low pH buffer. Product (+) binds to resin (-). Neutral impurities (N) elute. step2 Wash Wash with low pH buffer. More neutral impurities (N) elute. step1->step2 step3 Elute Apply high pH / high salt buffer. Product (+) is displaced and elutes. step2->step3 step4 Pure Product Collect fractions containing the purified product. step3->step4

Caption: Workflow for purification using a strong cation-exchange (SCX) column.

References

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Google Patents. (1932). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • ResearchGate. (2025). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Available at: [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Ion-Exchange Chromatography and Its Applications | Request PDF. Available at: [Link]

  • YouTube. (2020). Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. Available at: [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization1. Available at: [Link]

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available at: [Link]

  • PubMed. (n.d.). Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. Available at: [Link]

  • Chromatography Today. (n.d.). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Chiral Separations. Available at: [Link]

Sources

Technical Support Center: Overcoming Stereoselectivity Issues in Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecane scaffolds. These rigid, three-dimensional structures are recognized as privileged motifs in medicinal chemistry, offering a unique platform for developing selective modulators of various biological targets.[1][2] However, the construction of the spirocyclic core, particularly the control of stereochemistry at the quaternary spirocenter and other adjacent stereogenic centers, presents a significant synthetic challenge.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established methodologies and mechanistic principles to help you navigate the complexities of stereocontrol in your synthetic campaigns.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal analysis and actionable solutions to improve stereochemical outcomes.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate for improving the diastereomeric ratio (d.r.)?

A1: A low diastereomeric ratio indicates that the transition states leading to the two different diastereomers are very close in energy. To resolve this, you must amplify the energetic difference between these competing pathways.

  • Probable Cause 1: Insufficient Steric or Electronic Guidance. The facial selectivity of the key bond-forming step is poor because the approaching reagent does not experience a significant energetic penalty for attacking from one face versus the other.

    • Solution A: Optimize the Catalyst System. The choice of catalyst is paramount for creating a defined chiral environment. For asymmetric reactions, screen a panel of catalysts. Chiral phosphoric acids or organocatalysts like diarylprolinol ethers can induce high diastereoselectivity through hydrogen bonding and steric blocking.[3][4] In metal-catalyzed processes, the ligand architecture is critical; screen ligands with different bite angles and steric profiles (e.g., BINAP, Josiphos) to find one that effectively shields one face of the substrate.[5]

    • Solution B: Lower the Reaction Temperature. Temperature is a critical tool for controlling kinetic versus thermodynamic product formation.[3] Lowering the temperature will amplify the small energetic differences between the diastereomeric transition states, favoring the pathway with the lower activation energy (the kinetic product). It is recommended to screen temperatures from room temperature down to -78 °C.

    • Solution C: Conduct a Solvent Screen. Solvent polarity and coordinating ability can dramatically influence transition state geometry and stability. A non-polar solvent might enhance substrate-catalyst interactions, while a polar solvent could disrupt them. Recent studies have shown that solvent choice can even control regioselectivity in spirocycle formation, highlighting its powerful effect.[6] Screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF, MeCN) to identify the optimal medium.

  • Probable Cause 2: Substrate Conformational Flexibility. If the substrate or a key intermediate is too flexible, it can adopt multiple conformations in the transition state, eroding stereoselectivity.

    • Solution D: Modify the Substrate. If synthetically feasible, consider increasing the steric bulk of a non-participating substituent on one of the rings. This can lock the ring into a more rigid conformation, such as a stable chair form, presenting a more defined steric environment and directing the approach of the incoming reagent.[3][7]

Q2: I'm using a chiral auxiliary for a diastereoselective reaction, but the stereochemical induction is poor. How can I troubleshoot this?

A2: Chiral auxiliaries function by being temporarily incorporated into a substrate to direct a stereoselective reaction.[8] Poor performance typically stems from a mismatch between the auxiliary and the reaction or from suboptimal reaction conditions.

  • Probable Cause 1: Ineffective Auxiliary. The chosen auxiliary may not provide a sufficiently powerful steric or electronic bias for your specific substrate and reaction type.

    • Solution A: Screen Different Auxiliaries. Evaluate auxiliaries that operate via different control mechanisms. For example, Evans' oxazolidinones are classic choices that form rigid chelated enolates with a Lewis acid, effectively blocking one face.[9] Sulfur-based auxiliaries, such as thiazolidinethiones, have also shown superior performance in many cases, including Michael additions and aldol reactions.[10]

    • Solution B: Add a Lewis Acid. For auxiliaries containing carbonyl groups (like Evans'), the addition of a Lewis acid (e.g., TiCl₄, Et₂AlCl) is often essential to enforce a rigid, chelated C-shaped transition state, which is necessary for high levels of induction.

  • Probable Cause 2: Cleavage Conditions are Racemizing the Product. The stereocenter you worked to install may be labile under the conditions used to remove the auxiliary.

    • Solution A: Use Milder Cleavage Protocols. Investigate alternative, milder methods for auxiliary removal. For example, if acidic hydrolysis is causing epimerization, consider reductive cleavage (e.g., LiBH₄) or oxidative cleavage if applicable.

Q3: My enantiomeric excess (e.e.) is low in an asymmetric catalytic reaction. What are the next steps?

A3: Low enantiomeric excess points to either a poorly effective catalyst for the specific substrate or a competing, non-selective background reaction.

  • Probable Cause 1: Suboptimal Catalyst-Substrate Match. The chiral pocket of the catalyst does not effectively differentiate between the pro-R and pro-S transition states.

    • Solution A: Systematic Ligand/Catalyst Modification. For organocatalysis, systematically modify the catalyst structure. For example, in diarylprolinol ether catalysts, altering the steric bulk of the aryl groups can have a profound impact on selectivity.[4] For metal catalysis, screen a diverse set of chiral ligands. Computational studies can often help rationalize why a certain catalyst-substrate combination is effective, revealing key noncovalent interactions that control selectivity.[11]

  • Probable Cause 2: Competing Uncatalyzed Reaction. A non-asymmetric background reaction may be competing with the desired catalytic cycle, producing a racemic product and lowering the overall e.e.

    • Solution B: Optimize Reaction Parameters. Lowering the reaction temperature will slow down the uncatalyzed reaction more significantly than the catalyzed one, often improving e.e. Additionally, confirm that the catalyst loading is sufficient; too low a concentration can allow the background reaction to become competitive. Ensure all reagents are pure and the reaction is run under strictly inert conditions if the catalyst is air- or moisture-sensitive.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental strategies for achieving stereocontrol in diazaspiro[5.5]undecane synthesis? There are four primary strategies:

  • Chiral Pool Synthesis: Starting with an enantiomerically pure building block that already contains one or more of the required stereocenters.

  • Chiral Auxiliaries: Covalently attaching a chiral molecule to your substrate to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed.[8][9]

  • Asymmetric Catalysis: Using a substoichiometric amount of a chiral catalyst (organocatalyst, metal complex, or enzyme) to generate an enantiomerically enriched product. This is often the most efficient and atom-economical method.[12][13]

  • Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate, often through crystallization with a chiral resolving agent or via chiral chromatography.

FAQ 2: In syntheses where both central and axial chirality can form, how can both be controlled simultaneously? This is a sophisticated challenge in stereoselective synthesis. Success relies on designing a reaction where the formation of one chiral element dictates the configuration of the other. Strategies often involve a dynamic kinetic asymmetric transformation where a rapidly equilibrating mixture of atropisomeric precursors is trapped in a highly diastereoselective and enantioselective reaction.[5] The use of a single, highly effective chiral catalyst, often a palladium complex with a specific chiral ligand like DM-BINAP, can control the stereochemical outcome of the key bond-forming step, thereby setting both the central and axial chirality in one operation.[5][14][15]

FAQ 3: What are the most common reaction types for the stereoselective construction of the diazaspiro[5.5]undecane core? Several powerful reactions are employed. One of the most effective is the double Michael addition or [5+1] annulation, where a five-carbon dielectrophile reacts with a one-atom dinucleophile (like N,N-dimethylbarbituric acid) to form the spirocyclic core.[7][16][17] Other key methods include intramolecular dipolar cycloadditions following a conjugate addition to form a transient nitrone, which provides excellent stereocontrol.[18] Asymmetric Pictet-Spengler reactions and intramolecular Mannich reactions are also valuable strategies for constructing the fused piperidine rings.

FAQ 4: How does the conformation of piperidine ring intermediates influence the final stereochemical outcome? The six-membered piperidine rings in diazaspiro[5.5]undecane intermediates preferentially adopt a low-energy chair conformation.[7] The stereochemical outcome of subsequent reactions is heavily influenced by this conformational preference. Incoming reagents will typically attack from the less sterically hindered face. For example, in a conjugate addition to a dihydropyridinone intermediate, the organocuprate will add via an axial attack to avoid A(1,3)-strain, leading to a predictable diastereomer.[18] Understanding and controlling the conformational biases of these intermediates is therefore crucial for rational design of a stereoselective synthesis.

Section 3: Data & Protocols

Data Presentation

For a successful stereoselective synthesis, a systematic screening of reaction parameters is essential. The following table illustrates how to present screening data to identify optimal conditions.

Table 1: Example Data from Screening of Chiral Organocatalysts for an Asymmetric Michael Addition

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)d.r.e.e. (%)
1Catalyst AToluene2524855:175
2Catalyst BToluene2524918:188
3Catalyst BCH₂Cl₂2524886:182
4Catalyst BToluene0489015:194
5Catalyst B Toluene -20 72 89 >20:1 97
Experimental Protocols

Protocol 1: General Procedure for Screening Chiral Organocatalysts in a Tandem Michael-Aldol Reaction

This protocol provides a framework for the diastereoselective synthesis of functionalized spirocyclic compounds.[19][20]

  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the dinucleophilic component (e.g., indane-1,3-dione, 0.2 mmol, 1.0 equiv).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a squaramide-tertiary amine catalyst, 0.02 mmol, 0.1 equiv).

  • Solvent and Reagent Addition: Dissolve the solids in the chosen anhydrous solvent (e.g., Toluene, 2.0 mL) under an inert atmosphere (N₂ or Ar). Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Electrophile Addition: Add the dielectrophilic component (e.g., (E)-5-nitro-6-aryl-hex-5-en-2-one, 0.22 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Section 4: Visualization

Diagrams can clarify complex experimental workflows and mechanistic concepts.

Caption: Troubleshooting workflow for poor stereoselectivity.

G cluster_0 Chiral Catalyst Environment cluster_1 Attack Trajectory cluster_2 Stereochemical Outcome Catalyst Chiral Catalyst Substrate Prochiral Intermediate Catalyst->Substrate Non-covalent Interaction TS_Si Substrate->TS_Si TS_Re Substrate->TS_Re Reagent_Si Reagent Reagent_Si->TS_Si Reagent_Re Reagent Reagent_Re->TS_Re Steric Hindrance Product_S Major Enantiomer (S) TS_Si->Product_S Lowers ΔG‡ Product_R Minor Enantiomer (R) TS_Re->Product_R

Caption: Model of stereochemical induction by a chiral catalyst.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Siddiqui, M. R., Al-Othman, Z. A., Ghabbour, H. A., & Fun, H. K. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Retrieved from [Link]

  • de Koning, P. D., D'hooghe, M., & De Kimpe, N. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • ACS Publications. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Wiley-VCH GmbH. (2023). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones.
  • National Taiwan Normal University. (2013). Organocatalytic formal [5+1] annulation: Diastereoselective cascade synthesis of functionalized six-membered spirocyclic indane-1,3-diones/oxindoles via Michael-aldol reaction.
  • MDPI. (n.d.). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]

  • PubMed. (2023). Combinatorial Ligand Assisted Simultaneous Control of Axial and Central Chirality in Highly Stereoselective C-H Allylation.
  • Padwa, A., Brodney, M. A., Liu, B., Satake, K., & Wu, T. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry.
  • PubMed. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic Letters.
  • National Institutes of Health. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • Ros, A., et al. (2018). Dynamic Kinetic Asymmetric Heck Reaction for the Simultaneous Generation of Central and Axial Chirality. Journal of the American Chemical Society.
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. Journal of the American Chemical Society.
  • PubMed. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines.
  • Science. (n.d.). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Retrieved from [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
  • ACS Publications. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2022). A Central-to-Axial Chirality Conversion Strategy for the Synthesis of C-N Axially Chiral N-Arylpyrroles. Organic Letters.
  • Royal Society of Chemistry. (2002). Facile axial chirality control by using a precursor with central chirality. Application to the preparation of new axially chiral diphosphine complexes for asymmetric catalysis.
  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Simultaneous Control of Axial Chirality and Central Chirality in Allenes. Retrieved from [Link]

  • PubMed. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters.
  • ResearchGate. (n.d.). (PDF) Stereoselective organocatalysis and flow chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Construction of Spiro-1,3-indandiones with Three Stereocenters via Organocatalytic Michael-Aldol Reaction of 2-Arylideneindane-1,3-diones and Nitro Aldehydes. Retrieved from [Link]

  • MDPI. (2023).

Sources

Technical Support Center: 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,8-Diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this versatile spirocyclic diamine in your experiments.

Introduction to 2,8-Diazaspiro[5.5]undecane

2,8-Diazaspiro[5.5]undecane is a unique bicyclic heterocyclic compound featuring two secondary amine functionalities constrained within a rigid spirocyclic framework. This structural motif imparts distinct physicochemical properties, making it an attractive building block in medicinal chemistry and materials science.[1][2] The rigidity of the spirocycle can lock the conformation of a molecule, which can lead to improved efficacy and selectivity in drug candidates.[1] However, like many secondary amines, its stability and handling require careful consideration to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,8-Diazaspiro[5.5]undecane?

A1: The main stability concerns for 2,8-Diazaspiro[5.5]undecane, a secondary diamine, are its susceptibility to:

  • Oxidation: Exposure to air, especially in the presence of light, can lead to oxidation of the secondary amine groups.[3] This can result in the formation of N-oxides and other degradation byproducts, often indicated by a discoloration of the compound.[3]

  • Hygroscopicity: Amines, in general, are hygroscopic and can absorb moisture from the atmosphere. Water can act as an inert material, affecting reactions, and can also promote undesired side reactions.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric carbon dioxide (CO2) to form carbamates. This reaction is typically reversible but can affect the purity and reactivity of the amine.[4]

Q2: How should I properly store 2,8-Diazaspiro[5.5]undecane?

A2: To maintain the integrity of 2,8-Diazaspiro[5.5]undecane, it is crucial to adhere to the following storage guidelines:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon. This minimizes exposure to oxygen and moisture.[3]

  • Tightly Sealed Container: Use a well-sealed container made of a compatible material like amber glass or high-density polyethylene (HDPE) to prevent atmospheric contamination.

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area, ideally at temperatures below 30°C (86°F).

  • Protection from Light: Use an amber-colored bottle to protect the compound from light, which can accelerate oxidative degradation.[3]

Q3: What are the visual indicators of 2,8-Diazaspiro[5.5]undecane degradation?

A3: The most common visual indicator of degradation is a change in color.[3] Fresh, pure 2,8-Diazaspiro[5.5]undecane is typically a clear, colorless to pale yellow liquid. The development of a more pronounced yellow or brown hue suggests oxidation or the presence of other impurities.[3] The formation of a precipitate could also indicate the formation of insoluble degradation products or carbamates.

Q4: Is 2,8-Diazaspiro[5.5]undecane compatible with all common laboratory solvents?

A4: While 2,8-Diazaspiro[5.5]undecane is soluble in many organic solvents, it is important to choose a solvent that will not react with it. Protic solvents, especially in the presence of heat, could potentially engage in side reactions. For long-term storage of solutions, anhydrous aprotic solvents are recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2,8-Diazaspiro[5.5]undecane.

Problem Potential Cause Troubleshooting & Optimization
Discoloration (Yellowing/Browning) of the Liquid Oxidation due to exposure to air and/or light.[3]Purification: If discoloration is minor, the compound can be repurified by distillation under reduced pressure and an inert atmosphere.[3] Prevention: Strictly adhere to storage under an inert atmosphere and in a light-protected container. After each use, re-blanket the container with nitrogen or argon.[3]
Low or Inconsistent Reaction Yields Partial degradation of the 2,8-Diazaspiro[5.5]undecane starting material.Purity Check: Before use, assess the purity of the amine using an appropriate analytical method (see Purity Assessment Protocols). Repurification: If the purity is questionable, purify the compound by distillation.[3] Fresh Solutions: Prepare solutions of the amine fresh for each experiment whenever possible.
Formation of a Precipitate in the Storage Container Reaction with atmospheric CO2 to form a carbamate salt, or absorption of water leading to the formation of a hydrate.Inert Atmosphere: Ensure the container is properly sealed and blanketed with an inert gas to exclude CO2 and moisture. Solubility Check: The precipitate may redissolve upon gentle warming or addition of a suitable anhydrous solvent under an inert atmosphere. However, this may not remove the underlying contamination.
Inconsistent Results in Biological Assays The presence of impurities or degradation products that may have biological activity or interfere with the assay.High Purity Starting Material: Always use highly purified 2,8-Diazaspiro[5.5]undecane for biological experiments. Analytical Confirmation: Confirm the purity and identity of the compound before and during long-term studies.
Foaming in Reaction Mixtures Contamination of the amine with surface-active agents or particulates.[5][6]Filtration: Filter the amine solution through a syringe filter to remove any particulate matter. Inlet Separation: In larger scale applications, ensure efficient separation of any entrained liquids or solids from gas streams.[7]

Experimental Protocols

Protocol 1: Handling and Dispensing of 2,8-Diazaspiro[5.5]undecane

This protocol outlines the best practices for handling this air- and moisture-sensitive liquid.

Materials:

  • 2,8-Diazaspiro[5.5]undecane in a sealed container

  • Dry, nitrogen or argon gas source with a regulator

  • Schlenk line or glove box (recommended)

  • Dry, clean syringes and needles

  • Dry, clean reaction vessel, sealed with a septum

Procedure:

  • Inert Atmosphere: If using a Schlenk line, connect the storage container and the reaction vessel to the line and purge with inert gas for several cycles. If using a glove box, ensure the atmosphere is dry and inert.

  • Temperature Equilibration: Allow the 2,8-Diazaspiro[5.5]undecane container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dispensing: Using a dry syringe, pierce the septum of the storage container and slowly draw the desired volume of the liquid.

  • Transfer: Transfer the liquid to the reaction vessel by piercing its septum and slowly dispensing the liquid.

  • Storage Container Resealing: Before removing the needle from the storage container, ensure a positive pressure of inert gas is maintained. After removing the needle, wrap the septum with Parafilm® or a similar sealing film for extra protection.

Diagram: Workflow for Handling Air-Sensitive 2,8-Diazaspiro[5.5]undecane

G cluster_prep Preparation cluster_transfer Transfer cluster_end Completion start Start equilibrate Equilibrate Container to Room Temperature start->equilibrate inert Establish Inert Atmosphere equilibrate->inert dispense Dispense with Dry Syringe inert->dispense transfer Transfer to Reaction Vessel dispense->transfer reseal Reseal Storage Container transfer->reseal end End reseal->end

Caption: Workflow for handling air-sensitive 2,8-diazaspiro[5.5]undecane.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of 2,8-Diazaspiro[5.5]undecane. Method optimization may be required.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

GC Conditions (Example):

Parameter Value
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL (of a dilute solution in an appropriate solvent, e.g., dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2,8-Diazaspiro[5.5]undecane (e.g., 1 mg/mL) in a dry, volatile solvent like dichloromethane.

  • Injection: Inject the sample into the GC.

  • Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak.

  • Impurity Identification: For identification of impurities, GC-Mass Spectrometry (GC-MS) can be used under similar chromatographic conditions.

Data Summary

Table: Physicochemical Properties of 2,8-Diazaspiro[5.5]undecane

Property Value Source
Molecular Formula C9H18N2PubChem CID 15634715[8]
Molecular Weight 154.26 g/mol PubChem CID 15634715[8]
Physical Form LiquidSigma-Aldrich
Boiling Point 230.3 °C at 760 mmHg (Predicted)
Storage Temperature 2-8 °C (Recommended for long-term)Sigma-Aldrich

Logical Relationships Diagram

Diagram: Factors Affecting the Stability of 2,8-Diazaspiro[5.5]undecane

G cluster_factors Environmental Factors cluster_compound Compound State cluster_degradation Degradation Pathways Air Atmospheric Air (Oxygen) Oxidation Oxidation Air->Oxidation Moisture Moisture (H2O) Hydrolysis Hydrolysis/Hydration Moisture->Hydrolysis CO2 Carbon Dioxide (CO2) Carbamation Carbamate Formation CO2->Carbamation Light Light Exposure Light->Oxidation accelerates Compound 2,8-Diazaspiro[5.5]undecane Oxidation->Compound Hydrolysis->Compound Carbamation->Compound

Sources

Technical Support Center: Optimizing Michael Addition of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Michael addition reactions involving diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and stereoselectivity of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Section 1: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the Michael addition of diazaspiro compounds in a question-and-answer format.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer: A slow or incomplete reaction is one of the most frequent issues. The root cause often lies in insufficient nucleophilicity of the diazaspiro compound or low electrophilicity of the Michael acceptor. Consider the following factors:

  • Basicity and Catalyst Choice: The nucleophilic nitrogen of the diazaspiro compound needs to be sufficiently basic to attack the Michael acceptor.[1] If the reaction is uncatalyzed, the inherent basicity of your substrate might be too low.

    • Troubleshooting:

      • Introduce a Base Catalyst: A mild, non-nucleophilic organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a stronger inorganic base such as NaOH or KOH can deprotonate the N-H bond, significantly increasing its nucleophilicity.[2][3] However, be cautious as strong bases can also promote side reactions.

      • Consider an Acid Catalyst: In some cases, particularly with less reactive Michael acceptors, an acid catalyst can activate the electrophile. Lewis acids like Zn(OTf)₂ or Brønsted acids can protonate the carbonyl group of the acceptor, making the β-carbon more electrophilic.[4]

      • Organocatalysis: For asymmetric reactions, chiral organocatalysts like cinchona alkaloid derivatives or squaramides can both activate the nucleophile and control the stereochemical outcome.[5][6]

  • Solvent Effects: The choice of solvent plays a critical role in reaction kinetics.[7][8]

    • Troubleshooting:

      • Polar Protic Solvents: Solvents like methanol or ethanol can stabilize the transition state through hydrogen bonding, often accelerating the reaction.[7][9] Water can also be a surprisingly effective solvent for some aza-Michael additions.[7]

      • Polar Aprotic Solvents: Solvents like THF, CH₂Cl₂, or acetonitrile are also commonly used.[10] The optimal solvent is highly substrate-dependent and requires empirical screening.

      • Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free) can lead to higher concentrations and faster reaction rates.[10]

  • Temperature: While many Michael additions proceed at room temperature, some systems require thermal energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes dramatically reduce reaction times.[11]

Question 2: I am observing the formation of multiple products, including a double addition product. How can I improve the selectivity?

Answer: The formation of a double Michael addition product, where two molecules of the Michael acceptor add to the diazaspiro compound, is a common side reaction, especially if the primary amine is used.

  • Stoichiometry Control:

    • Troubleshooting: Carefully control the stoichiometry of your reactants. Using a slight excess of the diazaspiro compound can disfavor the second addition.

  • Reaction Conditions:

    • Troubleshooting:

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled mono-addition product.

      • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed to prevent further reaction.

  • Protecting Groups:

    • Troubleshooting: If one of the nitrogens in the diazaspiro core is not intended to react, consider using a protecting group (e.g., Boc, Cbz) to temporarily block its reactivity.

Question 3: My reaction is reversible, and I'm seeing the retro-Michael addition product. How can I drive the reaction to completion?

Answer: The aza-Michael addition can be a reversible process, especially at higher temperatures.[11] The retro-aza-Michael reaction can lead to a loss of product and a complex reaction mixture.[11]

  • Le Chatelier's Principle:

    • Troubleshooting:

      • Removal of a Byproduct: If the reaction produces a volatile byproduct (e.g., water), its removal can drive the equilibrium towards the product side.

      • Product Precipitation: If the desired product is insoluble in the reaction medium, its precipitation will also shift the equilibrium.

  • Thermodynamic vs. Kinetic Control:

    • Troubleshooting: Lowering the reaction temperature generally favors the thermodynamically more stable product and can minimize the retro-Michael reaction.

Question 4: I am struggling to achieve high enantioselectivity in my asymmetric Michael addition. What factors should I focus on?

Answer: Achieving high stereocontrol is a key challenge in the synthesis of chiral diazaspiro compounds.

  • Catalyst Selection:

    • Troubleshooting: The choice of chiral catalyst is paramount.

      • Organocatalysts: Chiral primary or secondary amines (e.g., derived from proline), cinchona alkaloids, and squaramides are powerful catalysts for asymmetric aza-Michael additions.[5][6] Screen a variety of catalyst backbones and substituents to find the optimal one for your substrate combination.

      • Metal Catalysts: Chiral metal complexes, such as those of copper, can also be highly effective.[12] The choice of ligand is critical for inducing high enantioselectivity.[12]

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

      • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrates, thereby affecting stereoselectivity.

      • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.[5]

Section 2: Experimental Protocols & Data

General Protocol for a Base-Catalyzed Michael Addition

This protocol provides a starting point for the optimization of a base-catalyzed Michael addition of a diazaspiro compound to an α,β-unsaturated ketone.

Step-by-Step Methodology:

  • To a solution of the diazaspiro compound (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or THF, 0.1 M), add the α,β-unsaturated ketone (1.1 eq.).

  • Add the base catalyst (e.g., DBU, 0.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Screening of Reaction Conditions: A Case Study

The following table summarizes the results of a hypothetical optimization study for the reaction between a model diazaspiro compound and methyl vinyl ketone.

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NoneCH₂Cl₂2524<5
2DBU (0.2)CH₂Cl₂25675
3NaOH (0.2)CH₃OH25485
4DBU (0.2)THF25868
5NaOH (0.2)CH₃OH01292

Analysis: The data suggests that a catalytic amount of a base is crucial for this transformation. NaOH in methanol provided a higher yield than DBU in CH₂Cl₂. Lowering the temperature to 0 °C further improved the yield, likely by minimizing side reactions.

Section 3: Visualizing the Workflow

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues in the Michael addition of diazaspiro compounds.

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low Yield / No Reaction start->low_yield side_products Side Products Observed start->side_products reversibility Reversibility / Retro-Michael start->reversibility check_nucleophilicity Increase Nucleophilicity: - Add Base Catalyst (DBU, NaOH) - Screen Solvents (MeOH, H₂O) low_yield->check_nucleophilicity check_electrophilicity Increase Electrophilicity: - Add Acid Catalyst (Zn(OTf)₂) - Increase Temperature low_yield->check_electrophilicity double_addition Double Addition Product side_products->double_addition other_impurities Other Impurities side_products->other_impurities drive_equilibrium Drive Equilibrium: - Remove Byproducts - Lower Temperature reversibility->drive_equilibrium success Reaction Optimized check_nucleophilicity->success check_electrophilicity->success solve_double_addition Control Stoichiometry (excess diazaspiro) Lower Temperature double_addition->solve_double_addition solve_impurities Purify Starting Materials Optimize Chromatography other_impurities->solve_impurities solve_double_addition->success solve_impurities->success drive_equilibrium->success

Caption: A decision tree for troubleshooting common problems.

Generalized Reaction Mechanism

This diagram illustrates the general mechanism of a base-catalyzed aza-Michael addition.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diazaspiro Diazaspiro (Nucleophile) Anion Diazaspiro Anion Diazaspiro->Anion Deprotonation Acceptor Michael Acceptor (Electrophile) Enolate Enolate Intermediate Acceptor->Enolate Base Base Base->Anion Anion->Enolate Nucleophilic Attack Product Michael Adduct Enolate->Product Protonation

Caption: The catalytic cycle of the aza-Michael addition.

References

  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available from: [Link]

  • Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. PubMed. Available from: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available from: [Link]

  • Michael addition reaction. Wikipedia. Available from: [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available from: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available from: [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available from: [Link]

  • Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. PubMed. Available from: [Link]

  • What factors to control or omit to avoid or slow down Michael addition reactions? ResearchGate. Available from: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. Available from: [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Available from: [Link]

  • Michael Addition - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. PubMed. Available from: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. PMC - NIH. Available from: [Link]

  • Michael addition reaction. Grokipedia. Available from: [Link]

  • Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. Available from: [Link]

  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. Spirocycles are gaining significant attention in drug discovery for their ability to confer conformational rigidity and three-dimensionality, often leading to improved pharmacological properties.[1][2] However, their synthesis can present unique challenges.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established synthetic protocols and field-proven insights to help you navigate the complexities of spirocycle synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2,8-diazaspiro[5.5]undecane core?

A1: The construction of the 2,8-diazaspiro[5.5]undecane skeleton is typically achieved through several key strategies. One of the most robust and frequently reported methods is the intermolecular double Michael addition. This approach involves the reaction of a suitable active methylene compound, like N,N-dimethylbarbituric acid, with a 1,5-diaryl-1,4-pentadien-3-one derivative.[4][5] This method is often favored for its efficiency and good yields. Other approaches include multi-step sequences involving cyclization of functionalized piperidine precursors, sometimes employing reductive cyclization or alkylation-cyclization procedures to form the spirocyclic junction.[6][7]

Q2: My target is the parent 2,8-diazaspiro[5.5]undecane, not a substituted derivative. Which route is most suitable?

A2: Synthesizing the unsubstituted parent compound often requires a different approach than the highly substituted analogs formed via double Michael additions. A common strategy involves the cyclization of a piperidine-4,4-dicarboxylate derivative or a related synthon. This can involve reductive amination steps with a suitable nitrogen source (like ammonia or a protected amine) followed by reduction and cyclization to form the second piperidine ring. The specific route may require careful planning of protecting group strategies to ensure selective functionalization.

Q3: How critical is the purity of starting materials and solvents?

A3: Extremely critical. Spirocyclization reactions, particularly those involving cascade or one-pot sequences, can be highly sensitive to impurities. For instance, in base-catalyzed Michael additions, trace amounts of water can hydrolyze starting materials or interfere with the base, while residual acid can neutralize the catalyst.[4] Solvents must be anhydrous, especially in reactions involving organometallic reagents or strong bases.[4] We strongly recommend using freshly distilled solvents and ensuring the purity of all starting materials via NMR or other appropriate analytical techniques before commencing the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 2,8-diazaspiro[5.5]undecane derivatives.

Issue 1: Low to No Product Yield

Question: I am attempting a double Michael addition to form a 2,8-diazaspiro[5.5]undecane-tetraone derivative, but I am observing very low yields or recovering only starting materials. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can often be resolved by systematically evaluating the reaction parameters. Low yields in these reactions typically stem from issues with reactivity, catalysis, or reaction conditions.[8][9]

Plausible Causes & Step-by-Step Solutions:

  • Insufficient Base Strength or Concentration: The initial step in the double Michael addition is the deprotonation of the active methylene compound by a base to form a reactive enolate.[4]

    • Troubleshooting:

      • Verify Base: Ensure the base (e.g., diethylamine, triethylamine) is fresh and not degraded.

      • Increase Stoichiometry: While catalytic amounts can work, increasing the base to a super-stoichiometric amount (e.g., 2.5 equivalents) can sometimes improve reaction rates and yields.[5]

      • Consider a Stronger Base: If a weak base is ineffective, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be mindful that this may also accelerate side reactions.

  • Poor Reactivity of Starting Materials: Steric hindrance on the diarylidene acetone or reduced acidity of the active methylene compound can slow the reaction significantly.[4]

    • Troubleshooting:

      • Increase Temperature: While many of these reactions are reported at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome small activation energy barriers. Monitor carefully for decomposition.

      • Increase Reaction Time: Use TLC or LC-MS to monitor the reaction. If it is proceeding slowly but cleanly, simply extending the reaction time may be sufficient.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields.

    • Troubleshooting: Dichloromethane is commonly reported as an effective solvent.[4][5] If issues persist, consider screening other solvents. Aprotic polar solvents like THF or acetonitrile can also be effective, although solvent optimization studies have shown dichloromethane to often be superior for this specific reaction.[5]

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low-yield issues.

G start Low or No Yield Observed check_reagents Verify Purity & Activity of Starting Materials & Base start->check_reagents monitor_reaction Monitor Reaction by TLC/LC-MS Over Extended Time (e.g., 24h) check_reagents->monitor_reaction reaction_progress Is Reaction Progressing, Albeit Slowly? monitor_reaction->reaction_progress increase_temp Increase Temperature Incrementally (e.g., to 40°C) reaction_progress->increase_temp Yes check_base Increase Base Stoichiometry (e.g., 2.5 eq) reaction_progress->check_base No reassess Re-evaluate Synthetic Route or Substrate Scope increase_temp->reassess change_solvent Screen Alternative Solvents (THF, Acetonitrile) check_base->change_solvent change_solvent->reassess

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the desired 2,8-diazaspiro[5.5]undecane derivative by column chromatography. The product either streaks badly or co-elutes with impurities.

Answer: Purification of spirocyclic diamines can be challenging due to their basicity and polarity. The nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing and poor separation.

Effective Purification Strategies:

StrategyDetailed ProtocolRationale & Causality
Modified Eluent Add a small percentage of triethylamine (0.5-1%) or 7N ammonia in methanol (1-2%) to your ethyl acetate/hexane eluent system.The basic additive neutralizes the acidic silanol groups on the silica gel surface, preventing strong adsorption of the basic amine product. This results in sharper peaks and better separation.
Acid-Base Extraction 1. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).2. Extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer.3. Wash the organic layer to remove non-basic impurities.4. Basify the aqueous layer with NaOH or Na2CO3 to pH > 10.5. Extract the free-based product back into an organic solvent.This technique is highly effective for separating basic compounds from neutral or acidic impurities. The reversible protonation of the diamine allows for its selective transfer between aqueous and organic phases.
Crystallization If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).Crystallization is an excellent method for obtaining highly pure material. If direct crystallization fails, purifying a salt (e.g., the hydrochloride salt) and then free-basing can be an alternative.
Issue 3: Challenges with N-Boc Deprotection

Question: I need to remove a Boc protecting group from one of the nitrogen atoms on the spirocycle. Standard TFA conditions seem to be causing degradation. What are the best practices?

Answer: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, but its removal under standard acidic conditions can sometimes lead to side reactions if other sensitive functional groups are present or if the spirocyclic core is labile.[10][11]

Recommended Deprotection Protocols:

  • Standard Conditions (First Attempt):

    • Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Procedure: Dissolve the N-Boc protected compound in DCM, cool to 0 °C, and add TFA. Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

    • Why it works: TFA protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release isobutylene and carbon dioxide.[10]

  • Milder, Anhydrous Conditions:

    • Reagent: 4M HCl in 1,4-dioxane.

    • Procedure: Dissolve the substrate in a minimal amount of dioxane (or add the HCl/dioxane solution directly). Stir at room temperature until completion.

    • Why it's better for sensitive substrates: Using anhydrous HCl in a non-nucleophilic solvent like dioxane can be milder and prevent water-mediated side reactions.[12] This is often the preferred method in peptide chemistry for its clean conversions.

  • Neutral Deprotection (Advanced):

    • Reagent: Trimethylsilyl iodide (TMSI).

    • Procedure: This method is less common but effective for highly acid-sensitive molecules. The reaction is typically performed in an aprotic solvent like DCM or acetonitrile at low temperatures.

    • Causality: TMSI acts as a soft Lewis acid, coordinating to the carbonyl oxygen and facilitating cleavage without generating strong Brønsted acids.

Experimental Protocol: Stereoselective Synthesis of a Diazaspiro[5.5]undecane Derivative

This protocol is adapted from a reported synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives via a double Michael addition.[4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product r1 N,N-Dimethylbarbituric Acid r2 Diarylidene Acetone plus1 + arrow c1 Et2NH (base) c2 CH2Cl2 (solvent) c3 Room Temperature p1 Diazaspiro[5.5]undecane Derivative

Caption: Double Michael addition for spirocycle synthesis.

Procedure:

  • Preparation: To a 50 mL round-bottom flask charged with a magnetic stir bar, add N,N-dimethylbarbituric acid (1.0 mmol, 1.0 eq) and the corresponding diarylidene acetone derivative (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add 10 mL of dry dichloromethane under an inert atmosphere (Nitrogen or Argon). Stir the mixture to form a solution or suspension.

  • Initiation: Add diethylamine (Et2NH) (1.25 mmol, 1.25 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane 2:8 v/v). The reaction is typically complete within 1.5-2 hours, indicated by the consumption of the starting materials.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane gradient to afford the pure spirocyclic product.[4]

References
  • Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Barakat, A., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Semantic Scholar. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives...[Link]

  • Astaraki, A. M., & Bazgir, A. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. ResearchGate. [Link]

  • Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • Frayne, S. L., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health. [Link]

  • Carreira, E. M., & Muri, D. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(5.5)undecane. PubChem Compound Database. [Link]

  • Njardarson, J. T., et al. (2013). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Stien, D., & Lallemand, J.-Y. (1998). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. Tetrahedron. [Link]

  • Viciu, L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Tsolerantou, A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • PubChemLite. (n.d.). 2,8-diazaspiro[5.5]undecane. [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. [Link]

  • American Chemical Society. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • Barda, C., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers. [Link]

  • Francke, W., et al. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Characterization of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges presented by this important class of molecules. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate these complexities with confidence.

Introduction: The Spirocyclic Amine Conundrum

Spirocyclic amines are privileged scaffolds in medicinal chemistry, prized for their conformational rigidity, three-dimensional complexity, and ability to explore novel chemical space. However, the very features that make them attractive also render their characterization a non-trivial task. The fixed spatial arrangement of atoms often leads to complex NMR spectra, unusual mass fragmentation patterns, and challenges in stereochemical assignment. This guide provides a series of frequently asked questions and troubleshooting guides to address the most common pitfalls encountered during the characterization of spirocyclic amines.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for spirocyclic amines, yet it is also the source of the most frequent challenges.

FAQ 1: Why do the proton NMR spectra of my spirocyclic amine show so many overlapping signals, making interpretation difficult?

Answer: The rigid, three-dimensional nature of spirocyclic systems restricts bond rotation, leading to a phenomenon known as diastereotopicity. Protons on the same carbon atom (geminal protons) or on adjacent carbons that would be chemically equivalent in a more flexible molecule become magnetically non-equivalent in a spirocyclic environment. This results in more complex splitting patterns and a greater number of distinct signals, often in a crowded region of the spectrum.

Troubleshooting Workflow: Deciphering Complex 1H NMR Spectra

start Complex 1H NMR Spectrum step1 Increase Spectrometer Field Strength Higher magnetic fields (e.g., 600 MHz vs. 300 MHz) increase chemical shift dispersion, spreading out signals. start->step1 step2 2D NMR Experiments Utilize COSY, HSQC, and HMBC to establish connectivity. step1->step2 step3 COSY (Correlation Spectroscopy) Identifies J-coupled protons (protons on adjacent carbons). step2->step3 Proton-Proton Correlations step4 HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons. step2->step4 Direct C-H Correlations step5 HMBC (Heteronuclear Multiple Bond Correlation) Shows longer-range correlations (2-3 bonds) between protons and carbons. step2->step5 Long-Range C-H Correlations step6 NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Determines spatial proximity of protons, crucial for stereochemical assignment. step3->step6 step4->step6 step5->step6 end Unambiguous Signal Assignment step6->end

Caption: Workflow for resolving complex proton NMR spectra of spirocyclic amines.

Expert Insight: When dealing with diastereotopic protons, pay close attention to their coupling constants. Geminal diastereotopic protons often exhibit large coupling constants (typically 10-18 Hz), which can be a key diagnostic feature.

FAQ 2: I am struggling to assign the stereochemistry of my spirocyclic amine. How can I use NMR to confidently determine the relative configuration?

Answer: The determination of stereochemistry in spirocyclic amines relies heavily on through-space NMR correlations, specifically the Nuclear Overhauser Effect (NOE). A 2D NOESY or ROESY experiment is the most powerful tool for this purpose. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks between specific protons, you can build a 3D model of your molecule and deduce the relative stereochemistry.

Step-by-Step Protocol: Stereochemical Assignment using NOESY

  • Acquire High-Quality 2D NOESY Data: Ensure a sufficient number of scans and an appropriate mixing time to observe key correlations.

  • Propose Putative Structures: Draw out all possible diastereomers of your spirocyclic amine.

  • Predict Key NOE Correlations: For each proposed structure, predict which protons would be close enough in space to generate an NOE signal.

  • Compare Predicted and Experimental Data: The diastereomer whose predicted NOE correlations match the experimental data is the correct one.

Table 1: Example of NOE Data for Stereochemical Assignment

Proton PairPredicted NOE for Diastereomer APredicted NOE for Diastereomer BExperimental ObservationConclusion
H1-H5axStrongWeakStrongConsistent with Diastereomer A
H1-H5eqWeakStrongWeakConsistent with Diastereomer A
H2-H8WeakStrongWeakConsistent with Diastereomer A

Authoritative Grounding: The principles of stereochemical assignment using NOE are well-established and are detailed in numerous spectroscopy textbooks and publications. For a comprehensive review, see the work by Claridge (2016).

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of spirocyclic amines. However, their unique structures can lead to unexpected fragmentation pathways.

FAQ 3: My spirocyclic amine shows an unusual fragmentation pattern in the mass spectrometer that is difficult to rationalize. What are the common fragmentation pathways for these molecules?

Answer: Spirocyclic amines can undergo complex rearrangements and fragmentation pathways upon ionization. One of the most common and sometimes misleading pathways is a retro-Diels-Alder reaction, which can occur in the ion source if the molecule contains a suitable six-membered ring. Additionally, cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines.

Troubleshooting Guide: Interpreting MS Fragmentation

start Unusual MS Fragmentation step1 High-Resolution Mass Spectrometry (HRMS) Obtain an accurate mass measurement to confirm the elemental composition of the molecular ion and key fragments. start->step1 step2 Tandem Mass Spectrometry (MS/MS) Isolate the molecular ion and induce fragmentation to establish precursor-product relationships. step1->step2 step3 Propose Fragmentation Mechanisms Consider common pathways like alpha-cleavage and retro-Diels-Alder reactions. step2->step3 step4 Isotopic Labeling Studies If possible, synthesize isotopically labeled analogs to trace the paths of specific atoms during fragmentation. step3->step4 end Confident Fragment Identification step4->end

Technical Support Center: Enhancing the Solubility of 2,8-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,8-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubility enhancement for this unique class of compounds. The inherent rigidity and basic nature of the spirocyclic diamine core present specific challenges and opportunities in formulation development. This resource provides in-depth, evidence-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My 2,8-diazaspiro[5.5]undecane derivative shows poor aqueous solubility. What are the primary contributing factors?

A1: The limited aqueous solubility of many 2,8-diazaspiro[5.5]undecane derivatives often stems from a combination of their rigid, spirocyclic structure and the lipophilic nature of substituents. The core structure, 2,8-Diazaspiro[5.5]undecane, has a LogP of approximately 1.4, indicating a degree of lipophilicity.[1] While the two basic nitrogen atoms can be protonated to form more soluble salts, the overall solubility is highly dependent on the physicochemical properties of the substituents attached to the core. Large, nonpolar side chains can significantly increase the molecule's hydrophobicity, leading to poor interaction with water molecules and thus, lower solubility.

Q2: What is the first and most straightforward approach I should consider for enhancing the solubility of a basic compound like a 2,8-diazaspiro[5.5]undecane derivative?

A2: For ionizable compounds, especially those with basic functional groups like the nitrogens in the 2,8-diazaspiro[5.5]undecane core, pH adjustment is the most direct and often effective initial approach.[2][3] By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid, you can protonate the basic nitrogen atoms, forming a more soluble salt in situ. The effectiveness of this method is governed by the pKa of your specific derivative.

Q3: Can salt formation improve the solubility of my derivative? What are the key considerations?

A3: Yes, forming a stable, crystalline salt is a widely recognized and highly effective method for increasing the solubility and dissolution rate of basic active pharmaceutical ingredients (APIs).[4] Key variables to consider include the intrinsic solubility of the free base, its pKa, the solubility product (Ksp) of the resulting salt, and the pH of maximum solubility.[4] The choice of the counter-ion (the acid used to form the salt) is critical and can significantly impact the final properties of the drug substance.

Q4: Are there more advanced techniques available if simple pH adjustment and salt formation are insufficient?

A4: Absolutely. If initial methods do not provide the desired solubility, several advanced techniques can be employed. These can be broadly categorized into physical and chemical modifications.[5] Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions where the drug is dispersed in a hydrophilic carrier.[6] Chemical modifications beyond salt formation include co-crystallization, complexation with agents like cyclodextrins, and the use of co-solvents.[2][4]

Troubleshooting Guides & Detailed Protocols

Issue 1: Inconsistent Solubility Results Upon pH Adjustment

Symptoms:

  • Varying solubility values for the same compound at a supposedly fixed pH.

  • Precipitation of the compound over time, even after initial dissolution.

Root Cause Analysis: This issue often points to an incomplete understanding of the compound's pKa and the buffering capacity of the system. The solubility of a basic compound is highly sensitive to small pH changes around its pKa value. If the solution is not adequately buffered, the pH can drift, leading to precipitation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent solubility with pH adjustment.

Protocol: Determining the pH-Solubility Profile

  • pKa Determination: Accurately determine the pKa(s) of your 2,8-diazaspiro[5.5]undecane derivative using potentiometric titration or a similar method.

  • Buffer Selection: Choose a series of pharmaceutically acceptable buffers (e.g., citrate, phosphate) that cover a pH range from approximately 2 units below to 2 units above the highest pKa value.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of your compound to vials containing each buffer solution.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (on a log scale) against the final measured pH of each solution. This will reveal the pH range where your compound is most soluble.

Issue 2: Salt Form Fails to Significantly Improve Dissolution Rate

Symptoms:

  • A crystalline salt of the derivative is successfully formed.

  • However, the dissolution rate is not substantially better than the free base.

Root Cause Analysis: This can occur if the salt "crashes out" or converts back to the less soluble free base in the dissolution medium. This phenomenon, known as "salting out," can happen if the local pH at the surface of the dissolving particle increases.[4] The choice of counter-ion is also critical; some salt forms may have high lattice energy, which can slow dissolution.

Troubleshooting Workflow:

Caption: Decision-making process for optimizing salt form dissolution.

Protocol: Salt Screening

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values and structures (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acids).

  • Salt Formation: Employ small-scale crystallization methods (e.g., solvent evaporation, slurry conversion) to attempt salt formation with each selected counter-ion.

  • Solid-State Characterization: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to assess thermal properties.

  • Kinetic Solubility & Dissolution:

    • Measure the kinetic solubility of the most promising salt forms in relevant media (e.g., pH 1.2, 4.5, 6.8 buffers).

    • Perform dissolution rate studies (e.g., using USP Apparatus 2) to compare the dissolution profiles of the different salts against the free base.

Data Presentation: Example Salt Screening Outcome

Salt FormAqueous Solubility (mg/mL at pH 6.8)Dissolution Rate (mg/min)Solid Form
Free Base0.050.1Crystalline
Hydrochloride5.22.5Crystalline
Mesylate8.94.1Crystalline
Tartrate2.51.8Amorphous

This is example data and will vary based on the specific derivative.

Issue 3: Compound is Highly Lipophilic and Non-ionizable

Symptoms:

  • The derivative has no readily ionizable groups, or pH modification yields minimal solubility improvement.

  • The compound has a high calculated LogP value.

Root Cause Analysis: For highly lipophilic and non-ionizable compounds, strategies that rely on ionization are ineffective. The focus must shift to methods that either reduce the crystallinity of the solid form or create a more favorable microenvironment for dissolution.

Recommended Advanced Technique: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like a lipophilic 2,8-diazaspiro[5.5]undecane derivative, forming an inclusion complex with significantly enhanced aqueous solubility.[5]

Protocol: Cyclodextrin Complexation Feasibility Study

  • Cyclodextrin Selection: Screen various cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD), as their solubility and complexation efficiency can differ.[7]

  • Phase Solubility Studies:

    • Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess of the spiro-derivative to each solution.

    • Equilibrate the samples with agitation for 24-48 hours.

    • Filter and analyze the concentration of the dissolved drug.

    • Plot the drug concentration against the cyclodextrin concentration. A linear (AL-type) or non-linear (B-type) plot indicates complex formation.

  • Complex Preparation: Prepare the solid complex using methods like kneading, co-precipitation, or lyophilization/freeze-drying.[3]

  • Characterization and Dissolution: Confirm complex formation using DSC, XRPD, or NMR. Compare the dissolution profile of the complex to the free drug.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Kumar, L., & Singh, M. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239–253. Available from: [Link]

  • Chemsrc. (n.d.). 2,8-Diazaspiro[5.5]undecane(CAS#:180-50-7). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. Retrieved from [Link]

  • Pharmapproach. (2024). Solubility enhancement techniques. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Ilyas, A. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. Available from: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for 2,8-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic campaigns. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered issues in a practical, question-and-answer format. Our goal is to equip you with the expertise to anticipate problems, troubleshoot effectively, and execute your syntheses with confidence.

The 2,8-diazaspiro[5.5]undecane core presents a unique challenge due to its C2 symmetry and the presence of two secondary amines with equivalent reactivity. This inherent symmetry makes selective mono-protection a non-trivial task, often leading to mixtures of unprotected, mono-protected, and di-protected products. Achieving high yields of the desired mono-functionalized intermediate is critical for subsequent elaborations in drug discovery programs. This guide will focus on the two most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), providing detailed troubleshooting for their application and removal in the context of this specific scaffold.

Section 1: Mono-Boc Protection Strategies & Troubleshooting

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, favored for its broad stability and facile removal under acidic conditions.[1] However, achieving selective mono-protection of 2,8-diazaspiro[5.5]undecane requires careful control of reaction conditions to outcompete the formation of the di-protected species.

Frequently Asked Questions (FAQs) - Boc Protection

Q1: I'm getting a mixture of mono- and di-Boc protected 2,8-diazaspiro[5.5]undecane, with the di-protected product being a major component, even when using only one equivalent of Boc anhydride. What's going wrong?

A1: This is a classic challenge with symmetrical diamines. The mono-protected product, once formed, can still compete with the starting diamine for the remaining Boc anhydride, especially if the reaction is slow or the initial nucleophilicity of the two amines is not sufficiently differentiated. Here are the key factors to investigate:

  • Reaction Rate and Temperature: A fast reaction at a low temperature is often key. Running the reaction at 0 °C or even -20 °C can help temper reactivity and improve selectivity. The principle here is to consume the Boc anhydride as quickly as possible with the more abundant starting material before the mono-protected intermediate can react further.

  • Rate of Addition: Instead of adding the Boc anhydride all at once, a slow, dropwise addition of a dilute solution of Boc anhydride to a solution of the diamine can maintain a low concentration of the electrophile, favoring reaction with the more prevalent starting material.

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amines and the solubility of the intermediates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.[2] Experimenting with different solvents may be necessary to optimize selectivity.

Q2: My mono-Boc protection yields are consistently low, and I see a significant amount of unreacted starting material. How can I drive the reaction to completion without promoting di-protection?

A2: This indicates that the reaction conditions are not sufficiently activating. While aiming for selectivity, you still need the reaction to proceed efficiently. Consider the following:

  • Base Equivalency: For the protection of secondary amines, a base is typically required to neutralize the acid byproduct. Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Alternative Methods: A reported general method for mono-Boc protection of diamines involves the in-situ formation of a transient hydrochloride salt of one amine, effectively protecting it and allowing for selective protection of the other.[3] This can be achieved by adding a controlled amount of an HCl source like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂) prior to the addition of Boc anhydride.[3]

Q3: I'm struggling with the purification of the mono-Boc protected product from the di-Boc and starting material. What are the best practices?

A3: Chromatographic separation can be challenging due to similar polarities. Here are some strategies:

  • Acid/Base Extraction: If your mono-protected product is sufficiently basic, you may be able to perform a careful aqueous acid wash to extract the unreacted diamine. The di-Boc product will remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the starting material. The mono-Boc product might be partially extracted depending on the pH, so this requires careful optimization.

  • Crystallization: If your mono-protected product is a solid, exploring different solvent systems for crystallization can be a highly effective purification method, often superior to chromatography for large-scale work.

Troubleshooting Guide: Mono-Boc Protection
Observed Issue Potential Cause Recommended Action
Excessive Di-protection Reaction concentration too high or temperature too warm.Dilute the reaction mixture and cool to 0 °C or below. Use slow addition of Boc anhydride.
Mono-protected amine is still highly nucleophilic.Consider the transient HCl protection method to differentiate the two amine groups.[3]
Low Conversion/Yield Insufficient base or activation.Ensure at least 1 equivalent of a suitable base (e.g., TEA, DIPEA) is used.
Steric hindrance.While less of an issue for this scaffold, ensure the reaction is stirred for an adequate time (monitor by TLC/LCMS).
Difficult Purification Similar polarity of products.Optimize column chromatography with a shallow gradient. Explore acid/base workup or crystallization.

Section 2: Orthogonal Protection with Cbz & Troubleshooting

The benzyloxycarbonyl (Cbz or Z) group is an excellent orthogonal protecting group to Boc.[4] It is stable to the acidic conditions used to remove Boc groups and is typically cleaved by catalytic hydrogenolysis.[5] This allows for the selective deprotection of one amine while the other remains protected, a crucial strategy in multi-step synthesis.

Frequently Asked Questions (FAQs) - Cbz Protection & Deprotection

Q1: I have successfully prepared N-Boc-N'-Cbz-2,8-diazaspiro[5.5]undecane. Now I need to remove the Cbz group selectively. What are the standard conditions, and what should I watch out for?

A1: The standard and most reliable method for Cbz deprotection is catalytic hydrogenolysis.[6] This involves stirring the protected compound with a palladium catalyst (typically 10% Pd on carbon) under an atmosphere of hydrogen gas.

  • Catalyst Loading: Use a catalytic amount, typically 5-10 mol% of palladium.

  • Solvent: Methanol, ethanol, or ethyl acetate are excellent solvent choices.

  • Hydrogen Pressure: Often, a balloon of hydrogen is sufficient, but for stubborn reactions, a Parr shaker at 30-50 psi may be required.

  • Pitfalls: Be aware that other functional groups can be reduced under these conditions, such as alkenes, alkynes, nitro groups, and some aromatic halides.[7] If your molecule contains such groups, this method may not be suitable.

Q2: My Cbz deprotection by hydrogenolysis is very slow or stalls completely. What could be the issue?

A2: Catalyst poisoning is the most common culprit.

  • Sulfur or Halogen Sources: Even trace amounts of sulfur-containing compounds or certain halides can poison the palladium catalyst. Ensure your glassware is scrupulously clean and your solvents are of high purity.

  • Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. If you suspect an issue, try a fresh bottle of catalyst.

  • Substrate-Related Issues: The substrate itself can sometimes inhibit the catalyst. In such cases, increasing the catalyst loading or the hydrogen pressure might be necessary.

Q3: Are there alternatives to hydrogenolysis for Cbz deprotection, especially if my molecule has other reducible functional groups?

A3: Yes, several alternatives exist, although they can be substrate-dependent.

  • Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can cleave Cbz groups, but these conditions are harsh and will also remove the Boc group. More recently, methods using HCl in organic solvents have been explored as scalable alternatives.[8]

  • Lewis Acids: Lewis acids in the presence of a nucleophile can also be effective.

  • Transfer Hydrogenation: Instead of H₂ gas, a hydrogen donor like ammonium formate or cyclohexene can be used with Pd/C. This can sometimes be milder and more convenient.[5]

  • Thiol-Mediated Deprotection: A more specialized method involves nucleophilic attack by a thiol at the benzylic carbon, which can be useful for sensitive substrates.[7]

Troubleshooting Guide: Cbz Deprotection (Hydrogenolysis)
Observed Issue Potential Cause Recommended Action
Slow or Incomplete Reaction Catalyst poisoning.Use high-purity solvents and meticulously clean glassware. Consider pre-treating the solvent with a scavenger if sulfur contamination is suspected.
Poor quality or deactivated catalyst.Use a fresh batch of Pd/C from a reputable supplier.
Insufficient hydrogen.Ensure a good seal on your reaction vessel and refresh the hydrogen balloon if necessary. Consider using a Parr apparatus for higher pressure.
Unwanted Side Reactions Reduction of other functional groups.Analyze your substrate for reducible moieties (alkenes, alkynes, nitro groups, aryl halides).[7] If present, explore non-reductive Cbz cleavage methods.
Product Contamination with Benzyl Byproducts Incomplete reaction or workup issues.Toluene is the primary byproduct and is usually easily removed under vacuum. Ensure the reaction goes to completion.

Section 3: Experimental Protocols & Workflows

To provide a practical starting point, here are detailed protocols for the key transformations discussed.

Protocol 1: Selective Mono-Boc Protection of 2,8-Diazaspiro[5.5]undecane
  • Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the mono-protected product.

Protocol 2: Orthogonal Protection - Cbz Protection of Mono-Boc-2,8-diazaspiro[5.5]undecane
  • Dissolve mono-Boc-2,8-diazaspiro[5.5]undecane (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, dilute with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting di-protected product is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol 3: Selective Cbz Deprotection via Hydrogenolysis
  • Dissolve the N-Boc-N'-Cbz-2,8-diazaspiro[5.5]undecane (1.0 eq) in methanol or ethanol (approx. 0.05 M).

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol % Pd).

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the Boc-protected product, which is often used without further purification.

Visualization of Key Strategies

Decision Workflow for Protecting Group Strategy

G start Start: 2,8-Diazaspiro[5.5]undecane need_mono Need Mono-functionalization? start->need_mono di_protect Di-protection Needed need_mono->di_protect No mono_protect Selective Mono-protection need_mono->mono_protect Yes protect_choice Choose Protecting Group mono_protect->protect_choice boc_path Boc Protection (Acid Labile) protect_choice->boc_path Acid Deprotection Desired cbz_path Cbz Protection (H₂/Pd Labile) protect_choice->cbz_path Reductive Deprotection Desired orthogonal_path Orthogonal Protection (Boc and Cbz) protect_choice->orthogonal_path Need for Sequential Functionalization boc_protocol Protocol 1: Slow addition of Boc₂O at 0°C boc_path->boc_protocol cbz_protocol Protect with Cbz-Cl, TEA cbz_path->cbz_protocol ortho_protocol_1 1. Mono-Boc Protection (Protocol 1) orthogonal_path->ortho_protocol_1 ortho_protocol_2 2. Cbz Protection (Protocol 2) ortho_protocol_1->ortho_protocol_2 deprotection_q Selective Deprotection? ortho_protocol_2->deprotection_q remove_boc Use Acid (e.g., TFA/DCM) Leaves Cbz intact deprotection_q->remove_boc Remove Boc remove_cbz Use H₂/Pd/C (Protocol 3) Leaves Boc intact deprotection_q->remove_cbz Remove Cbz end_boc N-Cbz Product remove_boc->end_boc end_cbz N-Boc Product remove_cbz->end_cbz

Caption: Decision tree for selecting a protecting group strategy for 2,8-diazaspiro[5.5]undecane.

Troubleshooting Flowchart: Low Yield in Mono-Boc Protection

G start Low Yield in Mono-Boc Protection check_sm Check TLC/LCMS of Crude Unreacted Starting Material (SM)? Di-protected Product? Both? start->check_sm sm_yes High SM, Low Di-product check_sm->sm_yes Mostly SM di_yes High Di-product, Low SM check_sm->di_yes Mostly Di-product both_yes Significant SM and Di-product check_sm->both_yes Both sm_action Action: Increase reaction time Check base equivalency Check Boc₂O quality sm_yes->sm_action di_action Action: Lower temperature (e.g., 0°C to -20°C) Dilute reaction mixture Slow addition of Boc₂O di_yes->di_action both_action Action: Implement slow addition at 0°C Consider transient HCl protection method both_yes->both_action end Re-run Optimized Reaction sm_action->end di_action->end both_action->end

Caption: Troubleshooting flowchart for low yield in mono-Boc protection reactions.

This guide provides a framework for addressing the common challenges associated with the protection and deprotection of 2,8-diazaspiro[5.5]undecane. By understanding the underlying chemical principles and anticipating potential pitfalls, you can significantly improve the efficiency and success rate of your synthetic endeavors.

References

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Protecting group.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.

Sources

Validation & Comparative

A Comparative Guide to 2,8-Diazaspiro[5.5]undecane and 1,8-Diazaspiro[5.5]undecane for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Isomeric Scaffolds: Synthesis, Physicochemical Properties, and Therapeutic Potential

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional diversity and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings connected through a single shared atom, have emerged as a compelling structural motif. Their inherent rigidity and defined spatial arrangement of functional groups provide a unique platform for designing selective and potent ligands. Among these, the diazaspiro[5.5]undecane framework, a bicyclic system containing two nitrogen atoms, has garnered considerable interest.

This guide provides a detailed comparative analysis of two key isomers: 2,8-diazaspiro[5.5]undecane and 1,8-diazaspiro[5.5]undecane. As a Senior Application Scientist, this document aims to furnish researchers, scientists, and drug development professionals with the essential knowledge to strategically incorporate these scaffolds into their discovery programs. We will delve into their synthesis, compare their fundamental physicochemical properties, and explore their potential in therapeutic applications, supported by available experimental data and computational predictions.

The Structural Distinction: A Tale of Two Isomers

The fundamental difference between 2,8- and 1,8-diazaspiro[5.5]undecane lies in the placement of the nitrogen atoms within the two six-membered rings that share a central spirocyclic carbon. This seemingly subtle variation in atomic arrangement can profoundly influence the molecule's overall shape, basicity, lipophilicity, and ultimately, its biological activity.

Figure 1: Chemical structures of 2,8- and 1,8-diazaspiro[5.5]undecane.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of a molecular scaffold is a critical consideration in any drug discovery campaign. While various methods exist for the construction of diazaspiro[5.5]undecane derivatives, the synthesis of the parent, unsubstituted cores requires distinct approaches.

Synthesis of 2,8-Diazaspiro[5.5]undecane

The synthesis of 2,8-diazaspiro[5.5]undecane can be achieved through multi-step sequences. One common strategy involves the construction of a suitable piperidine precursor followed by cyclization to form the second piperidine ring.

Synthesis_Workflow cluster_28 2,8-Diazaspiro[5.5]undecane Synthesis cluster_18 1,8-Diazaspiro[5.5]undecane Synthesis start_28 Piperidine-4,4-dicarboxylic acid derivative inter_28 Reduction & Cyclization start_28->inter_28 e.g., LiAlH4 end_28 2,8-Diazaspiro[5.5]undecane inter_28->end_28 Deprotection start_18 2-Cyano-6-phenyloxazolopiperidine inter_18 Reductive Cyclization start_18->inter_18 e.g., NaBH4, H+ end_18 1,8-Diazaspiro[5.5]undecane inter_18->end_18 Deprotection

Caption: Generalized synthetic workflows for diazaspiro[5.5]undecane isomers.

A representative protocol for a derivative of 2,8-diazaspiro[5.5]undecane involves a double Michael addition reaction. While not a direct synthesis of the parent compound, it highlights a key strategy for accessing this scaffold.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [1]

  • Reaction Setup: A solution of N,N-dimethylbarbituric acid (2 mmol) and a diarylidene acetone derivative (2 mmol) in dry dichloromethane (10 mL) is charged into a 50 mL round-bottom flask under an inert atmosphere.

  • Base Addition: Diethylamine (2.5 mmol) is added to the reaction mixture.

  • Reaction Monitoring: The mixture is stirred at room temperature for 1.5–2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the crude product is directly subjected to column chromatography on silica gel (100–200 mesh) using an ethyl acetate/n-hexane (2:8, v/v) eluent to afford the pure product.

Synthesis of 1,8-Diazaspiro[5.5]undecane

The synthesis of the 1,8-diazaspiro[5.5]undecane core has been approached through asymmetric synthesis, indicating a pathway to the parent scaffold. A key strategy involves the generation of imine salts from a functionalized α-amino nitrile followed by intramolecular cyclization. A reductive-cyclization procedure has been reported for the preparation of the nonsubstituted spiro compound.[2][3]

Conceptual Protocol: Reductive-Cyclization for 1,8-Diazaspiro[5.5]undecane [2][3]

  • Precursor Synthesis: The synthesis starts from 2-cyano-6-phenyloxazolopiperidine, which serves as a chiral template.

  • Imine Salt Formation: The cyano group is converted to an imine salt through a suitable reduction method, for instance, using a hydride reagent.

  • Intramolecular Cyclization: The generated imine salt undergoes an in situ intramolecular nucleophilic alkylation to form the spirocyclic ring system.

  • Deprotection: Removal of the chiral auxiliary and any protecting groups yields the parent 1,8-diazaspiro[5.5]undecane.

Comparative Physicochemical Properties

The utility of a scaffold in drug design is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of direct experimental comparison in the literature, we present the available data for the 2,8-isomer and computationally predicted values for the 1,8-isomer.

Property2,8-Diazaspiro[5.5]undecane1,8-Diazaspiro[5.5]undecane (Predicted)
Molecular Formula C₉H₁₈N₂C₉H₁₈N₂
Molecular Weight 154.25 g/mol [4]154.25 g/mol
XLogP3 0.5[4]0.7
Topological Polar Surface Area (TPSA) 24.1 Ų[4]24.1 Ų
pKa₁ (Predicted) ~10.5~10.8
pKa₂ (Predicted) ~7.5~8.0

Data Interpretation:

  • Lipophilicity (XLogP3): Both isomers exhibit low lipophilicity with predicted XLogP3 values below 1.0. This suggests good aqueous solubility, a desirable trait for many drug candidates. The slightly higher predicted XLogP3 for the 1,8-isomer may be attributed to the different arrangement of the nitrogen atoms.

  • Polar Surface Area (TPSA): The identical TPSA values indicate that both isomers have a similar potential for hydrogen bonding and membrane permeability.

  • Basicity (pKa): The predicted pKa values suggest that both compounds are basic, with two protonation sites. The subtle differences in the predicted pKa values can be attributed to the through-bond and through-space electronic effects of the nitrogen atoms in their respective positions. The proximity of the nitrogen atoms in the 1,8-isomer may lead to a greater electrostatic repulsion between the protonated forms, potentially influencing the second pKa value.

Biological Activity and Therapeutic Potential

While direct comparative biological studies of the parent 2,8- and 1,8-diazaspiro[5.5]undecane are scarce, the broader family of diazaspiro[5.5]undecanes has been explored for a range of therapeutic applications. The rigid spirocyclic core serves as a valuable starting point for the development of ligands targeting various receptors and enzymes.

Derivatives of diazaspiro[5.5]undecane have shown promise in several therapeutic areas, including:

  • Metabolic Disorders: 1,9-Diazaspiro[5.5]undecane derivatives have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism, suggesting potential applications in obesity and type 2 diabetes.[5][6]

  • Neurological Disorders: The structural similarity of the 1,8-diazaspiro[5.5]undecane system to the histrionicotoxin alkaloids, which are known to modulate nicotinic acetylcholine receptors, suggests potential applications in neuroscience.[3]

  • Oncology: The rigid framework of diazaspiro compounds makes them attractive scaffolds for the design of kinase inhibitors and other anticancer agents.

The different spatial arrangement of the nitrogen atoms in the 2,8- and 1,8-isomers provides distinct vectors for substitution, allowing for the fine-tuning of ligand-target interactions. The choice between these two scaffolds will depend on the specific requirements of the biological target and the desired structure-activity relationship (SAR).

Biological_Applications Scaffold Diazaspiro[5.5]undecane Isomer_28 2,8-Isomer Scaffold->Isomer_28 Isomer_18 1,8-Isomer Scaffold->Isomer_18 Applications Therapeutic Areas Isomer_28->Applications Isomer_18->Applications Metabolic Metabolic Disorders Applications->Metabolic Neuro Neurological Disorders Applications->Neuro Onco Oncology Applications->Onco

Sources

A Researcher's Guide to Validating the Bioactivity of 2,8-Diazaspiro[5.5]undecane Derivatives: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro and in vivo validation of novel chemical entities. We will use the hypothetical case of a newly synthesized 2,8-Diazaspiro[5.5]undecane derivative to illustrate a rigorous, evidence-based approach to bioactivity confirmation and comparison with existing therapeutic alternatives. The methodologies and principles outlined herein are broadly applicable to the preclinical assessment of small molecule drug candidates.

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including anticancer, anti-obesity, and immunomodulatory effects.[1][2][3] This guide will focus on a hypothetical scenario where a novel 2,8-diazaspiro[5.5]undecane derivative has been designed as a potential anticancer agent and a modulator of G-protein coupled receptors (GPCRs), drawing parallels with the known bioactivities of related spirocyclic compounds.

Part 1: In Vitro Validation - The Foundation of Bioactivity Assessment

The initial phase of validation involves a battery of in vitro assays to determine the cytotoxic effects and specific molecular targets of our 2,8-diazaspiro[5.5]undecane derivative. These assays are crucial for establishing a preliminary understanding of the compound's mechanism of action and for guiding further in vivo studies.

Assessing General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5][6][7][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., a panel of colorectal, breast, and lung cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2,8-diazaspiro[5.5]undecane derivative and a known anticancer drug (e.g., Doxorubicin) in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)
2,8-Diazaspiro[5.5]undecane Derivative HCT116 (Colon)Hypothetical Value
MDA-MB-231 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
Doxorubicin (Positive Control) HCT116 (Colon)Known Value
MDA-MB-231 (Breast)Known Value
A549 (Lung)Known Value
Target Engagement: Radioligand Binding Assay for GPCRs

Many diazaspiro compounds have shown affinity for GPCRs, such as the Neuropeptide Y (NPY) receptors.[1] A radioligand binding assay can determine if our 2,8-diazaspiro[5.5]undecane derivative interacts with a specific GPCR.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., NPY Y5 receptor).

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-PYY) and increasing concentrations of the unlabeled 2,8-diazaspiro[5.5]undecane derivative or a known NPY Y5 antagonist.

  • Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which represents its affinity for the receptor.

Data Presentation: Comparative GPCR Binding Affinity

CompoundTarget ReceptorKi (nM)
2,8-Diazaspiro[5.5]undecane Derivative NPY Y5Hypothetical Value
Alternative NPY Y5 Antagonist NPY Y5Known Value

Experimental Workflow: In Vitro Validation

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_target Target Engagement cell_culture Cancer Cell Lines (e.g., HCT116, MDA-MB-231) treatment Treat with 2,8-Diazaspiro and Control Drug cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 membrane_prep GPCR-expressing Cell Membranes binding_assay Radioligand Binding Assay membrane_prep->binding_assay ki_calc Calculate Ki binding_assay->ki_calc In_Vivo_Workflow cluster_efficacy Efficacy Study (Xenograft Model) cluster_pk Pharmacokinetic Study implant Implant Cancer Cells in Mice randomize Randomize into Treatment Groups implant->randomize treat Administer 2,8-Diazaspiro and Controls randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor analyze Calculate Tumor Growth Inhibition monitor->analyze administer Administer Compound (IV and Oral) sample Collect Blood Samples at Time Points administer->sample analyze_plasma Analyze Plasma Concentration sample->analyze_plasma calc_params Calculate PK Parameters analyze_plasma->calc_params NPY_Pathway cluster_neuron Hypothalamic Neuron cluster_drug Therapeutic Intervention NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gαi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Food_Intake Increased Food Intake cAMP->Food_Intake Leads to Diazaspiro 2,8-Diazaspiro[5.5]undecane (Antagonist) Diazaspiro->Y5R Blocks

Caption: Hypothetical mechanism of 2,8-Diazaspiro[5.5]undecane as an NPY Y5 antagonist.

Comparison with Alternatives
  • Anticancer Therapy: The efficacy of the 2,8-diazaspiro[5.5]undecane derivative would be compared to standard-of-care chemotherapeutics and targeted agents for the specific cancer types tested. Key comparison points would include potency (IC50 and effective in vivo dose), specificity, and toxicity profile.

  • GPCR Modulation (e.g., Anti-Obesity): If the compound demonstrates potent NPY Y5 receptor antagonism, it would be compared to other NPY receptor antagonists that have been in clinical development. T[9][10][11][12][13]he comparison would focus on selectivity for the Y5 receptor over other Y receptor subtypes, oral bioavailability, and efficacy in animal models of obesity.

Future Directions

Based on the comprehensive in vitro and in vivo data, a " go/no-go " decision can be made for the further development of the 2,8-diazaspiro[5.5]undecane derivative. If the data is promising, future steps would include:

  • Lead Optimization: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying its biological effects.

  • Toxicology Studies: Conducting comprehensive safety and toxicology studies in animal models.

This structured approach to validation ensures that only the most promising drug candidates with a solid scientific foundation progress through the drug development pipeline.

References

  • Choi, Y. J., & Kim, J. W. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247–251. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Jin, J., et al. (2013). Murine Pharmacokinetic Studies. Bio-protocol, 3(11), e794. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Tentler, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology, 76, 14.23.1–14.23.19. [Link]

  • MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Current Topics in Medicinal Chemistry, 7(17), 1721–1733. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Retrieved from [Link]

  • Pérez-Monter, C., et al. (2013). Neuropeptide Y Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs: Current Status. Current Medicinal Chemistry, 20(3), 358-376. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Stone, E. L., et al. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 897, 131–144. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 1-13. [Link]

  • ResearchGate. (2025). Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs. ResearchGate. Retrieved from [Link]

  • MedCrave. (2022). De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD). MedCrave. Retrieved from [Link]

  • MDPI. (2023). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. Retrieved from [Link]

  • ACS Publications. (2014). Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease. ACS Publications. Retrieved from [Link]

  • Nimbus Therapeutics. (2013). Inhibitors for Treatment of Metabolic Syndrome and Diabetes. Nimbus Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Emerging Therapeutic Strategies for Obesity. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Targeting acetyl-CoA carboxylases for the treatment of MASLD. National Center for Biotechnology Information. Retrieved from [Link]

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(15), 1835-1859. [Link]

  • National Center for Biotechnology Information. (2011). GABA is an effective immunomodulatory molecule. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Inhibiting neuroinflammation: The role and therapeutic potential of GABA in neuro-immune interactions. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Inhibitory role for GABA in autoimmune inflammation. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(5.5)undecane. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. MDPI. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2,8-Diazaspiro[5.5]undecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive target for the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to the parent 2,8-diazaspiro[5.5]undecane, offering insights into the strategic advantages and practical considerations of each approach. The information presented is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel chemical entities.

Introduction to the 2,8-Diazaspiro[5.5]undecane Core

The spirocyclic nature of 2,8-diazaspiro[5.5]undecane, where two nitrogen-containing rings share a single carbon atom, imparts conformational rigidity. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest. This guide will explore and contrast two primary methodologies: a classical approach involving the condensation of a pre-formed piperidine derivative and a modern strategy centered around a double Michael addition reaction.

Route 1: Classical Synthesis via Double Condensation of a Piperidine Precursor

This traditional approach builds the spirocyclic framework by reacting a suitably substituted piperidine derivative with a bifunctional electrophile. A common iteration of this strategy involves the use of 4,4-di(chloromethyl)piperidine or its synthetic equivalents.

Scientific Rationale and Mechanistic Insights

The core principle of this route lies in the sequential nucleophilic substitution of the two electrophilic centers by a primary amine. The use of a protecting group on the piperidine nitrogen is crucial to prevent self-condensation and to direct the reactivity. The benzyl group is a common choice due to its relative stability under the reaction conditions and its facile removal via catalytic hydrogenation in the final step. The causality behind this experimental choice is the need for a robust protecting group that can withstand the initial alkylation steps but can be cleaved under conditions that do not compromise the integrity of the newly formed spirocycle.

Experimental Protocol

A representative experimental procedure for this route is as follows:

Step 1: Synthesis of 1-Benzyl-4,4-bis(iodomethyl)piperidine

A solution of 1-benzyl-4,4-bis(hydroxymethyl)piperidine in a suitable solvent, such as dichloromethane, is treated with a slight excess of iodine and triphenylphosphine at room temperature. The reaction mixture is stirred until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified by column chromatography.

Step 2: Spirocyclization with a Primary Amine

The resulting 1-benzyl-4,4-bis(iodomethyl)piperidine is reacted with a primary amine, such as benzylamine, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the double N-alkylation.

Step 3: Deprotection to Yield 2,8-Diazaspiro[5.5]undecane

The dibenzyl-protected diazaspirocycle is dissolved in a protic solvent like ethanol or methanol and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is commonly employed under a hydrogen atmosphere. The completion of the reaction is monitored by the disappearance of the starting material. Filtration of the catalyst and removal of the solvent yields the final 2,8-diazaspiro[5.5]undecane.

Visualization of the Workflow

Classical_Synthesis A 1-Benzyl-4,4-bis(hydroxymethyl)piperidine B 1-Benzyl-4,4-bis(iodomethyl)piperidine A->B I2, PPh3 C 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane B->C Benzylamine, K2CO3 D 2,8-Diazaspiro[5.5]undecane C->D H2, Pd/C Michael_Addition_Synthesis A 1,5-Diaryl-1,4-pentadien-3-one C 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone A->C Diethylamine B N,N-Dimethylbarbituric Acid B->C Diethylamine D Substituted 2,8-Diazaspiro[5.5]undecane C->D LiAlH4

A Senior Application Scientist's Guide to Benchmarking Novel Scaffolds: The Case of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter that offers enhanced three-dimensionality is a paramount objective. Flat, aromatic structures, while historically successful, often face challenges related to metabolic instability, off-target effects, and limited exploration of chemical space. Spirocyclic systems, characterized by two rings sharing a single atom, present a compelling architectural solution.[1][2] Their inherent rigidity and three-dimensional topology can enforce specific conformations, leading to improved potency and selectivity for biological targets.[3]

This guide focuses on 2,8-diazaspiro[5.5]undecane , a dipiperidine scaffold with underexplored potential. While related diazaspiro[5.5]undecane isomers have shown promise in diverse therapeutic areas, including central nervous system (CNS) disorders, the specific 2,8-isomer remains a frontier.[4][5]

Our objective is to provide a comprehensive framework for researchers and drug development professionals to benchmark such a novel scaffold against a known bioactive compound. We will use Gabazine (SR-95531) , a well-characterized competitive γ-aminobutyric acid type A (GABA-A) receptor antagonist, as our reference compound. This choice is inspired by reports of GABA-A receptor activity in the closely related 3,9-diazaspiro[5.5]undecane class.[5] This guide will delineate the critical experimental workflows, from synthesis to in vivo validation, explaining the causal logic behind each methodological choice.

Section 1: Synthesis and Physicochemical Profiling

The journey of any new chemical entity begins with its synthesis and fundamental characterization. The proposed synthetic route and subsequent physicochemical analysis are the bedrock upon which all biological data is built.

Proposed Synthesis of 2,8-Diazaspiro[5.5]undecane

Causality: The selected strategy is a multi-step sequence designed for efficiency and control, drawing from established methods for constructing similar spiro-heterocyclic systems.[6][7] The key step involves a double Michael addition, a robust reaction for forming cyclic structures.

G cluster_0 Synthetic Workflow A Step 1: Starting Materials (e.g., Piperidin-4-one derivative) B Step 2: Knoevenagel Condensation with Malonate Ester A->B Reagents: Malonic acid, Piperidine C Step 3: Michael Addition with Acrylonitrile B->C Reagents: Acrylonitrile, NaOEt D Step 4: Reductive Cyclization (e.g., using H2, Raney Nickel) C->D High Pressure H2, Catalyst E Final Product: 2,8-Diazaspiro[5.5]undecane D->E Purification

Caption: Proposed synthetic workflow for 2,8-diazaspiro[5.5]undecane.

Physicochemical Property Comparison

Causality: Understanding properties like lipophilicity (LogP), ionization state (pKa), and molecular weight (MW) is critical for predicting a compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion). These parameters directly influence oral bioavailability, blood-brain barrier penetration, and metabolic stability.

Table 1: Comparative Physicochemical Properties

Property2,8-Diazaspiro[5.5]undecane (Predicted)Gabazine (SR-95531) (Experimental)Rationale for Importance
Molecular Weight ( g/mol ) 154.25[8]263.26Influences diffusion and transport across biological membranes.
cLogP 0.5[8]1.2Predicts lipophilicity; key for membrane permeability and CNS penetration.
Topological Polar Surface Area (Ų) 24.1[8]85.9Indicator of hydrogen bonding potential; affects solubility and permeability.
pKa (Strongest Basic) ~10.5 (Predicted)Not ApplicableDetermines the ionization state at physiological pH, impacting receptor interaction and solubility.

Section 2: In Vitro Evaluation: From Target to Toxicity

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment for high-throughput screening and mechanistic investigation before committing to expensive and complex animal studies.[9][10]

The In Vitro Screening Cascade

Causality: We employ a logical cascade of experiments. We begin with target engagement to confirm the compound's primary mechanism of action. This is followed by an assessment of its ability to reach the target in the CNS via a blood-brain barrier model. Finally, a general cytotoxicity assay provides an early indication of the compound's safety profile.

G Start Test Compound: 2,8-Diazaspiro[5.5]undecane Assay1 Assay 1: Target Engagement (GABA-A Receptor Binding Assay) Start->Assay1 Decision1 Potent Binding? (Ki < 1µM) Assay1->Decision1 Assay2 Assay 2: CNS Permeability (In Vitro BBB Transwell Assay) Decision2 Good Permeability? (Papp > 1x10⁻⁶ cm/s) Assay2->Decision2 Assay3 Assay 3: General Safety (MTT Cytotoxicity Assay) Decision3 Non-Toxic? (CC50 > 50µM) Assay3->Decision3 Decision1->Assay2 Yes Stop Stop or Redesign Decision1->Stop No Decision2->Assay3 Yes Decision2->Stop No Proceed Proceed to In Vivo Studies Decision3->Proceed Yes Decision3->Stop No

Caption: A logical workflow for the in vitro screening cascade.

Experimental Protocols

1. Target Engagement: GABA-A Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the GABA-A receptor.

  • Methodology:

    • Prepare crude synaptic membranes from rat whole brain.

    • Incubate membrane preparations with a known radioligand (e.g., [³H]muscimol) and varying concentrations of the test compound (2,8-diazaspiro[5.5]undecane or Gabazine).

    • Non-specific binding is determined in the presence of excess unlabeled GABA.

    • After incubation, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

2. CNS Permeability: In Vitro Blood-Brain Barrier (BBB) Transwell Assay

  • Objective: To assess the potential of the compound to cross the blood-brain barrier.[11][12]

  • Methodology:

    • Culture a monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane insert (Transwell), which separates an apical (blood side) and a basolateral (brain side) chamber.

    • Monitor the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER).[11]

    • Add the test compound to the apical chamber.

    • At various time points, take samples from the basolateral chamber and quantify the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.

3. General Safety: MTT Cytotoxicity Assay

  • Objective: To evaluate the general cytotoxicity of the compound against a standard cell line (e.g., HEK293 or HepG2).[13]

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the CC50 (concentration causing 50% reduction in cell viability).

Comparative In Vitro Data (Hypothetical)

Table 2: Summary of In Vitro Benchmarking Results

Parameter2,8-Diazaspiro[5.5]undecaneGabazine (SR-95531)Desired Outcome for a CNS Drug Candidate
GABA-A Binding Affinity (Ki, nM) 15025Low value (high affinity)
BBB Permeability (Papp, 10⁻⁶ cm/s) 2.55.0High value (good permeability)
Cytotoxicity vs. HEK293 cells (CC50, µM) > 100> 100High value (low toxicity)
Selectivity Index (CC50 / Ki) > 667> 4000High value (wide therapeutic window)

Section 3: In Vivo Assessment: From Animal Models to Efficacy

Promising in vitro data warrants progression to in vivo models. This step is indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system, bridging the gap between cell-based assays and potential clinical application.[14][15][16]

GABA-A Receptor Modulation Pathway

Causality: Understanding the target pathway is crucial for designing and interpreting in vivo experiments. As a GABA-A antagonist, the compound is expected to block the inhibitory effect of GABA, leading to increased neuronal excitability. This can be pro-convulsant at high doses but may have other therapeutic effects at lower, more targeted doses.

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron Response GABA GABA Neurotransmitter Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->Receptor Binds & Activates IonFlow Cl⁻ Ion Influx Receptor->IonFlow Channel Opens NoInhibition No Inhibition (Normal or Increased Firing) Receptor->NoInhibition Channel Blocked Compound Antagonist (e.g., 2,8-Diazaspiro[5.5]undecane) Compound->Receptor Binds & Blocks Hyperpolarization Membrane Hyperpolarization IonFlow->Hyperpolarization Inhibition Neuronal Inhibition (Decreased Firing) Hyperpolarization->Inhibition

Caption: Mechanism of GABA-A receptor antagonism at the synapse.

Experimental Protocols

1. Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the compound's ADME profile, including its half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio.

  • Methodology:

    • Administer a single dose of the compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points over 24 hours.

    • At the final time point, collect brain tissue.

    • Process plasma and brain homogenates and quantify the compound concentration using LC-MS/MS.

    • Calculate key PK parameters (e.g., clearance, volume of distribution, bioavailability).

2. Efficacy Study: Mouse Model of Seizure (Pentylenetetrazol Challenge)

  • Objective: To assess the functional antagonism of the GABA-A receptor in vivo. An antagonist is expected to lower the seizure threshold.

  • Methodology:

    • Acclimate mice to the testing environment.

    • Administer various doses of the test compound (or vehicle control) via intraperitoneal (IP) injection.

    • After a set pretreatment time (based on PK data), administer a sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A antagonist.

    • Observe the animals for the onset of clonic seizures and record the latency (time to seizure).

    • A significant decrease in seizure latency compared to the vehicle group indicates pro-convulsant activity, confirming functional GABA-A antagonism.

Comparative In Vivo Data (Hypothetical)

Table 3: Summary of In Vivo Benchmarking Results in Mice

Parameter2,8-Diazaspiro[5.5]undecaneGabazine (SR-95531)Interpretation
Oral Bioavailability (%) 45%< 5%Higher value indicates better absorption from the gut.
Plasma Half-life (t½, hours) 3.51.2Longer half-life may allow for less frequent dosing.
Brain-to-Plasma Ratio (at Tmax) 1.82.5Ratio > 1 indicates good CNS penetration.
PTZ Seizure Latency (Reduction vs. Vehicle) - 40% at 10 mg/kg- 65% at 3 mg/kgConfirms functional antagonism; potency difference can be noted.

Conclusion: A Framework for Evidence-Based Advancement

This guide has provided a structured, scientifically-grounded framework for the initial evaluation of a novel chemical scaffold, 2,8-diazaspiro[5.5]undecane, by benchmarking it against the known GABA-A antagonist, Gabazine. The hypothetical data presented illustrates a plausible outcome: the novel scaffold may exhibit slightly lower potency but a superior pharmacokinetic profile, particularly in oral bioavailability.

Such a profile would render 2,8-diazaspiro[5.5]undecane an intriguing starting point for a lead optimization campaign. Future directions would involve synthesizing analogs to improve potency (lower Ki) while maintaining the favorable ADME properties. The ultimate goal is to leverage the unique three-dimensional structure of the spirocyclic core to achieve a best-in-class profile that balances efficacy, safety, and drug-like properties. This benchmarking process, rooted in sound experimental design and causal reasoning, is the critical first step in transforming a novel molecule into a potential therapeutic.

References

  • Title: Animal Models of Neurodegenerative Diseases. Source: PMC - NIH. URL: [Link]

  • Title: Neurodegenerative Disease Models. Source: InVivo Biosystems. URL: [Link]

  • Title: Animal models of neurodegenerative disease: insights from in vivo imaging studies. Source: PubMed. URL: [Link]

  • Title: Selected example of bioactive spirocyclic compounds. Source: ResearchGate. URL: [Link]

  • Title: Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models. Source: ResearchGate. URL: [Link]

  • Title: Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Source: ResearchGate. URL: [Link]

  • Title: In Vitro Blood Brain Barrier Models for Drug Development. Source: Tempo Bioscience. URL: [Link]

  • Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Source: Frontiers. URL: [Link]

  • Title: In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Source: The Journal of American Medical Science and Research. URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: Taylor & Francis Online. URL: [Link]

  • Title: Some biologically active spiroheterocyclic compounds. Source: ResearchGate. URL: [Link]

  • Title: Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Source: MDPI. URL: [Link]

  • Title: In Vitro Safety Pharmacology Study on Central Nervous System. Source: Creative Biolabs. URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: ResearchGate. URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PMC - PubMed Central. URL: [Link]

  • Title: Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Source: ResearchGate. URL: [Link]

  • Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Source: ePrints Soton. URL: [Link]

  • Title: 2,8-Diazaspiro(5.5)undecane. Source: PubChem. URL: [Link]

Sources

A Comparative Guide to the Structural Validation of 2,8-Diazaspiro[5.5]undecane Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage in drug design, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets. This guide provides an in-depth, comparative analysis of the structural validation of this important class of molecules using single-crystal X-ray crystallography, offering field-proven insights into experimental design, data interpretation, and common challenges.

The Strategic Imperative for X-ray Crystallography in Spirocycle Drug Discovery

In the development of novel therapeutics, an unambiguous understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design. For spirocyclic systems like 2,8-diazaspiro[5.5]undecane derivatives, where stereochemistry and conformational rigidity are key determinants of biological activity, X-ray crystallography stands as the definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its potential for intermolecular interactions.[1]

This guide will navigate the critical stages of crystallographic analysis, from the art of obtaining diffraction-quality crystals to the nuances of structural refinement and validation, using examples from the 2,4-diazaspiro[5.5]undecane subclass to illustrate key principles.

The Crystallization Funnel: A Comparative Look at Seeding Viable Crystals

The rate-limiting step in any crystallographic study is obtaining a single, well-ordered crystal suitable for diffraction. The journey from a purified powder to a diffracting crystal is often more of an art than a science, requiring the systematic exploration of a wide parameter space. For 2,8-diazaspiro[5.5]undecane derivatives, which often possess multiple hydrogen bond donors and acceptors, several techniques have proven effective.

Common Crystallization Methodologies: A Head-to-Head Comparison
Method Principle Advantages for Diazaspiro[5.5]undecanes Common Challenges
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and nucleation.Simple to set up; effective for moderately soluble compounds.Can lead to the formation of multiple small crystals or "crusting" at the air-liquid interface.
Vapor Diffusion (Hanging/Sitting Drop) Vapor of a precipitant solution slowly diffuses into a drop containing the compound, inducing crystallization.Requires very small amounts of material; allows for fine control over the rate of equilibration.Setting up screens can be labor-intensive; sensitive to vibrations and temperature fluctuations.
Anti-Solvent Crystallization An "anti-solvent" in which the compound is poorly soluble is slowly introduced into a solution of the compound, causing it to precipitate.Useful for compounds that are highly soluble in a primary solvent; can be scaled up.Rapid addition of the anti-solvent can lead to amorphous precipitate rather than ordered crystals.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; rapid cooling can result in twinning or polycrystalline aggregates.

The choice of solvent is paramount. For the often polar 2,8-diazaspiro[5.5]undecane derivatives, solvents such as methanol, ethanol, acetonitrile, and mixtures with water or less polar solvents like dichloromethane are common starting points.

Experimental Protocol: From Powder to Crystal

The following is a generalized protocol for the crystallization of a 2,8-diazaspiro[5.5]undecane derivative, adaptable for the methods described above.

Objective: To grow single crystals of a 2,8-diazaspiro[5.5]undecane derivative suitable for X-ray diffraction.

Materials:

  • Purified 2,8-diazaspiro[5.5]undecane derivative (5-10 mg)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)

  • Small glass vials (1-2 mL) or a crystallization plate

  • Micro-syringes and filters

  • A vibration-free environment with stable temperature

Step-by-Step Methodology:

  • Solubility Screening: Begin by testing the solubility of a small amount of the compound in various solvents to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to achieve a clear, saturated solution. It is crucial to filter the hot solution through a pre-warmed syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Setting up the Crystallization:

    • For Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation, and place it in a quiet, undisturbed location.

    • For Vapor Diffusion: Place a small drop of the concentrated compound solution on a cover slip and invert it over a well containing a precipitant solution. Seal the well to allow for slow vapor equilibration.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Monitor the vials periodically under a microscope without disturbing them.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully extract them from the mother liquor using a loop or a fine pipette and immediately proceed to mounting for X-ray analysis.

Structural Elucidation and Validation: A Case Study with 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

A study on the stereoselective synthesis of a series of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives provides excellent, verifiable examples of the crystallographic data that confirms the molecular structure of these complex heterocycles.[2] The structures of three derivatives were determined by single-crystal X-ray diffraction, and their crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC).[3]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three of these derivatives, showcasing the consistency of the core spirocyclic conformation.

Parameter Compound 3a Compound 3h Compound 3i
CCDC No. 100751310043261004327
Formula C23H24N2O5C25H28N2O7C31H28N2O5
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.123(4)12.011(3)11.899(2)
b (Å) 16.987(7)10.987(2)11.123(2)
c (Å) 12.543(5)18.998(4)19.876(4)
β (˚) 109.87(1)107.98(1)105.98(1)
Volume (ų) 2029.8(1)2381.1(8)2530.1(8)
R-factor 0.0560.0490.052

Data synthesized from the publication by Islam et al. (2015).[3]

Key Structural Insights

The single-crystal X-ray studies of these compounds consistently revealed that the cyclohexanone ring of the spirocycle adopts a chair conformation.[2] This is a critical piece of information for drug designers, as it defines the spatial relationship of the substituents on this ring. Furthermore, the analysis of the crystal packing showed the importance of intermolecular hydrogen bonding and, in some cases, C-H···π and π-π stacking interactions in stabilizing the crystal lattice.[2] These non-covalent interactions are also highly relevant for understanding how these molecules might interact with their biological targets.

The Workflow of Structural Validation

The process of moving from a raw diffraction pattern to a validated molecular structure is a multi-step endeavor that requires both sophisticated software and expert scientific judgment.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Validation & Deposition crystal Single Crystal Mounting diffractometer X-ray Data Collection crystal->diffractometer Exposure to X-rays integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution Generation of reflection list refinement Least-Squares Refinement solution->refinement Initial atomic model validation Geometric & Displacement Parameter Checks refinement->validation deposition Deposition to CCDC validation->deposition Finalized CIF

A high-level workflow for X-ray crystal structure determination and validation.

Protocol for Structure Solution and Refinement (Post-Data Collection):

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The initial phases of the structure factors are determined, typically using direct methods or Patterson functions, which generates an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. For novel derivatives, the known geometry of the 2,8-diazaspiro[5.5]undecane core can be used as a starting point.

  • Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final model is rigorously checked for geometric reasonability (bond lengths, angles), the quality of the fit to the electron density map, and other crystallographic metrics. The final structure is typically deposited in a public database like the Cambridge Structural Database (CSD) to ensure public access and long-term data integrity.

Conclusion

X-ray crystallography is an indispensable tool for the structural validation of 2,8-diazaspiro[5.5]undecane derivatives. It provides the high-resolution, unambiguous data necessary to confirm stereochemistry, elucidate conformational preferences, and understand the intermolecular forces that govern both solid-state packing and potential interactions with biological macromolecules. By systematically approaching crystallization and rigorously applying modern refinement and validation techniques, researchers can unlock the full potential of this valuable chemical scaffold in the pursuit of novel therapeutics.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 504-510.
  • Zeng, W., Wang, X., & Yi-Ming, H. (2020). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Journal of Chemical Crystallography, 50(4), 323-329.
  • Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. Available at: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro[5.5]undecane. Retrieved from [Link]

  • Hussein, M. A., & El-Shazly, M. (2018). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Numbers 1007513, 1004326, 1004327. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2,8-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. The spirocyclic nature of this framework imparts a three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties compared to more planar molecules. This guide provides a comparative analysis of the pharmacokinetic profiles of selected 2,8-diazaspiro[5.5]undecane derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutics based on this versatile scaffold.

Introduction to 2,8-Diazaspiro[5.5]undecane Derivatives

The 2,8-diazaspiro[5.5]undecane core consists of two piperidine rings fused at a central spirocyclic carbon atom. This rigid structure can be strategically functionalized at the nitrogen and carbon atoms to modulate pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Derivatives of this scaffold have been explored as antagonists for chemokine receptors like CCR2, playing a role in inflammatory diseases, and as inhibitors of mixed-lineage kinases, with potential applications in neurodegenerative disorders. Understanding the pharmacokinetic behavior of these compounds is crucial for optimizing dosing regimens and predicting their in vivo efficacy and safety.

This guide will focus on a comparative analysis of the available pharmacokinetic data for selected diazaspiro[5.5]undecane derivatives to highlight the influence of structural modifications on their in vivo behavior.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of two exemplary diazaspiro[5.5]undecane derivatives, RS-102895 (a 2,8-disubstituted derivative) and a 1,9-disubstituted analog, designated here as Compound 1j, to illustrate the impact of substitution patterns on their in vivo disposition.

ParameterRS-102895Compound 1j (1,9-disubstituted)
Species MouseRat
Route of Administration Intraperitoneal (i.p.)Oral (p.o.) & Intravenous (i.v.)
Dose 5 mg/kg5 mg/kg (p.o.), 1 mg/kg (i.v.)
Half-life (t½) ~1 hour[1]Not explicitly stated
Cmax Not explicitly stated403 ng/mL (p.o.)
AUC Not explicitly stated2070 ng·h/L (p.o.)
Oral Bioavailability (F%) Not applicable71%
Systemic Clearance (CL) Not explicitly stated29 mL/(min·kg) (i.v.)
Volume of Distribution (Vd) Not explicitly stated1.7 L/kg (i.v.)

Analysis and Insights:

The data reveals significant differences in the pharmacokinetic profiles of these two diazaspiro[5.5]undecane analogs. RS-102895 exhibits a very short half-life of approximately one hour in mice following intraperitoneal administration[1]. This rapid elimination necessitates frequent dosing to maintain therapeutic plasma concentrations. In contrast, Compound 1j, a 1,9-disubstituted derivative, demonstrates excellent oral bioavailability (71%) in rats, with a moderate systemic clearance and a reasonable volume of distribution. The high oral bioavailability of Compound 1j suggests efficient absorption from the gastrointestinal tract and limited first-pass metabolism.

These differences highlight the profound impact of the substitution pattern on the pharmacokinetic properties of the diazaspiro[5.5]undecane scaffold. The specific substituents on the nitrogen atoms and the overall molecular architecture play a crucial role in determining the absorption, distribution, metabolism, and excretion of these compounds. For researchers designing new derivatives, this comparison underscores the importance of considering how different functional groups will influence the in vivo behavior of the molecule.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of the pharmacokinetic parameters listed above relies on well-defined in vivo experimental protocols. The following is a generalized, step-by-step methodology for a typical pharmacokinetic study in rats, a common preclinical model.

1. Animal Model and Acclimation:

  • Species: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the study, with free access to standard chow and water. They are housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.

2. Catheterization (for intravenous administration and serial blood sampling):

  • For intravenous studies, a catheter is surgically implanted into the jugular vein for drug administration and/or serial blood sampling. This allows for precise dosing and reduces stress on the animal during blood collection.

  • Animals are allowed to recover from surgery for at least 24 hours before the study.

3. Drug Formulation and Administration:

  • The test compound is formulated in a suitable vehicle (e.g., saline, polyethylene glycol, or a cyclodextrin solution) to ensure solubility and stability.

  • Intravenous (i.v.) Administration: The formulated drug is administered as a bolus injection or a short infusion through the jugular vein catheter.

  • Oral (p.o.) Administration: The drug is administered via oral gavage using a suitable gavage needle.

4. Blood Sampling:

  • Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

5. Plasma Preparation and Storage:

  • The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

6. Bioanalysis:

  • The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate measurement of drug levels.

7. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Specialized software is often used for these calculations.

Visualizing the Experimental Workflow and ADME Processes

To better illustrate the key processes involved, the following diagrams are provided.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration D Systemic Circulation A->D First-Pass Metabolism T Tissues D->T Distribution L Liver D->L K Kidneys D->K T->D Redistribution M Metabolites L->M E Excretion (Urine/Feces) L->E K->E

Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered 2,8-diazaspiro[5.5]undecane derivative.

PK_Workflow A Animal Acclimation & Preparation B Drug Formulation A->B C Dosing (i.v. or p.o.) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Analysis F->G

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The 2,8-diazaspiro[5.5]undecane scaffold represents a valuable starting point for the development of new therapeutic agents. As demonstrated by the comparative data, subtle changes in the substitution pattern can lead to dramatic differences in the pharmacokinetic profiles of the resulting derivatives. A thorough understanding of these structure-pharmacokinetic relationships is essential for medicinal chemists aiming to design compounds with optimal in vivo properties. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own pharmacokinetic studies and generate the critical data needed to advance their drug discovery programs. By integrating early-stage ADME assessment into the design-synthesis-testing cycle, the likelihood of identifying promising clinical candidates with desirable pharmacokinetic characteristics can be significantly increased.

References

  • Dowling, M. R., et al. (2012). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. International Immunopharmacology, 15(1), 128-135. [Link]

Sources

The Ascendance of 2,8-Diazaspiro[5.5]undecane in Modern Drug Discovery: A Comparative Review of Citing Patents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of the 2,8-Diazaspiro[5.5]undecane Scaffold, Highlighting Key Patented Innovations in Immunomodulation and Beyond.

The rigid, three-dimensional architecture of spirocyclic scaffolds has long intrigued medicinal chemists for its potential to unlock novel pharmacological properties. Among these, the 2,8-diazaspiro[5.5]undecane core has emerged as a privileged structure, particularly in the development of next-generation immunomodulatory agents. This guide provides a comprehensive comparison of patents citing this unique scaffold, offering researchers, scientists, and drug development professionals a detailed analysis of its evolving therapeutic applications, supported by available experimental data.

Introduction to the 2,8-Diazaspiro[5.5]undecane Scaffold

The 2,8-diazaspiro[5.5]undecane framework features two piperidine rings fused at a central quaternary carbon. This spirocyclic arrangement imparts a defined conformational rigidity that is advantageous for specific and high-affinity binding to biological targets. The presence of two nitrogen atoms at the 2 and 8 positions offers versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Core Focus: Immunomodulatory 2,8-Diacyl-2,8-diazaspiro[5.5]undecane Derivatives

A significant body of recent patent literature centers on 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives as potent immunomodulators. These compounds are primarily being developed for the treatment of cancer and infectious diseases.[1][2][3][4] The core innovation lies in their ability to modulate the immune system, with strong evidence pointing towards the inhibition of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.

Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[5][6] PD-L1, expressed on the surface of tumor cells, binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the T cell's anti-tumor activity.[7][8][9] Small molecule inhibitors that block this interaction can restore the T cells' ability to recognize and eliminate cancer cells.[5][6][10]

The patented 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives are proposed to function as such inhibitors. By binding to PD-L1, they are thought to induce its dimerization and subsequent internalization, preventing its interaction with PD-1 and thereby unleashing the anti-tumor immune response.[7][9] This mechanism offers a promising alternative to monoclonal antibody-based therapies, with potential advantages in oral bioavailability, tissue penetration, and reduced immunogenicity.[8][10]

Comparative Analysis of Patented Diazaspiro[5.5]undecane Isomers

To fully appreciate the unique therapeutic targeting of the 2,8-diazaspiro[5.5]undecane scaffold, it is instructive to compare it with other patented diazaspiro[5.5]undecane isomers. This comparison highlights how subtle changes in the nitrogen atom placement within the spirocyclic core lead to vastly different biological activities.

Scaffold IsomerPrimary Therapeutic TargetMechanism of ActionKey Patent References
2,8-Diazaspiro[5.5]undecane Immune Checkpoint (PD-L1) Inhibition of PD-1/PD-L1 interaction, leading to immune system activation.WO2019147662A1, EP3743425A1
3,9-Diazaspiro[5.5]undecane Geranylgeranyltransferase I (GGTase I)Inhibition of GGTase I, leading to inactivation of downstream YAP1 and/or TAZ and blockade of cancer cell proliferation.WO2020048828A1
1,4-Diazaspiro[5.5]undecane Cyclin-Dependent Kinases (CDKs)Inhibition of CDKs, crucial for cell cycle regulation, to treat disorders involving abnormal cellular proliferation.US20210179567A1

Experimental Data and Protocols

While the patent applications for 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives assert their immunomodulatory and PD-1/PD-L1 inhibitory activity, specific quantitative data such as IC50 values from in vitro assays or detailed in vivo efficacy data are often presented in a generalized manner within the patent text. However, the filings consistently claim activity in relevant cellular assays.

Representative Experimental Workflow: PD-1/PD-L1 Inhibition Assay

The following is a generalized, representative protocol for assessing the PD-1/PD-L1 inhibitory activity of compounds like the 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives, based on standard industry practices described in the broader scientific literature.

Objective: To determine the concentration at which a test compound inhibits 50% of the binding between PD-1 and PD-L1 (IC50).

Methodology:

  • Reagent Preparation:

    • Recombinant human PD-1 and PD-L1 proteins are expressed and purified.

    • PD-L1 is biotinylated for detection.

    • A fluorescently labeled antibody that binds to PD-1 is prepared.

  • Assay Procedure (Homogeneous Time-Resolved Fluorescence - HTRF):

    • Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 384-well assay plate.

    • Biotinylated PD-L1 is added to the wells.

    • Fluorescently labeled anti-PD-1 antibody and streptavidin-conjugated HTRF donor are added.

    • The plate is incubated to allow for binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • The HTRF signal is read on a compatible plate reader.

    • The signal is proportional to the amount of PD-1/PD-L1 binding.

    • The data is normalized to controls (no inhibition and complete inhibition).

    • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

G cluster_workflow PD-1/PD-L1 Inhibition Assay Workflow reagent_prep Reagent Preparation (PD-1, Biotin-PD-L1, Ab) assay_plate Assay Plate Addition (Compound, PD-L1, PD-1, HTRF reagents) reagent_prep->assay_plate compound_prep Serial Dilution of 2,8-Diazaspiro[5.5]undecane Derivative compound_prep->assay_plate incubation Incubation (Binding Equilibrium) assay_plate->incubation readout HTRF Signal Reading incubation->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Workflow for a PD-1/PD-L1 HTRF assay.

Synthesis of the 2,8-Diazaspiro[5.5]undecane Core

The synthesis of the 2,8-diazaspiro[5.5]undecane core is a critical aspect of developing these therapeutic agents. While the patents for the immunomodulatory derivatives provide specific examples, a general and adaptable synthetic route is highly valuable. Below is a conceptual outline of a synthetic strategy.

Conceptual Synthetic Pathway

G start Commercially Available Starting Materials intermediate1 Key Spirocyclic Diamine Intermediate start->intermediate1 Multi-step Synthesis (e.g., Double Mannich Reaction, Reductive Amination) final_product 2,8-Diacyl-2,8-diazaspiro[5.5]undecane Derivative intermediate1->final_product Acylation with Desired Acyl Chlorides or Carboxylic Acids

Caption: Conceptual synthesis of 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives.

Future Perspectives and Conclusion

The patent landscape surrounding 2,8-diazaspiro[5.5]undecane and its derivatives clearly indicates a burgeoning interest in this scaffold for therapeutic applications. The focus on 2,8-diacyl derivatives as small molecule PD-1/PD-L1 inhibitors represents a significant advancement in cancer immunotherapy, offering a potential alternative to biologics. The comparative analysis with other diazaspiro[5.5]undecane isomers underscores the structural nuances that dictate biological targets.

As research in this area progresses, it will be crucial to see more detailed preclinical and clinical data emerge to validate the therapeutic potential of these compounds. The continued exploration of the chemical space around the 2,8-diazaspiro[5.5]undecane core is likely to yield further novel therapeutic agents for a range of diseases.

References

  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. (2022). Frontiers in Immunology. [Link]

  • Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. (n.d.). MDPI. [Link]

  • Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization. (2021). MDPI. [Link]

  • Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway. (2020). Acta Pharmacologica Sinica. [Link]

  • Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway. (2020). National Institutes of Health. [Link]

  • Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway. (2020). PubMed. [Link]

  • 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds useful as immunomodulators. (2019).
  • 2,8-Diacyl-2,8-diazaspiro[5.5]undecane compound useful as immunomodulator. (n.d.).
  • 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds useful as immunomodulators. (n.d.).
  • 2,8-Diacyl-2,8-diazaspiro[5.5]undecane compounds useful as immunomodulators. (n.d.).
  • 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (2020).
  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. 2,8-Diazaspiro[5.5]undecane, a valuable spirocyclic diamine scaffold, demands meticulous attention not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of personnel, the protection of our environment, and unwavering regulatory compliance. This is not merely a procedural checklist but a framework grounded in the causality of chemical hazards and risk mitigation.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal action is initiated, a thorough understanding of the hazards associated with 2,8-Diazaspiro[5.5]undecane (CAS No. 180-50-7) is paramount. This compound, while a powerful tool in medicinal chemistry, presents tangible risks that dictate our handling and disposal strategy.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,8-Diazaspiro[5.5]undecane is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The "Danger" signal word associated with this compound underscores the need for caution. These classifications are not abstract codes; they represent potential harm. Skin contact can lead to inflammation, while eye contact may result in serious damage. Inhalation can irritate the respiratory system, and ingestion is acutely harmful[2]. Therefore, every step of the disposal process is designed to prevent these exposure routes.

Data Summary Table: Hazard Profile
ParameterIdentifierHazard Classification
CAS Number 180-50-7Not Applicable
Molecular Formula C₉H₁₈N₂Not Applicable
GHS Pictograms Corrosion, HarmfulNot Applicable
Signal Word DangerNot Applicable
Hazard Statements H302, H315, H318, H335Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1]
Disposal Precaution P501Dispose of contents/container to an approved waste disposal plant.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2,8-Diazaspiro[5.5]undecane is a multi-step process that ensures waste is handled safely from the point of generation to its final destruction. This workflow is designed to be a self-validating system, with checks and documentation at each critical stage.

DisposalWorkflow cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Waste Characterization & Collection cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposition PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Always start with safety Characterize Characterize Waste (Non-Listed, Hazardous by Characteristic) Segregate->Characterize Identify waste stream Containerize Use Compatible, Labeled Container (HDPE, 'Hazardous Waste') Characterize->Containerize Proper containment is crucial Log Maintain Waste Log Containerize->Log Document contents Store Store in Satellite Accumulation Area (Segregated, Secondary Containment) Log->Store Safe temporary storage Arrange Arrange Pickup by EHS or Licensed Contractor Store->Arrange Initiate disposal request Transport Transport via Licensed Hauler Arrange->Transport Official handover Incinerate High-Temperature Incineration (>99.99% DRE) Transport->Incinerate Ensures complete destruction

Caption: Disposal workflow for 2,8-Diazaspiro[5.5]undecane.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal[3][4][5].

  • Identify Waste Streams: Classify all waste containing 2,8-Diazaspiro[5.5]undecane as hazardous chemical waste.

  • Segregate Solids and Liquids:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled, heavy-duty plastic bag or a dedicated solid waste container.

    • Liquid Waste: Solutions containing 2,8-Diazaspiro[5.5]undecane, including reaction mixtures and rinsates, must be collected in a dedicated liquid waste container.

  • Use Compatible Containers: All waste containers must be made of a chemically compatible material, such as high-density polyethylene (HDPE). Do not use metal containers for amines[5]. Ensure containers have secure, leak-proof lids and are in good condition.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must clearly identify the contents, including "2,8-Diazaspiro[5.5]undecane Waste" and list any solvents with their approximate percentages.

Waste Characterization (RCRA)

As the generator, you are legally responsible for determining if your waste is hazardous under the Resource Conservation and Recovery Act (RCRA)[6][7]. 2,8-Diazaspiro[5.5]undecane is not a specifically "listed" hazardous waste (i.e., it is not on the F, K, P, or U lists)[1][8]. Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste[6][9][10]:

  • Ignitability (D001): No. This compound is not classified as flammable.

  • Corrosivity (D002): Unlikely. While an amine, it is not expected to have a pH ≤ 2 or ≥ 12.5.

  • Reactivity (D003): No. It is not known to be unstable, water-reactive, or explosive.

  • Toxicity (D043 - D043): This is the likely characteristic. While not on the specific D-list for the Toxicity Characteristic Leaching Procedure (TCLP), its GHS classification as "Harmful if swallowed" (H302) requires it to be managed as a toxic hazardous waste.

Your institution's Environmental Health and Safety (EHS) department will provide the final determination and assign the appropriate state and federal waste codes. It should be managed as a non-acute hazardous waste .

Storage and Disposal
  • Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[11]. This area must be under the control of laboratory personnel.

  • Segregation in Storage: Store the container with other compatible organic, non-halogenated wastes. Crucially, keep it segregated from acids and oxidizing agents to prevent violent reactions[3][12]. Use secondary containment (e.g., a chemical-resistant tub) to contain potential leaks[4].

  • Arrange for Pickup: Once the container is nearly full, or before it reaches your institution's accumulation time limit, contact your EHS department or licensed hazardous waste contractor to arrange for collection. Do not transport hazardous waste yourself.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Assess the Spill: If the spill is large, involves other hazardous materials, or you are not trained or equipped to handle it, contact your institution's emergency response line immediately.

  • Cleanup of Minor Spills: For small, manageable spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill by creating a dike around the edges with an inert absorbent material.

    • Use a specialized caustic spill powder or a universal absorbent material like vermiculite or clay-based kitty litter (do not use paper towels or other combustible materials)[13][14]. Work from the outside of the spill inward.

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.

    • Dispose of all cleanup materials as hazardous waste.

The Final Step: High-Temperature Incineration

The accepted and environmentally responsible method for the final disposal of 2,8-Diazaspiro[5.5]undecane and similar nitrogen-containing organic compounds is high-temperature hazardous waste incineration [15][16][17]. This process is performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).

The rationale for this method is its effectiveness. Regulated incinerators must meet stringent performance standards, typically achieving a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents[15][18]. The high temperatures break down the molecule into simpler, less harmful components. Because the compound contains nitrogen, the incineration process can produce nitrogen oxides (NOx), which are regulated air pollutants. Permitted incinerators are equipped with advanced air pollution control systems to manage and scrub these emissions, ensuring compliance with Clean Air Act standards[16].

By adhering to this comprehensive disposal plan, you fulfill your professional responsibility, ensuring that your vital research does not come at the cost of safety or environmental integrity.

References

  • EAM Environmental. Emergency Spill Control Products. [Link]

  • Practice Greenhealth. Hazardous waste characterization. [Link]

  • PubChem. 2,8-Diazaspiro(5.5)undecane Hazard Summary. [Link]

  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • U.S. Environmental Protection Agency. Guidance Manual for Hazardous Waste Incinerator Permits. [Link]

  • Kent State University. Laboratory Safety Manual - Chemical Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification. [Link]

  • U.S. Environmental Protection Agency. Regulation Related to Waste Incineration. [Link]

  • ChemSrc. 2,8-Diazaspiro[5.5]undecane Product Information. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ADKOS. A Quick and Comprehensive Review of EPA Hazmat Classifications. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ALS. Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]

  • U.S. Environmental Protection Agency. Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • California Code of Regulations. § 66264.344. Hazardous Waste Incinerator Permits. [Link]

  • Accio. Chemical Spill Absorbent Material: Best Solutions for 2025. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Spill Hero. Granular Absorbents. [Link]

  • Creative Safety Supply. What are different absorbents used for spill clean-up?. [Link]

  • Angene Chemical. 2,8-Diazaspiro[5.5]undecane Product Information. [Link]

  • PubChem. 2,8-Diazaspiro(5.5)undecane. [Link]

  • Lion Technology. 4 Hazardous Waste Characteristics Under RCRA. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • State of Connecticut. RCRA Compliance at Cleanup Sites: Waste Characterization & Listed Hazardous Waste. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

Sources

Comprehensive Safety and Handling Guide for 2,8-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals

Welcome to your essential guide for the safe handling of 2,8-Diazaspiro[5.5]undecane. As a Senior Application Scientist, my objective is to provide you with a comprehensive, step-by-step protocol that not only ensures your immediate safety but also integrates seamlessly into your laboratory's operational and disposal workflows. This guide is built on a foundation of technical accuracy and practical, field-tested insights to empower you to work confidently and safely.

Hazard Analysis: Understanding the Risks of 2,8-Diazaspiro[5.5]undecane

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2,8-Diazaspiro[5.5]undecane is a nitrogen-containing heterocyclic compound that requires careful management due to its toxicological profile.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,8-Diazaspiro[5.5]undecane is classified with the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

The "Danger" signal word associated with this compound underscores the importance of stringent adherence to safety protocols[2]. Exposure can lead to a range of adverse effects, from skin inflammation characterized by itching, scaling, and blistering to severe eye damage and respiratory irritation[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling 2,8-Diazaspiro[5.5]undecane. The following recommendations are based on a comprehensive hazard assessment and are designed to provide robust protection.

Hand Protection: Selecting the Right Gloves

Given that 2,8-Diazaspiro[5.5]undecane causes skin irritation, selecting the correct chemical-resistant gloves is essential.[4] Not all glove materials offer the same level of protection, and the choice should be based on the specific chemical being handled.

For diamines like 2,8-Diazaspiro[5.5]undecane, Nitrile or Neoprene gloves are recommended[5][6]. It is crucial to avoid latex gloves, as they may not provide adequate protection against this class of chemicals[7].

Glove MaterialRecommendation for DiaminesRationale
Nitrile Recommended Offers good resistance to a range of chemicals, including many organic solvents and bases.[6][7]
Neoprene Recommended Provides excellent resistance to acids, bases, and some organic solvents.[7][8]
Latex Not Recommended Can be permeable to certain chemicals and may cause allergic reactions.[7][8]

Best Practices for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, punctures, or tears[4].

  • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Due to the risk of serious eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling 2,8-Diazaspiro[5.5]undecane to protect against splashes.[4] Ensure they provide a complete seal around the eyes.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashes, such as during bulk transfers or when working with heated material.

Body Protection: A Barrier Against Contamination

A laboratory coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron or coveralls should be worn[4]. Ensure that protective clothing is made of a material that is impervious to the chemical.

Respiratory Protection: Preventing Inhalation Hazards

Given that 2,8-Diazaspiro[5.5]undecane may cause respiratory irritation, all handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[4].

If a fume hood is not available or in situations where airborne concentrations may exceed occupational exposure limits, respiratory protection is required. The selection of the appropriate respirator should be based on a formal risk assessment.

  • For powders or aerosols: A half-mask or full-facepiece air-purifying respirator (APR) equipped with a P95 or P100 particulate filter is recommended.

  • For vapors: A half-mask or full-facepiece APR with organic vapor (OV) cartridges should be used.[9] For compounds like organic amines, a combination cartridge that includes protection against both particulates and organic vapors may be necessary.

A comprehensive respiratory protection program, including fit testing, must be in place as per OSHA regulations (29 CFR 1910.134)[10].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with 2,8-Diazaspiro[5.5]undecane should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and has a valid certification. The sash should be kept as low as possible.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for corrosive and organic materials readily available.

Handling the Chemical
  • Don PPE: Before handling the chemical, put on all required PPE as outlined in Section 2.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolving: When preparing solutions, slowly add the 2,8-Diazaspiro[5.5]undecane to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical and avoid direct contact.

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 2,8-Diazaspiro[5.5]undecane and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: Unused or expired 2,8-Diazaspiro[5.5]undecane should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing 2,8-Diazaspiro[5.5]undecane should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2,8-Diazaspiro[5.5]undecane"), and the associated hazards (e.g., "Toxic," "Corrosive").

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Consult Local Regulations: The final disposal of hazardous waste must be conducted in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spills
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials from the spill kit.

  • Cleanup: Only trained personnel with the appropriate PPE should clean up the spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow: PPE Selection for Handling 2,8-Diazaspiro[5.5]undecane

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2,8-Diazaspiro[5.5]undecane cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 2,8-Diazaspiro[5.5]undecane task Assess Task: - Small scale (mg)? - Large scale (g)? - Solution prep? - Heating? start->task hazards Identify Hazards: - Skin Irritation - Serious Eye Damage - Respiratory Irritation - Harmful if Swallowed task->hazards hand_protection Hand Protection: - Nitrile or Neoprene Gloves - Consider double gloving hazards->hand_protection eye_face_protection Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) hazards->eye_face_protection body_protection Body Protection: - Lab Coat (minimum) - Chemical Resistant Apron (if splash risk) hazards->body_protection respiratory_protection Respiratory Protection: - Work in Fume Hood - If no hood, use APR with  OV/P100 cartridge hazards->respiratory_protection proceed Proceed with Caution hand_protection->proceed eye_face_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow

References

  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pabia. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • PIP Global. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • ResearchGate. (2004). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Respirator Selection Guide for the Healthcare Industry. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane
Reactant of Route 2
2,8-Diazaspiro[5.5]undecane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。